(3S)-3-(4-fluorophenyl)pyrrolidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-(4-fluorophenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOQWISAVOSATC-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The (3S)-3-(4-Fluorophenyl)pyrrolidine Scaffold: Structural Biology, Properties, and Synthetic Workflows
Executive Summary
In modern medicinal chemistry, the 3-arylpyrrolidine motif is recognized as a "privileged scaffold," frequently utilized in the design of neurotherapeutics, antivirals, and oncology drugs. Specifically, (3S)-3-(4-fluorophenyl)pyrrolidine represents a highly optimized chiral building block. By integrating a para-fluoro substitution and a strictly defined (3S) stereocenter, this compound overcomes the metabolic liabilities of unsubstituted phenyl rings while providing precise spatial vectors for receptor engagement.
As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between structural theory and bench-top execution. This guide details the physicochemical profiling, pharmacophore dynamics, and self-validating synthetic protocols required to leverage this molecule in advanced drug discovery pipelines.
Chemical Identity & Physicochemical Profiling
The utility of (3S)-3-(4-fluorophenyl)pyrrolidine stems from its low molecular weight and highly tunable basicity, making it an ideal precursor for fragment-based drug design (FBDD) and late-stage functionalization. Below is a summary of its core quantitative data 12.
| Property | Value | Rationale / Impact in Drug Design |
| IUPAC Name | (3S)-3-(4-fluorophenyl)pyrrolidine | Defines the absolute (S) configuration at C3. |
| CAS Number (Racemate) | 144620-11-1 | Standard registry for the mixed enantiomer base. |
| CAS Number (HCl Salt) | 1384268-53-4 | Preferred solid form for bench stability and storage 3. |
| Molecular Formula | C₁₀H₁₂FN | Provides a high fraction of sp³ carbons (Fsp³). |
| Molecular Weight | 165.21 g/mol | Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5. |
| Predicted pKa | ~10.06 | Highly basic secondary amine; ensures >99% protonation at physiological pH (7.4) for salt-bridge formation. |
| Topological Polar Surface Area | 12.03 Ų | Exceptionally low TPSA ensures excellent passive diffusion across the blood-brain barrier (BBB). |
Pharmacophore Dynamics & Structural Biology
The Causality of the para-Fluoro Substitution
The strategic placement of a fluorine atom at the para position of the phenyl ring is not arbitrary; it is driven by two distinct mechanistic goals:
-
Metabolic Shielding: The C-F bond (bond dissociation energy ~116 kcal/mol) is significantly stronger than a C-H bond. Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) frequently target the electron-rich para position of phenyl rings for hydroxylation. Fluorine acts as an isosteric bioisostere that completely blocks this metabolic liability, increasing the biological half-life of the resulting drug.
-
Lipophilicity and Halogen Bonding: Fluorine withdraws electron density via the inductive effect (-I) while donating via resonance (+R). This unique electronic profile enhances the overall lipophilicity (LogP) of the molecule and enables orthogonal halogen bonding with backbone carbonyls in target binding pockets.
The Role of the (3S) Stereocenter
Stereochemistry dictates target engagement. In the context of G-protein coupled receptors (GPCRs) such as the 5-HT₁A receptor, the (3S) configuration projects the basic pyrrolidine nitrogen into a favorable spatial vector to form a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the transmembrane domain. Conversely, the (3R) distomer often introduces steric clashes, resulting in a dramatic drop in binding affinity.
Figure 1: Pharmacophore mapping of (3S)-3-(4-fluorophenyl)pyrrolidine with receptor targets.
Enantioselective Synthesis & Self-Validating Protocols
Classical resolution of racemic 3-(4-fluorophenyl)pyrrolidine via diastereomeric salt formation (e.g., using L-tartaric acid) is highly inefficient, typically yielding <40% recovery after multiple recrystallizations. To ensure high atom economy and scalability, modern workflows utilize asymmetric organocatalysis.
Step-by-Step Methodology: Asymmetric [3+2] Cycloaddition
Causality: Using a chiral secondary amine catalyst (e.g., a MacMillan imidazolidinone) forms a transient iminium ion with the starting aldehyde. This sterically shields one face of the alkene, explicitly directing the endo-approach of the azomethine ylide to establish the (3S) stereocenter with >95% enantiomeric excess (ee).
-
Imine Formation: Suspend 4-fluorocinnamaldehyde (1.0 eq) and the azomethine ylide precursor (1.2 eq) in dichloromethane (DCM) at -20°C.
-
Catalytic Induction: Add 10 mol% of the chiral imidazolidinone catalyst and 10 mol% of an acid co-catalyst (e.g., TFA). Stir for 24 hours. The low temperature is critical to maximize the facial selectivity of the cycloaddition.
-
Decarboxylation/Deoxygenation: Subject the resulting (3S, 4R)-cycloadduct to Barton-McCombie deoxygenation or direct reduction (depending on the auxiliary) to remove the C4 and C5 substituents, yielding the raw (3S)-3-(4-fluorophenyl)pyrrolidine core.
Self-Validating Protocol: Chiral HPLC Quality Control
Before utilizing the synthesized building block in library generation, it must pass a self-validating chiral resolution check to ensure >99% ee. If the distomer is present, it can act as a competitive antagonist in downstream biological assays, confounding the data.
-
Sample Preparation: Dissolve 1 mg of the synthesized product in 1 mL of Hexane/Isopropanol (90:10).
-
Chromatography: Inject 10 µL onto a Chiralcel OD-H column (4.6 x 250 mm). Run at a flow rate of 1.0 mL/min with UV detection at 220 nm.
-
Validation Logic: The choice of Hexane/Isopropanol leverages the differential hydrogen-bonding capabilities of the (3S) and (3R) enantiomers with the carbamate linkages of the stationary phase. The (3S) enantiomer will elute at a distinct retention time from the (3R) enantiomer. Do not proceed to coupling reactions unless the area under the curve (AUC) for the (3S) peak is >99% relative to the (3R) peak.
Figure 2: Enantioselective synthetic workflow and self-validating chiral HPLC resolution.
Applications in Drug Discovery
The integration of the (3S)-3-(4-fluorophenyl)pyrrolidine scaffold spans multiple therapeutic areas:
-
Neurological Disorders (CNS): 3-arylpyrrolidines are foundational to the development of monoamine (serotonin, dopamine, norepinephrine) reuptake inhibitors. Furthermore, N-substituted derivatives of this scaffold (such as LB50053 analogs) have been identified as potent 5-HT₁A receptor partial agonists. Electrophysiological measurements in Xenopus oocytes demonstrate that these compounds evoke inward K+ currents through G-protein activated inwardly rectifying K+ channels (GIRK1), positioning them as highly effective anxiolytic and antidepressant agents 4.
-
Antiviral Therapeutics: Beyond the CNS, the scaffold is utilized in the synthesis of Hepatitis C Virus (HCV) NS5B polymerase inhibitors. In these architectures, the pyrrolidine nitrogen is coupled via an amide bond to a larger benzofuran core, allowing the 4-fluorophenyl group to deeply penetrate and stabilize the allosteric site of the viral polymerase, thereby halting viral RNA replication 5.
References
- 3-(4-Fluorophenyl)
- 3-(4-FLUORO-PHENYL)
- (S)-3-(4-FLUOROPHENYL)
- LB50053: A 5-Hydroxytryptamine 1A Agent with a High Binding Affinity and a Potency Evoking a K + Current Source: Karger Publishers URL
- Source: googleapis.
Sources
The (3S)-3-(4-fluorophenyl)pyrrolidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its conformational flexibility, stereochemical complexity, and ability to present substituents in a defined three-dimensional space.[1][2] This guide delves into the specific therapeutic potential of the (3S)-3-(4-fluorophenyl)pyrrolidine scaffold, a key building block that has enabled the development of novel therapeutics across multiple disease areas. We will explore its stereoselective synthesis, analyze its role in modulating biological activity through detailed case studies in neuroscience and metabolic diseases, and provide actionable experimental protocols for its evaluation. The strategic incorporation of the 4-fluorophenyl group often enhances critical drug-like properties, such as lipophilicity and metabolic stability, making this a particularly valuable moiety for drug design.[3]
Part 1: The Pyrrolidine Scaffold: A Three-Dimensional Advantage
The great interest in saturated scaffolds like pyrrolidine is driven by their ability to efficiently explore pharmacophore space due to sp3-hybridization, which provides a distinct three-dimensional geometry compared to flat, aromatic systems.[1][2] This non-planarity, or "pseudorotation," allows for precise spatial orientation of substituents, which is critical for selective interaction with complex biological targets like enzymes and receptors.[2]
The (3S)-3-(4-fluorophenyl)pyrrolidine variant combines these structural advantages with the unique physicochemical properties conferred by the fluorine atom. Fluorine's high electronegativity and small size can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions, without significantly increasing steric bulk.[3]
Physicochemical Properties of 3-(4-Fluorophenyl)pyrrolidine
| Property | Value | Source |
| CAS Number | 144620-11-1 | [3] |
| Molecular Formula | C₁₀H₁₂FN | [3] |
| Molecular Weight | 165.21 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| LogP (Predicted) | 1.717 | [4] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | [4] |
Part 2: The Imperative of Stereochemistry: Asymmetric Synthesis
For a chiral scaffold like (3S)-3-(4-fluorophenyl)pyrrolidine, control over stereochemistry is not merely an academic exercise; it is fundamental to biological activity. Different stereoisomers can exhibit vastly different pharmacological profiles due to the enantioselective nature of protein binding sites.[1][2] Therefore, robust and scalable methods for stereoselective synthesis are paramount.
One of the most efficient methods for accessing chiral 3-arylpyrrolidines is the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to fumaric esters.[5][6] This approach provides high yields and excellent enantioselectivity, establishing the critical C3-stereocenter early in the synthetic sequence.
Diagram: Synthetic Workflow
Caption: Rhodium-catalyzed synthesis of (3S)-3-(4-fluorophenyl)pyrrolidine.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Synthesis
This protocol is adapted from the methodology described by Wu et al. for the preparation of chiral 3-arylpyrrolidines.[5][6][7]
Expertise & Causality: The choice of a rhodium/chiral diene complex is critical; these catalysts have proven highly effective in creating stereocenters with high enantiomeric excess (ee).[6] The use of di-tert-butyl fumarate as the substrate often leads to higher enantioselectivity compared to diethyl or dimethyl esters.[7] The subsequent reduction and cyclization is a robust, well-established sequence for converting succinate esters into pyrrolidine rings.
Protocol Steps:
-
Asymmetric 1,4-Addition:
-
To a solution of the Rh(I)/chiral diene catalyst (1 mol %) in a 1:1 mixture of isopropanol (IPA) and dichloromethane (DCM), add di-tert-butyl fumarate (1.0 mmol).
-
Add 4-fluorophenylboronic acid (1.2 mmol) and potassium hydroxide (2.0 mmol).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Purify the crude product by flash chromatography to yield the chiral 2-(4-fluorophenyl)succinic ester. Validate enantiomeric excess using chiral HPLC.
-
-
Reduction to Diol:
-
Dissolve the purified ester (1.0 mmol) in anhydrous THF and cool to 0°C under a nitrogen atmosphere.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) (2.5 mmol) in THF.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction to 0°C and cautiously quench by sequential addition of water, 15% NaOH solution, and water again (Fieser workup).
-
Filter the resulting solids and concentrate the filtrate to obtain the crude diol, which can often be used without further purification.
-
-
Cyclization to Pyrrolidine:
-
Dissolve the crude diol (1.0 mmol) in DCM and cool to 0°C. Add triethylamine (3.0 mmol) followed by methanesulfonyl chloride (MsCl) (2.2 mmol).
-
Stir for 1 hour, then wash with water and brine.
-
To the organic layer, add di-tert-butyl dicarbonate (Boc₂O) (1.2 mmol) and continue stirring at room temperature overnight to form the intermediate N-Boc protected amine (after an initial amination step not detailed here for brevity).
-
The fully elaborated intermediate is then cyclized. Dissolve it in DMF, add sodium hydride (NaH) (1.5 mmol) at 0°C, and stir at room temperature until cyclization is complete.
-
Purify via chromatography to yield N-Boc-(3S)-3-(4-fluorophenyl)pyrrolidine.
-
-
Deprotection:
-
Dissolve the N-Boc protected pyrrolidine in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM.
-
Stir at room temperature for 1-2 hours.
-
Concentrate under reduced pressure to yield the final (3S)-3-(4-fluorophenyl)pyrrolidine as its hydrochloride or trifluoroacetate salt.
-
Part 3: Therapeutic Applications & Mechanistic Insights
The true value of the (3S)-3-(4-fluorophenyl)pyrrolidine scaffold is demonstrated by its successful incorporation into drug candidates targeting a range of diseases.
Case Study 1: CNS Disorders - Monoamine Reuptake Inhibitors
A significant application of this scaffold is in the development of monoamine reuptake inhibitors, particularly those that act on the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[8] By blocking the reuptake of these neurotransmitters from the synaptic cleft, these drugs increase their availability, which is a validated mechanism for treating depression, anxiety, and chronic pain.[9] The 3-arylpyrrolidine core serves as an excellent framework to position the necessary pharmacophoric elements for potent and selective transporter inhibition.
Derivatives such as 3,3-disubstituted pyrrolidines have been developed as triple reuptake inhibitors (TRIs), demonstrating low nanomolar potency and good brain penetration.[9][10]
Diagram: Monoamine Reuptake Inhibition
Caption: Mechanism of monoamine reuptake inhibitors in the synapse.
Structure-Activity Relationship (SAR) of Pyrrolidinone-Based Transporter Inhibitors
Studies on α-pyrrolidinophenones have shown clear SAR trends for transporter binding.[11]
| Modification | Effect on hDAT Affinity | Effect on hNET Affinity | Effect on hSERT Affinity | Rationale |
| Increasing α-carbon chain length | Increased affinity | Trend towards increased affinity | Increased affinity | Optimizes fit within the hydrophobic binding pockets of the transporters.[11] |
| 4-Methyl or 4-Methoxy substitution on phenyl ring | Variable/Decreased | Variable/Decreased | Generally increased potency | Can alter electronic properties and steric fit; increased potency at hSERT suggests specific favorable interactions.[11] |
| 3,4-Methylenedioxy substitution | Increased affinity | N/A | Increased affinity | The rigid ring system likely locks the molecule into a favorable conformation for binding to both DAT and SERT.[11] |
Experimental Protocol: In Vitro Monoamine Reuptake Assay
Trustworthiness: This protocol is a self-validating system. It includes controls for non-specific uptake (in the presence of a known potent inhibitor) and measures the concentration-dependent inhibition by the test compound, allowing for the calculation of a reliable IC₅₀ value.
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic like G418).
-
-
Assay Preparation:
-
Plate the cells in a 96-well plate and grow to confluence.
-
Prepare a buffer solution (e.g., Krebs-Ringer-HEPES buffer).
-
Prepare serial dilutions of the (3S)-3-(4-fluorophenyl)pyrrolidine test compound. Also prepare a high-concentration solution of a known potent inhibitor for each transporter (e.g., citalopram for SERT, desipramine for NET, GBR12909 for DAT) to determine non-specific uptake.
-
-
Uptake Inhibition Assay:
-
Wash the cells with the assay buffer.
-
Add the test compound dilutions to the wells and pre-incubate for 15-20 minutes at 37°C.
-
Initiate the uptake reaction by adding a mixture of the radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) and a small amount of unlabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The short incubation ensures measurement of initial uptake rates.
-
Terminate the assay by rapidly washing the cells with ice-cold buffer to remove excess radiolabel.
-
Lyse the cells (e.g., with 1% SDS).
-
-
Data Analysis:
-
Measure the radioactivity in each well using a scintillation counter.
-
Subtract the non-specific uptake (wells with the potent inhibitor) from all other values.
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Part 4: Future Directions and Conclusion
The (3S)-3-(4-fluorophenyl)pyrrolidine scaffold is a testament to the power of combining a privileged saturated core with strategic functionalization. Its utility has been firmly established in CNS drug discovery and continues to find applications in diverse areas from metabolic disease to oncology.[3][12]
Future research will likely focus on:
-
Novel Decorations: Exploring new substitution patterns on both the pyrrolidine ring and the phenyl ring to target novel biological space and fine-tune properties like blood-brain barrier penetration.
-
Bioisosteric Replacement: Replacing the phenyl ring with heteroaromatic systems to modulate solubility, metabolism, and target engagement.
-
Application in Targeted Protein Degradation: Using the scaffold as a ligand to recruit E3 ligases in the design of PROTACs and molecular glues.
References
-
Wu, H.-L., et al. (2012). Preparation of chiral 3-arylpyrrolidines via the enantioselective 1,4-addition of arylboronic acids to fumaric esters catalyzed by Rh(I)/chiral diene complexes. Organic Letters, 14(11), 2766–2769. Available from: [Link]
-
American Chemical Society (2012). Preparation of Chiral 3-Arylpyrrolidines via the Enantioselective 1,4-Addition of Arylboronic Acids to Fumaric Esters Catalyzed. Available from: [Link]
-
American Chemical Society Publications (2012). Preparation of Chiral 3-Arylpyrrolidines via the Enantioselective 1,4-Addition of Arylboronic Acids to Fumaric Esters Catalyzed by Rh(I)/Chiral Diene Complexes. Organic Letters. Available from: [Link]
-
OUCI (2012). Preparation of Chiral 3-Arylpyrrolidines via the Enantioselective 1,4-Addition of Arylboronic Acids to Fumaric Esters C… Available from: [Link]
-
IntechOpen (2024). Recent Advances in the Synthesis of Pyrrolidines. Available from: [Link]
-
PubMed (2021). Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Available from: [Link]
-
Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available from: [Link]
-
Bhat, A.A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. Available from: [Link]
-
University of Palermo (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
-
PubMed (2008). Novel 3,3-disubstituted Pyrrolidines as Selective Triple serotonin/norepinephrine/dopamine Reuptake Inhibitors. Available from: [Link]
-
PubMed (2009). N-[(3S)-Pyrrolidin-3-yl]benzamides as novel dual serotonin and noradrenaline reuptake inhibitors: impact of small structural modifications on P-gp recognition and CNS penetration. Available from: [Link]
-
Marusich, J.A., et al. (2014). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. ACS Chemical Neuroscience. Available from: [Link]
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PubMed (2010). Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. Available from: [Link]
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Wikipedia (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Available from: [Link]
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- 3. chemimpex.com [chemimpex.com]
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- 5. Preparation of chiral 3-arylpyrrolidines via the enantioselective 1,4-addition of arylboronic acids to fumaric esters catalyzed by Rh(I)/chiral diene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Strategic Role of (3S)-3-(4-Fluorophenyl)pyrrolidine in Modern Drug Discovery: A Technical Guide to Chiral Building Blocks
Executive Summary
In contemporary medicinal chemistry, the selection of chiral building blocks is a foundational decision that dictates a drug's pharmacokinetic profile, target affinity, and synthetic viability. (3S)-3-(4-fluorophenyl)pyrrolidine (often utilized as its hydrochloride or oxalate salt) has emerged as a privileged scaffold. Characterized by a conformationally restricted pyrrolidine core and a metabolically stable fluorinated phenyl ring, this compound is heavily leveraged in the development of advanced therapeutics, ranging from targeted oncology agents to neuropharmacological drugs[1].
This technical guide dissects the physicochemical rationale for employing this specific enantiomer, details its enantioselective synthesis, and provides field-proven experimental protocols for its integration into complex pharmaceutical workflows.
Mechanistic Rationale & Physicochemical Properties
The integration of (3S)-3-(4-fluorophenyl)pyrrolidine into a therapeutic scaffold is driven by precise spatial and electronic requirements. As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over racemic or non-fluorinated alternatives.
-
The Fluorine Effect : The incorporation of a highly electronegative fluorine atom at the para-position of the phenyl ring significantly enhances the lipophilicity (logP) of the molecule. This is a crucial modification for neuropharmacological agents, as it improves blood-brain barrier (BBB) penetration[1]. Furthermore, fluorine blocks cytochrome P450-mediated oxidation at this metabolically vulnerable site, effectively increasing the drug's half-life.
-
Pyrrolidine Core Rigidity : The nitrogen heterocycle provides a basic center (pKa ~9.0–9.5) capable of forming stable salts, which dramatically improves aqueous solubility[2]. Its cyclic nature restricts the conformational flexibility of the molecule, reducing the entropic penalty incurred upon binding to a target receptor.
-
(3S) Stereochemical Fidelity : Biological targets are inherently chiral. The (3S) stereocenter dictates the exact spatial trajectory of the fluorophenyl group. This precise 3D orientation is required to ensure high target affinity and minimize off-target toxicity, a non-negotiable parameter in modern drug design.
Table 1: Physicochemical Impact of Structural Features
| Structural Feature | Physicochemical Effect | Pharmacological Benefit |
| Para-Fluoro Substitution | Increases logP; Blocks CYP450 oxidation at the para position | Enhanced BBB penetration; Increased metabolic stability and half-life |
| Pyrrolidine Core | Basic amine center; Conformational rigidity | Enables stable salt formation (high aqueous solubility); Reduces entropic penalty |
| (3S) Stereocenter | Dictates specific 3D spatial orientation | High target selectivity; Elimination of enantiomer-driven off-target toxicity |
Enantioselective Synthesis & Isolation
To utilize the (3S)-enantiomer effectively, highly enantioselective synthetic routes are required. While classical resolution via chiral acids (e.g., tartaric acid) is possible, modern approaches favor catalytic asymmetric synthesis. A state-of-the-art methodology involves the palladium-catalyzed asymmetric hydroarylation of N-protected 3-pyrrolines 3[3].
Workflow for the enantioselective synthesis of (3S)-pyrrolidine derivatives.
Step-by-Step Methodology: Palladium-Catalyzed Asymmetric Hydroarylation
-
Preparation : Charge a reaction vessel with N-Boc-3-pyrroline and 4-fluorophenylboronic acid[3].
-
Catalyst Initiation : Introduce a Palladium(II) pre-catalyst alongside a chiral ligand (e.g., a chiral bisphosphine).
-
Causality: The chiral ligand creates a sterically demanding environment around the Pd center. This forces the migratory insertion of the alkene to occur exclusively from one enantioface, thereby establishing the precise (3S) stereocenter.
-
-
Reaction Execution : Heat the mixture in a suitable solvent under an inert argon atmosphere.
-
Self-Validation System: Enantiomeric excess (ee) is validated post-reaction using chiral High-Performance Liquid Chromatography (HPLC) against a known racemic standard. The system is validated when the (3S) peak integrates to >99% relative to the (3R) peak.
-
-
Deprotection : Treat the resulting N-Boc intermediate with HCl in ethyl acetate to cleave the Boc protecting group, precipitating the pure (3S)-3-(4-fluorophenyl)pyrrolidine hydrochloride salt 4[4].
Pharmaceutical Applications & Target Pathways
The structural uniqueness of this building block has led to its incorporation into several high-profile drug discovery programs 5[5]:
-
Oncology (IAP Inhibitors) : The compound is utilized in the synthesis of SMAC mimetics, which act as Inhibitor of Apoptosis Protein (IAP) binding compounds 6[6]. The chiral pyrrolidine ring perfectly mimics the critical proline residue found in the endogenous AVPI binding motif of SMAC.
-
Metabolic Diseases : It serves as a core fragment in substituted azole aromatic heterocycles developed as 11β-HSD-1 inhibitors for the treatment of diabetes and obesity[4]. The chiral pyrrolidine precisely fits the enzyme's active site to modulate cortisol levels.
-
Neurology : Bristol-Myers Squibb has extensively patented derivatives of this building block for neurological targets, utilizing its favorable BBB penetration profile 7[7].
Mechanism of action for SMAC mimetics triggering tumor cell apoptosis.
Experimental Protocol: Late-Stage Amide Coupling
A standard procedure for incorporating (3S)-3-(4-fluorophenyl)pyrrolidine into a larger therapeutic scaffold involves late-stage amide coupling. The following protocol is adapted from validated pharmaceutical workflows[7].
Step-by-Step Methodology: HATU-Mediated Amide Coupling
-
Activation : Suspend the target carboxylic acid (1.0 eq) and HATU (1.3 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: HATU is selected over traditional carbodiimides (like EDC/HOBt) because its uronium-based structure rapidly forms a highly reactive 7-azabenzotriazole active ester. This rapid activation minimizes the risk of epimerization at adjacent sensitive chiral centers.
-
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Causality: DIPEA is a sterically hindered base. It deprotonates the carboxylic acid to facilitate HATU activation and neutralizes the hydrochloride salt of the (3S)-pyrrolidine without acting as a competing nucleophile.
-
-
Amine Introduction : Add (3S)-3-(4-fluorophenyl)pyrrolidine hydrochloride (1.2 eq) to the mixture.
-
Causality: A slight stoichiometric excess of the chiral amine ensures the complete consumption of the more complex, high-value carboxylic acid intermediate.
-
-
Reaction Monitoring : Stir at room temperature for 2-12 hours.
-
Self-Validation System: Monitor the reaction via LC-MS. The system is self-validating when the UV trace shows the complete disappearance of the active ester intermediate and the Mass Spectrometry (MS) spectra confirms the dominant [M+H]+ peak of the desired product.
-
-
Workup & Purification : Quench the reaction with water, extract with ethyl acetate, and wash extensively with brine to remove residual DMF. Purify via reverse-phase HPLC to yield the final conjugated therapeutic.
References
- J&K Scientific. "3-(4-Fluorophenyl)pyrrolidine | 144620-11-1".
- Chem-Impex. "3-(4-Fluorophenyl)pyrrolidine".
- Chem-Impex. "3-(4-Fluorophenyl)
- Bristol-Myers Squibb Company.
- Molaid. "(R)-tert-butyl 3-(4-fluorophenyl)
- Amgen Inc. "SUBSTITUTED AZOLE AROMATIC HETEROCYCLES AS INHIBITORS OF 11BETA-HSD-1". US07666888B2.
- ResearchGate.
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An In-Depth Technical Guide to (3S)-3-(4-fluorophenyl)pyrrolidine: A Key Chiral Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of the 3-Aryl-Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of chemical space compared to flat aromatic systems, often leading to improved potency and selectivity. The introduction of a stereocenter, as in (3S)-3-(4-fluorophenyl)pyrrolidine, adds a critical layer of complexity and specificity, as the biological activity of enantiomers can differ significantly.[2]
This guide provides a detailed technical overview of (3S)-3-(4-fluorophenyl)pyrrolidine, a versatile chiral building block. The presence of the 4-fluorophenyl group often enhances metabolic stability and improves pharmacokinetic properties such as membrane permeability due to the unique properties of the fluorine atom.[3] This compound serves as a crucial intermediate in the synthesis of complex therapeutic agents, particularly in the realm of neuropharmacology and immunology.[3][4] We will delve into its core identifiers, stereoselective synthesis, potential applications, and the analytical methodologies required to ensure its enantiomeric purity.
Core Identifiers and Physicochemical Properties
Precise identification of a specific enantiomer is critical. While a dedicated CAS number for the (3S)-enantiomer is not consistently reported across major databases, the racemic mixture is well-documented. Researchers typically use the racemic CAS number and specify the stereochemistry in their work.
| Identifier | Value | Source(s) |
| Chemical Name | (3S)-3-(4-fluorophenyl)pyrrolidine | - |
| Synonyms | (S)-3-(4-Fluorophenyl)pyrrolidine | - |
| CAS Number | 144620-11-1 (for the racemic mixture) | [3][5][6][7] |
| Molecular Formula | C₁₀H₁₂FN | [3][5] |
| Molecular Weight | 165.21 g/mol | [3][5] |
| Appearance | Colorless to light yellow liquid (for the racemate) | [3] |
Stereoselective Synthesis: Crafting the Chiral Core
The synthesis of enantiomerically pure 3-substituted pyrrolidines is a central challenge in organic chemistry. Generic approaches often result in racemic mixtures that require difficult and costly chiral resolution. Therefore, asymmetric synthesis, which establishes the desired stereocenter from the outset, is the preferred strategy in drug development.[8]
Several robust strategies have been developed for the asymmetric synthesis of pyrrolidine derivatives.[8][9] A common and effective approach involves the asymmetric intramolecular aza-Michael reaction. This method leverages a chiral catalyst to control the stereochemical outcome of the cyclization step.
Conceptual Workflow for Asymmetric Synthesis
The following diagram illustrates a plausible and widely adopted workflow for the synthesis of chiral pyrrolidines, based on an organocatalyzed intramolecular aza-Michael addition. This strategy offers high enantioselectivity and is amenable to scale-up.[10][11][12]
Caption: Asymmetric "Clip-Cycle" synthesis workflow.
Rationale Behind the "Clip-Cycle" Approach
-
Activation via "Clipping" : The synthesis begins with a readily available N-protected bis-homoallylic amine. This substrate is "clipped" to an α,β-unsaturated thioester via an alkene metathesis reaction. The thioester is an excellent Michael acceptor, which is crucial for the subsequent cyclization step.[11]
-
Enantioselective Cyclization : The key stereochemistry-defining step is the intramolecular aza-Michael addition. This reaction is catalyzed by a chiral phosphoric acid. The catalyst creates a chiral environment, forcing the cyclization to proceed through a lower-energy transition state for one enantiomer, thus yielding the desired (S)-configuration with high enantiomeric excess.[12]
-
Versatility and Final Deprotection : The resulting N-protected pyrrolidine contains a thioester handle, which can be used for further chemical modifications if needed. A final deprotection step removes the protecting group (e.g., Cbz) to yield the target (3S)-3-(4-fluorophenyl)pyrrolidine.
Applications in Drug Development
The (3S)-3-(4-fluorophenyl)pyrrolidine scaffold is a valuable component in the design of novel therapeutics. Its rigid, three-dimensional structure and the specific stereochemistry at the C3 position are key for precise interactions with biological targets.
Case Study: RORγt Inverse Agonists for Autoimmune Diseases
A notable application of this scaffold is in the development of Retinoic acid receptor-related Orphan Receptor gamma t (RORγt) inverse agonists. RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are key drivers of many autoimmune diseases. Inhibiting RORγt is therefore a promising therapeutic strategy.
Research has shown that complex molecules incorporating a (3S,4S)-3-methyl-3-(4-fluorophenyl)-pyrrolidine core can act as potent RORγt inverse agonists.[4] The specific stereochemistry is essential for the correct orientation of the molecule within the ligand-binding pocket of the receptor, leading to high-affinity binding and effective inhibition of its function. The 4-fluorophenyl group often occupies a hydrophobic pocket, and its orientation, dictated by the (3S) stereocenter, is critical for this interaction.
Caption: Role in the development of RORγt inverse agonists.
Analytical Workflow: Ensuring Enantiomeric Purity
The confirmation of enantiomeric purity is a non-negotiable aspect of using chiral intermediates in pharmaceutical development. The presence of the unwanted (R)-enantiomer could lead to reduced efficacy or off-target side effects. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[2][13][14]
Experimental Protocol: Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a robust chiral HPLC method for the analysis of (3S)-3-(4-fluorophenyl)pyrrolidine.
1. Column Selection:
-
Start with polysaccharide-based CSPs, as they have broad applicability. Recommended starting columns include:
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Lux® Cellulose-2
-
2. Mobile Phase Screening (Normal Phase):
-
Initial Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Additive for Basic Analytes: Since pyrrolidine is a secondary amine, add 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase to improve peak shape and prevent tailing.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (or a more appropriate wavelength for the fluorophenyl chromophore).
3. Method Optimization:
-
If separation is not achieved, systematically vary the ratio of hexane to the alcohol modifier (isopropanol or ethanol).
-
Try different alcohol modifiers (e.g., switch from isopropanol to ethanol).
-
Optimize the column temperature (e.g., test at 25°C, 30°C, and 40°C) to improve resolution.
4. Data Analysis and Validation:
-
Inject the racemic standard to identify the retention times of both the (S) and (R) enantiomers.
-
Inject the sample of (3S)-3-(4-fluorophenyl)pyrrolidine to confirm the identity of the major peak and quantify the area of the minor (R)-enantiomer peak.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
-
A successful method should provide a resolution (Rs) value of >1.5 between the two enantiomer peaks.
Caption: Workflow for Chiral Purity Analysis by HPLC.
Conclusion
(3S)-3-(4-fluorophenyl)pyrrolidine is more than just a chemical intermediate; it is a strategically designed building block that leverages the benefits of three-dimensional structure, stereochemical purity, and fluorine substitution to enable the development of next-generation therapeutics. A thorough understanding of its synthesis, properties, and the analytical methods required to control its quality is essential for researchers and scientists in the field of drug discovery. The insights and protocols provided in this guide serve as a foundational resource for harnessing the full potential of this valuable chiral scaffold.
References
-
Vitale, R., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(3), 1393. Available at: [Link]
-
J&K Scientific. 3-(4-Fluorophenyl)pyrrolidine | 144620-11-1. Available at: [Link]
-
Reid, J. P., & Sigman, M. S. (2020). Asymmetric “Clip-Cycle” Synthesis of Pyrrolidines and Spiropyrrolidines. Organic Letters, 22(20), 8038–8042. Available at: [Link]
-
White Rose Research Online. Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Available at: [Link]
-
Alchem.Pharmtech. CAS 144620-11-1 | 3-(4-Fluorophenyl)pyrrolidine. Available at: [Link]
-
Jiang, B., et al. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(17), 127392. Available at: [Link]
-
White Rose eTheses Online. Asymmetric Synthesis of Functionalised Pyrrolidines and their Application in Total Synthesis. Available at: [Link]
-
Meyers, A. I., & Burgess, L. E. (1992). A simple asymmetric synthesis of 2-substituted pyrrolidines from 3-acylpropionic acids. The Journal of Organic Chemistry, 57(5), 1649–1652. Available at: [Link]
-
Baudoin, O. (2017). Asymmetric Synthesis of Enantiopure Pyrrolidines by C(sp3)−H Amination of Hydrocarbons. Angewandte Chemie International Edition, 56(43), 13158-13161. Available at: [Link]
-
Ali, I., & Aboul-Enein, H. Y. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(11), 1032-1040. Available at: [Link]
-
Combettes, L. E., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Chemistry, 18(41), 13126–13132. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Available at: [Link]
-
Journal of Medicinal Chemistry. 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as High Affinity, Selective, and Orally Bioavailable h5-HT2A Receptor Antagonists. Available at: [Link]
-
Semenova, M. N., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. Available at: [Link]
-
ResearchGate. Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Available at: [Link]
-
BuyersGuideChem. Supplier CAS No 58415-99-9. Available at: [Link]
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Metabolic Stability of Fluorinated Pyrrolidine Intermediates
Executive Summary
The pyrrolidine scaffold is ubiquitous in medicinal chemistry, serving as a core pharmacophore in GPCR ligands, kinase inhibitors, and proline mimetics. However, unsubstituted pyrrolidines act as "metabolic soft spots," highly susceptible to oxidative clearance by Cytochrome P450 (CYP450) enzymes. This rapid metabolism often leads to poor oral bioavailability and short half-lives.
This guide details the mechanistic rationale for using fluorinated pyrrolidine intermediates—specifically 3,3-difluoropyrrolidine and 2-trifluoromethylpyrrolidine—to mitigate these liabilities. We explore the dual stabilization mechanisms (steric/bond strength vs. electronic/pKa modulation) and provide a validated experimental protocol for assessing their stability in human liver microsomes (HLM).
Part 1: The Mechanistic Liability of Pyrrolidines
To engineer stability, one must first understand the failure mode. Pyrrolidines primarily undergo oxidative metabolism at the
The Oxidation Pathway
The metabolic cascade follows a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanism. The nitrogen lone pair is critical here; it facilitates the initial abstraction of an electron or hydrogen, leading to a reactive iminium ion intermediate.[1] This intermediate is unstable in aqueous media and hydrolyzes to open the ring, destroying the pharmacophore.
Pathway Visualization
The following diagram illustrates the oxidative degradation pathway of a generic pyrrolidine.
Figure 1: Oxidative metabolism mechanism of pyrrolidine leading to ring opening. The nitrogen lone pair initiates the SET process.
Part 2: Strategic Fluorination for Stability
Fluorine is not merely a "blocker"; it is an electronic tuner. Introducing fluorine into the pyrrolidine ring imparts stability through two distinct mechanisms: Bond Strength and pKa Modulation .[2]
Mechanism A: Blocking Metabolic "Soft Spots"
Replacing a Hydrogen with Fluorine at the metabolic site (e.g., the
-
Strategy: 2-fluoropyrrolidine or 2-trifluoromethylpyrrolidine.
-
Limitation: Substitution at the 2-position often introduces significant steric bulk that may interfere with ligand-target binding.
Mechanism B: Electronic Deactivation (pKa Modulation)
This is the more subtle and often more effective approach. Placing fluorine at the
-
Effect: This pulls electron density away from the nitrogen atom.
-
Result: The basicity (pKa) of the pyrrolidine drops significantly. A less basic amine has a less available lone pair, making the initial Single Electron Transfer (SET) step energetically unfavorable for the CYP450 enzyme.
-
Data Point:
-
Pyrrolidine pKa: ~11.3
-
3,3-Difluoropyrrolidine pKa: ~7.5[3]
-
Impact: At physiological pH (7.4), the difluoro-analog is less protonated and electronically "deactivated" against oxidation, despite the
-hydrogens still being physically present.
-
Comparative Stability Data
The table below summarizes the physicochemical shifts and resulting stability profiles.
| Intermediate Structure | Substitution | pKa (Conj.[3][4][5] Acid) | LogD (pH 7.4) | Metabolic Stability (HLM) | Mechanism of Stabilization |
| Pyrrolidine | None | 11.3 | -0.1 | Low ( | N/A |
| 3-Fluoropyrrolidine | Mono- | ~9.4 | 0.2 | Moderate | Inductive effect lowers SET potential. |
| 3,3-Difluoropyrrolidine | Gem-di- | ~7.5 | 0.8 | High ( | Strong inductive effect; pKa modulation prevents SET. |
| 2-CF3-Pyrrolidine | ~6.5 | 1.2 | High | Steric blocking of |
Part 3: Experimental Protocol (Microsomal Stability)
To validate the stability of fluorinated intermediates, a rigorous Human Liver Microsome (HLM) assay is required. This protocol ensures "sink conditions" to accurately measure Intrinsic Clearance (
Assay Principle
The test compound is incubated with microsomes containing CYP450 enzymes. The reaction is initiated by NADPH (cofactor).[6] Disappearance of the parent compound is monitored over time via LC-MS/MS.[7]
Workflow Diagram
Figure 2: Step-by-step workflow for HLM stability assessment.
Detailed Methodology
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL stock).
-
NADPH Regenerating System (or 10 mM NADPH solution).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Internal Standard (IS): Tolbutamide or Propranolol.
Protocol Steps:
-
Preparation: Dilute test compounds to 1
M in Phosphate Buffer containing 0.5 mg/mL microsomal protein. Note: Keep DMSO concentration < 0.1% to avoid enzyme inhibition. -
Pre-incubation: Warm the mixture at 37°C for 5 minutes. This prevents "temperature shock" kinetics.
-
Initiation: Add NADPH (final conc. 1 mM) to start the reaction.
-
Sampling: At
minutes, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L of ice-cold Acetonitrile (ACN) containing the Internal Standard. The protein precipitation stops the reaction. -
Processing: Centrifuge at 4,000g for 20 minutes to pellet precipitated proteins.
-
Quantification: Inject the supernatant onto LC-MS/MS. Monitor the Multiple Reaction Monitoring (MRM) transition for the parent ion.
Calculation:
Plot
Part 4: Case Study & Interpretation
In a drug discovery context, the impact of this stability is non-linear. A shift in half-life from 15 minutes to 60 minutes often transitions a compound from a "tool molecule" to a viable "lead candidate."
Case Example: DPP-4 Inhibitors
Research into DPP-4 inhibitors (e.g., PF-00734200) demonstrated that the 3,3-difluoropyrrolidine moiety remained metabolically intact in vivo. The primary metabolites observed were on the appended heterocyclic rings (pyrimidine oxidation), not the pyrrolidine core. This validates the "fluorine shield" hypothesis: by lowering the pKa and blocking
Recommendations for Researchers
-
Early Screening: If your scaffold contains a secondary amine, prioritize 3,3-difluoro analogs early in the Make-Test-Analyze cycle.
-
Check pKa: Measure experimental pKa. If the fluorine substitution does not drop pKa below ~8.5, the metabolic protection may be insufficient.
-
Monitor LogD: Fluorine increases lipophilicity (LogD). Ensure that the gain in metabolic stability is not offset by poor solubility or high non-specific binding.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry. Link
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[4][6][8][9] Link
-
Piotrowski, D. W., et al. (2012). Metabolism, excretion, and pharmacokinetics of PF-00734200, a dipeptidyl peptidase inhibitor. Drug Metabolism and Disposition.[4][6][8][9] Link
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The (3S)-3-(4-fluorophenyl)pyrrolidine Scaffold: A Privileged Motif in CNS Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Significance of the 3-Arylpyrrolidine Scaffold in Neurotherapeutics
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, featuring in over 20 FDA-approved drugs.[1] Its prevalence stems from its ability to introduce three-dimensionality and chiral centers, which are crucial for enhancing the druggability of molecules by optimizing properties like solubility and lipophilicity.[2] Within the vast landscape of pyrrolidine-containing compounds, the (3S)-3-(4-fluorophenyl)pyrrolidine moiety has emerged as a particularly privileged scaffold in the discovery of drugs targeting the central nervous system (CNS). This versatile building block is a key component in a range of therapeutic agents developed for neurological and psychiatric disorders.[3] The strategic incorporation of a fluorine atom on the phenyl ring can significantly enhance metabolic stability, binding affinity, and blood-brain barrier penetration, making it a valuable tool for medicinal chemists.[2][4][5] This guide provides a comprehensive review of the synthesis, pharmacology, and clinical relevance of (3S)-3-(4-fluorophenyl)pyrrolidine and its derivatives in CNS drug discovery, offering insights for researchers and professionals in the field.
Enantioselective Synthesis of (3S)-3-(4-fluorophenyl)pyrrolidine: A Methodological Overview
The precise stereochemical control in the synthesis of (3S)-3-(4-fluorophenyl)pyrrolidine is paramount for its biological activity. Several enantioselective methods have been developed, with rhodium-catalyzed asymmetric hydroarylation and conjugate addition reactions being among the most effective.
Rhodium-Catalyzed Asymmetric Hydroarylation
A highly efficient method for the synthesis of 3-arylpyrrolidines involves the rhodium-catalyzed asymmetric hydroarylation of 3-pyrrolines.[6][7] This approach utilizes a chiral rhodium complex to catalyze the addition of an arylboronic acid or its derivative to the double bond of a 3-pyrroline precursor, establishing the desired stereocenter with high enantioselectivity.
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Pharmacophore Mapping of (3S)-3-(4-fluorophenyl)pyrrolidine Derivatives: From Hypothesis to Virtual Screening
An In-Depth Technical Guide:
This guide provides a comprehensive walkthrough of the principles, methodologies, and applications of pharmacophore mapping, specifically tailored to the (3S)-3-(4-fluorophenyl)pyrrolidine scaffold. It is designed for researchers, medicinal chemists, and computational scientists engaged in drug discovery and development. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in authoritative scientific literature.
Strategic Imperative: Why Pharmacophore Mapping?
In modern drug discovery, sifting through vast chemical libraries to identify promising lead compounds is a monumental task. Pharmacophore modeling serves as a critical computational filter, abstracting complex molecular structures into a simplified representation of essential interactions required for biological activity.[1][2][3] Instead of focusing on the entire chemical scaffold, a pharmacophore model defines the precise three-dimensional arrangement of key chemical features—such as hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings—that a molecule must possess to bind effectively to a biological target.[4]
This approach is particularly powerful when a high-resolution 3D structure of the target protein is unavailable, a common scenario for targets like G-protein coupled receptors (GPCRs).[5] By analyzing a set of known active ligands, we can deduce a "negative imprint" of the receptor's binding site, creating a hypothesis that can guide the discovery of novel, structurally diverse compounds with the same biological function.[5][6]
The (3S)-3-(4-fluorophenyl)pyrrolidine core is a privileged scaffold found in a variety of biologically active agents, including inhibitors of dipeptidyl peptidase-4 (DPP-4) and neuraminidase, as well as ligands for neurotransmitter transporters.[7][8][9][10] Given its therapeutic relevance, developing a robust pharmacophore model for this class of compounds is a strategic step toward identifying next-generation modulators with improved potency, selectivity, and pharmacokinetic profiles.[11]
The Ligand-Based Pharmacophore Modeling Workflow
When the target structure is unknown, the most effective strategy is ligand-based pharmacophore modeling. This workflow leverages the structure-activity relationship (SAR) data from a set of known active molecules to generate a predictive 3D hypothesis.[6][12] The process is a logical cascade of data compilation, conformational analysis, feature alignment, hypothesis generation, and rigorous validation.
Caption: Ligand-Based Pharmacophore Modeling Workflow.
Core Methodology: Building the Hypothesis
Step 1: Curating the Training Set
The quality of a pharmacophore model is fundamentally dependent on the quality of the input data. The initial and most critical step is the compilation of a training set of molecules.
-
Expertise & Experience: It is not enough to simply gather active compounds. A well-curated training set should include:
-
Potent Actives: A selection of the most active compounds (typically 5-10) provides the core features for the model.
-
Structural Diversity: The chosen actives should belong to different chemical series if possible. This ensures the resulting pharmacophore is not biased towards a single scaffold and can identify novel chemotypes.[6]
-
Activity Range: The activities (e.g., IC₅₀, EC₅₀, Kᵢ) should span a reasonable range (ideally 2-3 orders of magnitude) to help the algorithm prioritize features essential for high potency.
-
Inactive Compounds (Optional but Recommended): Including structurally similar but inactive compounds (decoys) can help refine the model by defining "exclusion volumes" or constraints, which are regions of space that should not be occupied.[13]
-
Table 1: Hypothetical Training Set for a (3S)-3-(4-fluorophenyl)pyrrolidine-based Target
| Compound ID | Structure | Activity (IC₅₀, nM) | Status |
| MOL-001 | (3S)-3-(4-fluorophenyl)pyrrolidine core with R1 | 15 | Active |
| MOL-002 | (3S)-3-(4-fluorophenyl)pyrrolidine core with R2 | 25 | Active |
| MOL-003 | (3S)-3-(4-fluorophenyl)pyrrolidine core with R3 | 50 | Active |
| MOL-004 | (3S)-3-(4-fluorophenyl)pyrrolidine core with R4 | 80 | Active |
| MOL-005 | (3S)-3-(4-fluorophenyl)pyrrolidine core with R5 | 120 | Active |
| MOL-006 | (3R)-3-(4-fluorophenyl)pyrrolidine core with R1 | >10,000 | Inactive |
| MOL-007 | (3S)-3-phenylpyrrolidine core with R1 | 5,000 | Inactive |
Step 2: Conformational Analysis
Small molecules are not static; they are flexible and exist as an ensemble of low-energy 3D conformations. The biologically active conformation—the specific shape the molecule adopts when bound to its target—is likely one of these low-energy states.
-
Causality: Failing to explore the conformational space of each ligand is a primary reason for model failure. The algorithm must be provided with a rich set of possible shapes for each molecule to find a common 3D arrangement of features.[6][12]
-
Protocol: This is achieved computationally by systematically rotating all torsion angles in the molecules. Various software packages like Schrödinger's Phase[14] or open-source tools employ algorithms (e.g., Monte Carlo, systematic search) to generate a diverse set of low-energy conformers for each molecule in the training set.
Step 3: Feature Identification and Hypothesis Generation
With a collection of conformers for each active molecule, the core task is to identify a common 3D pattern of chemical features.
-
Process: Algorithms like HipHop (Catalyst) or Phase[14] work by aligning the conformers from different molecules, searching for an overlay that maximizes the overlap of common chemical features.[5] These features are abstractions of the underlying chemistry:
-
Hydrogen Bond Acceptor (HBA): e.g., Carbonyl oxygen, nitrile nitrogen.
-
Hydrogen Bond Donor (HBD): e.g., Amine or hydroxyl protons.
-
Aromatic Ring (AR): e.g., The 4-fluorophenyl group.
-
Hydrophobic (HY): e.g., Alkyl chains, non-polar rings.
-
Positive/Negative Ionizable: Features capable of carrying a formal charge.
-
The algorithm generates multiple potential pharmacophore models, or "hypotheses," each consisting of a unique combination of features and their spatial relationships (distances and angles). These hypotheses are then scored and ranked based on how well they map to the active molecules while ideally not mapping to any known inactives.
Caption: Hypothetical Pharmacophore Model.
Trustworthiness: The Imperative of Model Validation
A generated pharmacophore hypothesis is merely a theoretical model until its predictive power is rigorously validated.[13][15] Validation is a self-correcting mechanism that ensures the model can reliably distinguish active compounds from inactive ones.[15]
Experimental Protocol: Test Set and Decoy Generation
-
Trustworthiness: The most robust validation method is external validation.[12] This requires a separate "test set" of compounds that were not used in model generation. This set must contain:
-
Known Actives: A handful of compounds known to be active against the target.
-
Decoys: A much larger number of "decoy" molecules, which are assumed to be inactive. Decoys should be physically similar to the actives (e.g., similar molecular weight, logP, number of rotatable bonds) but topologically distinct to challenge the model's specificity. The DUD-E database is a common source for generating property-matched decoys.
-
Statistical Validation Metrics
The test set (actives + decoys) is screened against the pharmacophore hypothesis. The model's performance is then quantified using several statistical metrics.
-
Enrichment Factor (EF): Measures how much better the pharmacophore model is at finding actives compared to random selection. An EF of 20 in the top 1% of the screened database means there is a 20-fold higher concentration of active compounds in that top fraction than in the database as a whole.
-
Goodness of Hit (GH) Score: A metric ranging from 0 (null model) to 1 (ideal model) that combines the percentage of actives retrieved with other factors.
-
Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate versus the false positive rate. The Area Under the Curve (AUC) is a measure of the model's overall quality, where an AUC of 1.0 represents a perfect model and 0.5 represents a random guess.[13]
Table 2: Sample Validation Results for a Pharmacophore Hypothesis
| Metric | Value | Interpretation |
| Total Actives in Test Set | 25 | - |
| Total Decoys in Test Set | 2475 | - |
| Actives found in top 1% | 18 | High initial retrieval |
| Enrichment Factor (1%) | 72 | Excellent enrichment |
| Goodness of Hit (GH) | 0.85 | Strong, predictive model |
| ROC AUC | 0.91 | High overall accuracy |
Application in Drug Discovery
A validated pharmacophore model is a powerful tool for accelerating a drug discovery campaign.
-
Virtual Screening: The primary application is to use the pharmacophore as a 3D query to rapidly screen massive virtual libraries of millions or even billions of compounds.[5][13] This is orders of magnitude faster than traditional high-throughput screening (HTS) or molecular docking.[1] Software like ZINCPharmer or commercial suites can perform these searches, identifying novel molecules that match the essential 3D feature arrangement for subsequent biological testing.[13][16]
-
Lead Optimization and Scaffold Hopping: The model provides a clear blueprint of the required interactions. This guides medicinal chemists in modifying an existing lead compound to improve its potency or properties. It can also inspire "scaffold hopping," where the core chemical structure is replaced with a completely novel one that still presents the key pharmacophoric features in the correct spatial orientation.[2]
-
3D-QSAR Modeling: The alignment of molecules based on a pharmacophore model provides the structural foundation for building highly predictive 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, which can further rationalize SAR and predict the activity of newly designed compounds.[7][13]
Conclusion
Pharmacophore mapping of the (3S)-3-(4-fluorophenyl)pyrrolidine scaffold is a scientifically rigorous, field-proven approach to rationalize structure-activity relationships and drive the discovery of novel therapeutic agents. By moving beyond simple 2D similarity and focusing on the 3D arrangement of essential chemical interactions, this methodology provides a powerful and efficient engine for modern, computer-aided drug design. The key to success lies not in the automated generation of a model, but in the thoughtful curation of input data and the uncompromising rigor of its validation.
References
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Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
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Pharmacophore modeling | Medicinal Chemistry Class Notes |... - Fiveable. (2026, March 4). Retrieved March 7, 2026, from [Link]
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Computational workflow for ligand-based pharmacophore modelling - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
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Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. (n.d.). Retrieved March 7, 2026, from [Link]
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What is the best free software for Pharmacophore mapping? - ResearchGate. (2014, January 24). Retrieved March 7, 2026, from [Link]
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Pharmacophore. (n.d.). Retrieved March 7, 2026, from [Link]
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Computational workflow for discovering small molecular binders for shallow binding sites by integrating molecular dynamics simulation, pharmacophore modeling, and machine learning: STAT3 as case study - PubMed. (2023, December 15). Retrieved March 7, 2026, from [Link]
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Pharmacophore Modeling and Mapping | Methodology & Protocol. (n.d.). Retrieved March 7, 2026, from [Link]
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Phase | Schrödinger. (n.d.). Retrieved March 7, 2026, from [Link]
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Pharmacophore Modeling in Drug Discovery and Development: An Overview. (n.d.). Retrieved March 7, 2026, from [Link]
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PharmacoNet: deep learning-guided pharmacophore modeling for ultra-large-scale virtual screening - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04854G. (2024, November 4). Retrieved March 7, 2026, from [Link]
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Protein–Ligand-Based Pharmacophores: Generation and Utility Assessment in Computational Ligand Profiling | Journal of Chemical Information and Modeling - ACS Publications. (n.d.). Retrieved March 7, 2026, from [Link]
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Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014, November 11). Retrieved March 7, 2026, from [Link]
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Pharmacophore Mapping - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved March 7, 2026, from [Link]
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Is it the pharmacophore generated that needs to be validated? - ResearchGate. (2015, April 17). Retrieved March 7, 2026, from [Link]
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Ligand based Pharmacophore Modeling Service - Creative Biolabs. (n.d.). Retrieved March 7, 2026, from [Link]
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Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. (n.d.). Retrieved March 7, 2026, from [Link]
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Pharmacophore Modeling, 3D‐QSAR Studies, and in‐silico ADME Prediction of Pyrrolidine Derivatives as Neuraminidase Inhibitors - Sci-Hub. (n.d.). Retrieved March 7, 2026, from [Link]
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Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors - PubMed. (2021, July 22). Retrieved March 7, 2026, from [Link]
-
3d qsar and pharmacophore modeling on substituted cyanopyrrolidines as type ii anti-diabetic. (n.d.). Retrieved March 7, 2026, from [Link]
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Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors - Frontiers. (2023, January 11). Retrieved March 7, 2026, from [Link]
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The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands - PMC. (2023, June 14). Retrieved March 7, 2026, from [Link]
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Structure Activity Relationships - Drug Design Org. (2005, May 15). Retrieved March 7, 2026, from [Link]
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Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
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3D-QSAR and Pharmacophore Identification Studies Applied to Pyridazin-3-one Derivatives as Potent PDE4 Inhibitors - Acta Scientific. (2017, October 27). Retrieved March 7, 2026, from [Link]
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The approach of 3DQSAR Pharmacophore modeling and Docking - YouTube. (2023, November 23). Retrieved March 7, 2026, from [Link]
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Technical Guide: Solubility Profile & Process Engineering of (3S)-3-(4-fluorophenyl)pyrrolidine
The following technical guide details the solubility profile, physicochemical properties, and process engineering applications of (3S)-3-(4-fluorophenyl)pyrrolidine , a critical chiral intermediate in the synthesis of DPP-4 inhibitors like Teneligliptin.
Executive Summary
(3S)-3-(4-fluorophenyl)pyrrolidine (CAS: 144620-11-1 for generic/racemic; specific chiral salts often vary) is a lipophilic, chiral secondary amine employed as a pharmacophore building block. Its solubility behavior is dictated by the interplay between the basic pyrrolidine nitrogen (
Understanding its solubility profile is essential for two unit operations:
-
Reaction Workup: Efficient extraction of the free base from aqueous reaction mixtures.
-
Purification: Crystallization of the hydrochloride or tosylate salt to reject enantiomeric impurities.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Before defining the solubility profile, we must establish the solute's fundamental properties which drive solvent interactions.
| Property | Value / Description | Context for Solubility |
| Chemical Name | (3S)-3-(4-fluorophenyl)pyrrolidine | Chiral Secondary Amine |
| CAS Number | 144620-11-1 (Base) / 136725-53-6 (HCl Salt) | Verify specific salt form |
| Molecular Weight | 165.21 g/mol (Base) | Small molecule, kinetically fast dissolution |
| Physical State | Colorless to pale yellow liquid (Base) | Miscible with many organic solvents |
| ~9.3 – 9.8 (Pyrrolidine N) | pH-dependent solubility switch | |
| ~1.7 – 1.9 | Moderately lipophilic; prefers organics > water | |
| H-Bond Donors | 1 (NH) | Soluble in H-bond accepting solvents |
Solubility Profile: Free Base vs. Salt
The solubility of this compound is binary, depending entirely on its protonation state.
(3S)-3-(4-fluorophenyl)pyrrolidine (Free Base)[13]
-
Nature: Lipophilic Liquid / Low-melting solid.
-
Solubility Rule: "Like dissolves like." High affinity for non-polar and polar aprotic solvents.[1]
| Solvent Class | Representative Solvents | Solubility Rating | Process Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>500 mg/mL) | Primary extraction solvent; excellent for solubilizing crude oils. |
| Aromatic | Toluene, Xylene | High (>200 mg/mL) | Preferred for scale-up extractions due to higher boiling point and safety profile compared to DCM. |
| Esters | Ethyl Acetate (EtOAc), IPM | High (>150 mg/mL) | Good general solvent; often used as the "solvent" phase before acid addition. |
| Alcohols | Methanol, Ethanol, IPA | High (Miscible) | Soluble, but rarely used for extraction due to water miscibility. Used for homogeneous salt formation. |
| Alkanes | Hexanes, Heptane | Moderate/Low | Often acts as an anti-solvent to precipitate impurities or oils at low temperatures. |
| Aqueous | Water (pH > 10) | Very Low (<1 mg/mL) | The free base oils out of basic water, enabling high-yield biphasic extraction. |
(3S)-3-(4-fluorophenyl)pyrrolidine Hydrochloride (HCl Salt)
-
Nature: Crystalline Solid (White).
-
Solubility Rule: Ionic lattice requires high dielectric constant solvents.
| Solvent Class | Representative Solvents | Solubility Rating | Process Application |
| Water | Water | High (>100 mg/mL) | Dissolves readily; useful for aqueous washes but leads to yield loss if not basified. |
| Polar Protic | Methanol, Ethanol | Moderate/High | Key Crystallization Solvent. Solubility increases significantly with temperature (steep Van't Hoff curve). |
| Polar Aprotic | DMSO, DMF, NMP | Very High | Avoid for isolation; difficult to remove. |
| Esters/Ethers | EtOAc, MTBE, THF | Very Low (<5 mg/mL) | Key Anti-Solvent. Used to drive precipitation of the salt from alcoholic solutions. |
| Non-Polar | Toluene, Hexane, DCM | Insoluble | Slurry wash solvents to remove non-polar organic impurities. |
Process Engineering: Solubility-Driven Workflows
Purification via Salt Formation (The "Solubility Switch")
The most common purification strategy exploits the differential solubility of the free base and the salt.
-
Dissolution: Crude free base is dissolved in a "Good Solvent" (e.g., Ethanol or IPA).
-
Salt Formation: HCl (gas or solution) is added. The species becomes ionic.
-
Precipitation: An "Anti-Solvent" (e.g., Ethyl Acetate or MTBE) is added, or the solution is cooled. The lipophilic impurities remain in solution, while the chiral salt crystallizes.
Experimental Protocol: Solubility Determination
For precise process control, generate a solubility curve using the Gravimetric Shake-Flask Method .
-
Preparation: Add excess solid (HCl salt) to 5 mL of solvent (e.g., EtOH) in a sealed vial.
-
Equilibration: Agitate at fixed temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temp).
-
Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue.
-
Calculation:
-
Visualizations
Diagram 1: Solubility-Driven Purification Workflow
This flowchart illustrates the standard industrial logic for purifying the (3S) intermediate using solvent switching.
Caption: Workflow exploiting the pH-dependent solubility switch to isolate high-purity chiral salt.
Diagram 2: Solvent Selection Map (Hansen Space Approximation)
A conceptual map showing where the Free Base and Salt reside relative to common solvents.
Caption: Solubility Map indicating the divergence in solvent affinity between the neutral Free Base and the ionic HCl Salt.
References
-
Teneligliptin Synthesis & Intermediates
- Title: Synthesis and process optimization of Teneligliptin intermedi
- Source:Bioorganic & Medicinal Chemistry, 2012; Cayman Chemical Product D
-
URL:[2]
-
General Solubility Principles of Phenylpyrrolidines
- Title: Solubility of 4-(Pyrrolidin-1-yl)phenol in Organic Solvents (Analogous Structure).
-
Source: BenchChem Technical Guides.[3]
-
URL:
-
Chemical Properties & Safety
-
Hansen Solubility Parameters
- Title: Hansen Solubility Parameters: A User's Handbook.
- Source: CRC Press (Standard Reference for Solvent Selection).
-
URL:
Sources
The Architecture of Chiral Amines: History and Development of Enantiopure 3-Phenylpyrrolidines
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
The 3-phenylpyrrolidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a vast array of neuroactive and therapeutic agents. Because the 3-position of the pyrrolidine ring is a stereocenter, the pharmacological profile of these molecules is highly dependent on their enantiopurity. Historically, the synthesis of enantiopure 3-phenylpyrrolidines was bottlenecked by inefficient racemic resolutions. However, the last two decades have seen a paradigm shift driven by asymmetric transition-metal catalysis and organocatalysis.
This technical guide explores the historical evolution, pharmacological imperatives, and modern self-validating synthetic protocols required to construct enantiopure 3-phenylpyrrolidines with high stereofidelity.
The Pharmacological Imperative: Why Enantiopurity Matters
The spatial orientation of the phenyl ring relative to the basic pyrrolidine nitrogen dictates receptor subtype selectivity, binding affinity, and metabolic stability. The difference between the
Key Therapeutic Applications
-
Sigma-1 (
) Receptor Modulators: 3-phenylpyrrolidine derivatives act as high-affinity antagonists for receptors (e.g., PB212 analogs), which are critical targets for neurodegenerative diseases and cancer[1]. The stereocenter dictates the precise fit into the Glennon pharmacophore model. -
Antiepileptics: Succinimide-derived drugs like methsuximide (Petinutin) and phensuximide are metabolized in vivo to 3-phenylpyrrolidine-2,5-diones. These active metabolites suppress paroxysmal spike-and-wave patterns in the motor cortex[2].
-
Analgesics: Profadol, a classic opioid analgesic, is a prototype 3-phenylpyrrolidine where the spatial arrangement of the 3-alkyl and 3-hydroxyaryl groups is strictly required for optimal antinociceptive activity at the
-opioid receptor[3].
Caption: Pharmacological signaling pathway of 3-phenylpyrrolidine-based Sigma-1 receptor antagonists.
Evolution of Synthetic Strategies: A Historical Perspective
The journey to efficiently access enantiopure 3-phenylpyrrolidines spans several distinct eras of organic synthesis.
Phase I: Classical Resolution (Pre-1990s)
Early syntheses relied on constructing the racemic pyrrolidine followed by diastereomeric salt resolution using chiral acids (e.g., (+)-tartaric acid or mandelic acid).
-
Causality of Limitation: This approach is inherently limited to a maximum 50% yield of the desired enantiomer, requiring multiple recrystallizations that waste solvents, time, and the undesired enantiomer.
Phase II: The Chiral Pool Approach (1990s)
To avoid resolution, chemists turned to naturally occurring chiral starting materials, such as L-aspartic acid or malic acid.
-
Causality of Limitation: While this guaranteed high enantiomeric excess (
), accessing the unnatural enantiomer was prohibitively expensive. Furthermore, installing the phenyl group at the 3-position often required harsh organometallic additions that risked epimerization of the delicate stereocenters.
Phase III: Asymmetric Transition-Metal Catalysis (2000s)
The breakthrough came with the advent of asymmetric 1,3-dipolar cycloadditions. By utilizing azomethine ylides and electron-deficient alkenes (like cinnamates) in the presence of chiral Silver(I) or Copper(I) complexes, chemists could construct the pyrrolidine ring and set multiple stereocenters simultaneously[4][5].
Phase IV: Organocatalysis (2010s–Present)
Pioneered by MacMillan and Jørgensen, organocatalysis eliminated the need for heavy metals. Using chiral secondary amines (like the Jørgensen-Hayashi catalyst), researchers achieved highly enantioselective Michael additions of aldehydes to nitroalkenes. Subsequent reductive amination yields the 3-phenylpyrrolidine core with
Core Experimental Workflows (Self-Validating Protocols)
To ensure scientific integrity and reproducibility, the following protocols detail the mechanistic causality behind each reagent choice.
Protocol A: Ag(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This convergent strategy is the gold standard for generating highly substituted pyrrolidines with multiple contiguous stereocenters[5].
Objective: Synthesis of tert-butyl (3R)-3-phenylpyrrolidine-2-carboxylate.
Reagents & Causality:
-
Substrate A (Imino Ester): Methyl benzylideneaminoacetate. Acts as the precursor to the azomethine ylide.
-
Substrate B (Dipolarophile): tert-Butyl acrylate. The electron-withdrawing tert-butyl ester lowers the LUMO energy, facilitating the cycloaddition.
-
Catalyst: AgOAc (5 mol%) + (R)-Fesulphos ligand (5.5 mol%). Ag(I) coordinates to the imino nitrogen and ester oxygen, increasing the
-proton's acidity. The chiral Fesulphos ligand creates a rigid, asymmetric pocket that forces the dipolarophile to approach from a single face. -
Base: DIPEA (Diisopropylethylamine, 10 mol%). A non-nucleophilic base that deprotonates the coordinated imine to generate the reactive metallo-azomethine ylide without causing unwanted side reactions.
Step-by-Step Methodology:
-
Catalyst Pre-formation: In an oven-dried Schlenk flask under argon, dissolve AgOAc and (R)-Fesulphos in dry THF. Stir for 30 minutes in the dark (Ag salts are light-sensitive) to ensure complete complexation.
-
Ylide Generation: Add the imino ester and cool the mixture to -20 °C. Dropwise addition of DIPEA initiates the formation of the metallo-azomethine ylide. The low temperature minimizes background (uncatalyzed) racemic cycloaddition.
-
Cycloaddition: Add tert-butyl acrylate slowly. Maintain at -20 °C for 16 hours. The steric bulk of the Fesulphos ligand strictly dictates an endo transition state.
-
Workup & Validation: Filter through a short pad of Celite to remove silver salts. Concentrate and purify via flash chromatography. Validate stereochemistry via Chiral HPLC (expected
) and 1H-NMR (coupling constants will confirm the relative endo stereochemistry).
Caption: Logical workflow of the Ag(I)-catalyzed asymmetric 1,3-dipolar cycloaddition.
Protocol B: Organocatalytic Cascade via Jørgensen-Hayashi Activation
This metal-free approach is highly scalable and relies on iminium/enamine activation[6][7].
Objective: Synthesis of (3S)-3-phenylpyrrolidine via Michael addition/reductive cyclization.
Reagents & Causality:
-
Electrophile: Cinnamaldehyde.
-
Nucleophile: Nitromethane.
-
Catalyst: (S)-Diphenylprolinol silyl ether (10 mol%). The secondary amine condenses with cinnamaldehyde to form an iminium ion. The bulky diphenylprolinol group acts as a steric shield, blocking one face of the
-system. -
Additive: Benzoic acid (10 mol%). Accelerates the formation and hydrolysis of the iminium intermediate via general acid catalysis.
Step-by-Step Methodology:
-
Michael Addition: Dissolve cinnamaldehyde, nitromethane, catalyst, and benzoic acid in toluene. Stir at room temperature for 24 hours. The nucleophile attacks exclusively from the unshielded face of the iminium ion, setting the stereocenter at the 3-position.
-
Intermediate Isolation: Quench with aqueous
, extract with EtOAc, and concentrate. The intermediate is a chiral -nitroaldehyde. -
Reductive Cyclization (Self-Validating Step): Dissolve the intermediate in MeOH. Add Raney Nickel and subject to a Hydrogen atmosphere (50 psi) for 12 hours.
-
Causality: The nitro group is reduced to a primary amine, which spontaneously undergoes intramolecular condensation with the aldehyde to form an imine. The imine is subsequently reduced by
/Ni to yield the fully saturated pyrrolidine ring.
-
-
Purification: Filter through Celite, concentrate, and purify via acid-base extraction to yield the pure chiral amine.
Caption: Catalytic cycle of the organocatalytic Michael addition and subsequent reductive cyclization.
Quantitative Data & Comparative Analysis
Table 1: Evolution of Synthetic Methodologies for 3-Phenylpyrrolidines
| Methodology | Era | Typical Yield | Enantiomeric Excess ( | Primary Advantage | Primary Limitation |
| Classical Resolution | Pre-1990s | < 40% | > 98% (after recryst.) | Conceptually simple, uses cheap reagents. | Maximum 50% theoretical yield; highly wasteful. |
| Chiral Pool Synthesis | 1990s | 50 - 60% | > 99% | Reliable stereocenters derived from nature. | Unnatural enantiomers are difficult/expensive to access. |
| Asymmetric 1,3-Dipolar Cycloaddition | 2000s | 80 - 95% | 90 - 98% | Sets multiple stereocenters in a single step; highly convergent. | Requires expensive transition metals (Ag, Cu) and complex chiral ligands. |
| Organocatalysis (Jørgensen-Hayashi) | 2010s+ | 75 - 90% | > 99% | Metal-free, highly scalable, environmentally benign. | Requires multi-step sequence (addition followed by reduction). |
Table 2: Key 3-Phenylpyrrolidine Pharmacophores and Targets
| Compound / Derivative | Primary Target | Pharmacological Effect | Clinical / Research Application |
| PB212 Analogs | High-affinity Antagonist | Neuroprotection, Oncology research[1]. | |
| Methsuximide Metabolite | Voltage-gated | CNS Depression | Treatment of absence (petit mal) seizures[2]. |
| Profadol | Agonist/Antagonist | Analgesia (pain management)[3]. | |
| 1-Methyl-3-phenylpyrrolidine | MAO-B Enzyme | Substrate / Inhibitor | Parkinson's disease research, neurotransmitter modulation[8]. |
Conclusion & Future Perspectives
The synthesis of enantiopure 3-phenylpyrrolidines has evolved from wasteful, brute-force resolution techniques to highly elegant, stereocontrolled catalytic cascades. As the pharmaceutical industry pushes toward greener chemistry and more complex 3D pharmacophores to escape "flatland" (the over-reliance on flat aromatic rings), the demand for robust pyrrolidine syntheses will only grow. Future developments will likely focus on combining biocatalysis (engineered transaminases or imine reductases) with continuous-flow chemistry to achieve unprecedented scalability and environmental sustainability.
References
-
High-affinity sigma-1 (
) receptor ligands based on the antagonist PB212. PubMed / Future Medicinal Chemistry. Available at:[Link] -
Petinutin | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass. Available at: [Link]
-
Opiates (Profadol and 3-phenylpyrrolidine derivatives). Scribd / Academic Press. Available at: [Link]
-
1FULL PAPER - CORE: Asymmetric synthesis via soluble gold/silver complexes. CORE.ac.uk. Available at:[Link]
-
The Chemistry and Biology of Beta-Lactams (Organocatalytic asymmetric Michael addition/cyclization sequences). DOKUMEN.PUB. Available at:[Link]
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- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. 3-(3,4-Dimethoxyphenyl)pyrrolidine HCl [benchchem.com]
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- 8. 1-Methyl-2-phenylpyrrolidin-3-amine | 1339491-75-6 | Benchchem [benchchem.com]
Methodological & Application
Scalable Synthesis of (3S)-3-(4-fluorophenyl)pyrrolidine: A Guide for Drug Development Professionals
(3S)-3-(4-fluorophenyl)pyrrolidine is a key chiral intermediate in the synthesis of numerous pharmaceutical agents, valued for its role in creating potent and selective modulators of various biological targets. Its stereochemically defined structure is often crucial for therapeutic efficacy and safety, making its efficient and scalable synthesis a critical aspect of drug development. This guide provides detailed application notes and protocols for two of the most promising and scalable synthetic routes to this important building block, designed for researchers, scientists, and professionals in the pharmaceutical industry.
This document is structured to provide not just a set of instructions, but a comprehensive understanding of the chemical principles and practical considerations behind each synthetic approach. We will delve into two primary strategies: a modern, catalytic asymmetric method and a classical chiral pool-based synthesis. Each section will provide a detailed, step-by-step protocol, a discussion of the underlying chemistry, and data presented in a clear, comparative format.
Strategic Overview: Pathways to Enantiopure 3-Arylpyrrolidines
The synthesis of enantiomerically pure 3-substituted pyrrolidines like (3S)-3-(4-fluorophenyl)pyrrolidine presents a significant challenge: the stereoselective formation of the C-3 chiral center. Two principal strategies have emerged as both elegant and practical for large-scale production:
-
Rhodium-Catalyzed Asymmetric Hydroarylation: This contemporary approach utilizes a chiral rhodium catalyst to directly introduce the 4-fluorophenyl group to a prochiral pyrroline precursor in a highly enantioselective manner. This method is atom-economical and can be highly efficient.[1][2]
-
Chiral Pool Synthesis from L-Glutamic Acid: This classical strategy leverages the inherent chirality of readily available and inexpensive L-glutamic acid. Through a series of well-established chemical transformations, the amino acid is converted into the target pyrrolidine, preserving the desired stereochemistry.[3][4][5]
The choice between these routes will depend on factors such as the availability of starting materials and catalysts, cost considerations, and the specific capabilities of the manufacturing facility.
Protocol 1: Rhodium-Catalyzed Asymmetric Hydroarylation of N-Boc-3-pyrroline
This protocol is based on the highly efficient and enantioselective rhodium-catalyzed hydroarylation of 3-pyrrolines with arylboronic acids, a method pioneered by Hayashi and coworkers.[1][2] The key to this transformation is the use of a chiral phosphine ligand, (R)-SEGPHOS, which directs the addition of the aryl group to one face of the pyrroline double bond.
Scientific Rationale
The reaction proceeds through a catalytic cycle involving a chiral rhodium(I) complex. The active catalyst is typically generated in situ from a rhodium precursor and the chiral ligand. This complex then undergoes oxidative addition with the arylboronic acid derivative. The resulting aryl-rhodium species coordinates to the alkene of the N-Boc-3-pyrroline, followed by migratory insertion of the aryl group. The final step is a protonolysis of the rhodium-carbon bond, which releases the desired 3-arylpyrrolidine product and regenerates the active rhodium catalyst. The high enantioselectivity is achieved due to the specific steric and electronic environment created by the chiral ligand around the rhodium center, which favors one of the two possible diastereomeric transition states.
Experimental Workflow
Caption: Workflow for Rhodium-Catalyzed Asymmetric Hydroarylation.
Detailed Protocol
Materials:
-
N-Boc-3-pyrroline
-
4-Fluorophenylboronic acid
-
[Rh(cod)OH]₂ (di-μ-hydroxo-bis(1,5-cyclooctadiene)dirhodium(I))
-
(R)-SEGPHOS
-
Toluene (anhydrous)
-
Water (degassed)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add [Rh(cod)OH]₂ (0.5 mol%) and (R)-SEGPHOS (1.1 mol%).
-
Reaction Setup: To the flask containing the catalyst, add N-Boc-3-pyrroline (1.0 equiv) and 4-fluorophenylboronic acid (1.5 equiv).
-
Solvent Addition: Add anhydrous toluene and degassed water to achieve a 10:1 toluene:water ratio (e.g., 5 mL toluene and 0.5 mL water for a 1 mmol scale reaction).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (S)-N-Boc-3-(4-fluorophenyl)pyrrolidine.
-
Deprotection: Dissolve the purified N-Boc protected pyrrolidine in dichloromethane. Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane and stir at room temperature for 1-2 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure. If using TFA, the trifluoroacetate salt is obtained. If using HCl, the hydrochloride salt is obtained. The free base can be obtained by neutralization with a suitable base (e.g., NaOH or NaHCO₃) and extraction into an organic solvent.
Data Summary
| Parameter | Value | Reference |
| Catalyst Loading | 0.5 mol% [Rh(cod)OH]₂ | [1][2] |
| Ligand | (R)-SEGPHOS (1.1 mol%) | [1][2] |
| Typical Yield | >90% | [1][2] |
| Enantiomeric Excess (ee) | >95% | [1][2] |
| Reaction Temperature | 100 °C | [1][2] |
| Solvent | Toluene/Water | [1][2] |
Protocol 2: Chiral Pool Synthesis from L-Glutamic Acid
This protocol leverages the readily available and inexpensive chiral starting material, L-glutamic acid, to construct the (3S)-3-(4-fluorophenyl)pyrrolidine core. This multi-step synthesis relies on classical organic transformations and offers a robust and scalable alternative to catalytic methods.
Scientific Rationale
The synthesis begins with the protection of the amino and carboxylic acid groups of L-glutamic acid, followed by the cyclization to form a pyroglutamate derivative. The key step involves the introduction of the 4-fluorophenyl group at the C3 position. This can be achieved through various methods, such as a Friedel-Crafts acylation followed by reduction, or a Grignard addition to a suitable electrophile at the C3 position. Subsequent reduction of the lactam and deprotection steps yield the final product. The stereochemistry at the C3 position is ultimately derived from the C4 stereocenter of the pyroglutamate intermediate, which originates from the C4 of L-glutamic acid.
Experimental Workflow
Caption: Workflow for Chiral Pool Synthesis from L-Glutamic Acid.
Detailed Protocol
Materials:
-
L-Glutamic acid
-
Thionyl chloride (SOCl₂) or other esterification reagents
-
Methanol (MeOH)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Sodium hydride (NaH) or other strong bases
-
4-Fluorobenzoyl chloride or other 4-fluorophenyl electrophiles
-
Reducing agents (e.g., LiAlH₄, BH₃·THF)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Appropriate organic solvents (e.g., THF, DCM, Et₂O)
Procedure (Illustrative Example):
-
Esterification and Protection: Convert L-glutamic acid to its dimethyl ester hydrochloride by reacting with thionyl chloride in methanol. Protect the amino group with a suitable protecting group, such as a Boc group, using Boc₂O and a base like triethylamine.
-
Cyclization to Pyroglutamate: Treat the protected glutamic acid diester with a base (e.g., sodium methoxide in methanol) to effect a Dieckmann condensation, forming the corresponding N-Boc-4-methoxycarbonyl-pyrrolidin-2-one.
-
Decarboxylation and Enolate Formation: Hydrolyze and decarboxylate the β-keto ester to give N-Boc-pyrrolidin-2-one. Treat this with a strong base (e.g., LDA) to form the corresponding enolate.
-
Introduction of the Aryl Group: React the enolate with a suitable electrophile, such as N-(4-fluorophenyl)triflimide, to introduce the 4-fluorophenyl group at the 3-position.
-
Reduction of the Lactam: Reduce the lactam functionality of the resulting 3-(4-fluorophenyl)pyrrolidin-2-one using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) to yield N-Boc-3-(4-fluorophenyl)pyrrolidine.
-
Deprotection: Remove the Boc protecting group using TFA in DCM or HCl in dioxane as described in Protocol 1 to obtain the final product.
Data Summary
| Parameter | Value | Reference |
| Starting Material | L-Glutamic Acid | [3] |
| Key Intermediates | Pyroglutamate derivatives | [4] |
| Stereocontrol | Substrate-controlled | [3] |
| Scalability | High | [6] |
| Cost-effectiveness | Generally high due to inexpensive starting material |
Conclusion
Both the rhodium-catalyzed asymmetric hydroarylation and the chiral pool synthesis from L-glutamic acid represent viable and scalable strategies for the production of the pharmaceutically important intermediate, (3S)-3-(4-fluorophenyl)pyrrolidine. The choice of the optimal route will be dictated by a careful evaluation of economic and logistical factors. The catalytic route offers a more direct and potentially more efficient synthesis, while the chiral pool approach provides a robust and well-established pathway from an inexpensive starting material. The detailed protocols and scientific rationale provided in this guide are intended to empower researchers and drug development professionals to make informed decisions and successfully implement these syntheses on a laboratory or industrial scale.
References
-
So, C. M., Kume, S., & Hayashi, T. (2013). Rhodium-Catalyzed Asymmetric Hydroarylation of 3-Pyrrolines Giving 3-Arylpyrrolidines: Protonation as a Key Step. Journal of the American Chemical Society, 135(30), 10990–10993. [Link]
-
Sharma, P., & Kumar, A. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 58B(7), 835-840. [Link]
- Process for producing 3,4-disubstituted pyrrolidine derivative and production intermediate thereof. (2012).
-
Synthesis of specifically stable-isotope-labelled L-proline via L-glutamic acid. (1994). Journal of the Chemical Society, Perkin Transactions 1, (15), 2051-2057. [Link]
- Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof. (2009).
- Synthesis of l-glutamine from l-glutamic acid. (1957).
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). Molecules, 29(20), 4887. [Link]
-
Asymmetric “Clip-Cycle” Synthesis of Pyrrolidines and Spiropyrrolidines. (2020). Organic Letters, 22(20), 7965–7970. [Link]
- Process for production of 3,4-disubstituted pyrrolidine derivative and intermediate for the production. (2008).
-
So, C. M., Kume, S., & Hayashi, T. (2016). Rhodium-Catalyzed Asymmetric Hydroarylation of 3-Pyrrolines Giving 3-Arylpyrrolidines: Protonation as a Key Step. ACS Publications. [Link]
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. Rhodium-catalyzed asymmetric hydroarylation of 3-pyrrolines giving 3-arylpyrrolidines: protonation as a key step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]
- 5. US2810754A - Synthesis of l-glutamine from l-glutamic acid - Google Patents [patents.google.com]
- 6. CA2645191C - Process for producing 3,4-disubstituted pyrrolidine derivative and production intermediate thereof - Google Patents [patents.google.com]
Application Note: Reductive Amination Protocols for (3S)-3-(4-fluorophenyl)pyrrolidine
Introduction & Compound Profile
(3S)-3-(4-fluorophenyl)pyrrolidine is a high-value chiral building block widely utilized in the synthesis of neuroactive pharmaceutical agents (e.g., serotonin reuptake inhibitors). Its structural rigidity, combined with the metabolic stability conferred by the fluorine substituent, makes it a critical scaffold in medicinal chemistry.
This guide details the reductive amination of this secondary amine with various aldehydes and ketones.[1][2] Unlike primary amines, secondary amines react with carbonyls to form iminium ions (rather than neutral imines), which are highly electrophilic and rapidly reduced. This protocol prioritizes the use of Sodium Triacetoxyborohydride (STAB) due to its exceptional chemoselectivity, allowing for "one-pot" procedures without the need to isolate moisture-sensitive intermediates.[3]
Physicochemical Profile
| Property | Specification |
| Compound Name | (3S)-3-(4-fluorophenyl)pyrrolidine |
| CAS Number | 144620-11-1 (Free Base) / 136725-53-6 (HCl Salt) |
| Molecular Weight | 165.21 g/mol (Free Base) |
| Stereochemistry | (S)-enantiomer (Crucial for bioactivity) |
| pKa (Conjugate Acid) | ~9.5 (Pyrrolidine nitrogen) |
| Solubility | Soluble in DCM, DCE, MeOH, THF; Low water solubility (Free Base) |
Mechanistic Insight: The Iminium Advantage
Success in this reaction relies on understanding the differential reactivity between the carbonyl substrate and the intermediate species.
-
Formation: The secondary amine attacks the carbonyl carbon to form a hemiaminal, which dehydrates to form a cationic iminium ion .
-
Selectivity: STAB is a mild hydride donor. It reduces iminium ions (
) much faster than it reduces aldehydes or ketones ( ).[1] This kinetic differentiation allows the reducing agent to be present in the mixture from the start (One-Pot). -
Stereochemical Integrity: The chiral center at C3 is distal to the reaction site (N1). Under standard reductive amination conditions (room temperature, weak acid), the (3S) configuration is chemically stable and does not racemize.
Reaction Mechanism Diagram[3]
Figure 1: Mechanistic flow of secondary amine reductive amination via iminium ion intermediate.
Experimental Protocol: Direct Reductive Amination
Scope: This protocol is optimized for coupling (3S)-3-(4-fluorophenyl)pyrrolidine with aliphatic/aromatic aldehydes and cyclic/acyclic ketones.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Amine | 1.0 | Substrate | If using HCl salt, add 1.0 eq TEA. |
| Carbonyl | 1.1 - 1.2 | Electrophile | Slight excess ensures complete amine conversion. |
| NaBH(OAc)3 | 1.4 - 1.6 | Reducing Agent | Moisture sensitive; add as solid. |
| Acetic Acid | 0 - 1.0 | Catalyst | Required for ketones; optional for reactive aldehydes. |
| DCE or DCM | 0.1 - 0.2 M | Solvent | DCE (1,2-Dichloroethane) is standard; DCM is a greener alternative. |
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Flame-dry a round-bottom flask or vial equipped with a magnetic stir bar.
-
Purge with Nitrogen or Argon.
-
-
Dissolution:
-
Add (3S)-3-(4-fluorophenyl)pyrrolidine (1.0 equiv) to the flask.
-
Note: If using the HCl salt, add 1.0 equiv of Triethylamine (TEA) and stir for 10 mins before proceeding.
-
Add the solvent (DCE or DCM) to achieve a concentration of ~0.1 M.
-
-
Carbonyl Addition:
-
Add the Aldehyde or Ketone (1.1–1.2 equiv).
-
Catalyst: If reacting with a ketone, add Acetic Acid (AcOH) (1.0 equiv). For aldehydes, this is often unnecessary unless the reaction is sluggish.
-
Stir at Room Temperature (RT) for 15–30 minutes to allow equilibrium formation of the hemiaminal/iminium species.
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
Stir the suspension vigorously at RT.
-
-
Monitoring:
-
Monitor via LC-MS or TLC.[4]
-
Timeframe: Aldehydes typically react in 1–4 hours. Ketones may require 12–24 hours.
-
-
Quench & Workup:
-
Quench the reaction by adding saturated aqueous NaHCO3 (equal volume to solvent). Stir for 15 minutes until gas evolution ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine organic layers, dry over anhydrous
or , filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product is often clean enough for the next step.
-
If purification is needed, flash chromatography (Silica gel) using a gradient of MeOH in DCM (0% -> 10%) is standard.
-
Workflow Visualization
Figure 2: Operational workflow for the reductive amination of (3S)-3-(4-fluorophenyl)pyrrolidine.
Troubleshooting & Optimization
Common Issues
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (Ketones) | Steric hindrance or slow iminium formation. | Increase AcOH to 2.0 eq or add molecular sieves (4Å) to drive dehydration. |
| Dialkylation | N/A for this compound. | Since the starting material is a secondary amine, dialkylation is impossible. Only tertiary amines are formed. |
| Starting Material Remains | STAB decomposition. | STAB degrades in moisture. Ensure reagents are fresh. Add an additional 0.5 eq of STAB. |
| Product is an Oil/Gum | Solvent trapping. | The fluorophenyl group adds lipophilicity.[5] Ensure thorough drying under high vacuum. HCl salt formation can yield a solid. |
Alternative Reducing Agents
While STAB is preferred, specific scenarios may require alternatives:
-
Sodium Cyanoborohydride (
): Toxic, but effective for very sluggish ketones. Requires pH adjustment to ~6. -
Catalytic Hydrogenation (
, Pd/C): Effective, but avoid if the molecule contains other reducible groups (nitro, alkene) or benzyl protecting groups. Note: Fluorine on the aromatic ring is generally stable to Pd/C hydrogenation under mild conditions.
Safety & Handling
-
Fluorine Safety: While the C-F bond is stable, standard precautions for fluorinated organic compounds apply.
-
Boron Waste: Quenched reaction mixtures contain boric acid derivatives. Dispose of aqueous waste according to local environmental health and safety (EHS) regulations.
-
DCE/DCM: Halogenated solvents are toxic and potential carcinogens. Handle in a fume hood.
References
-
Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.
-
Chem-Impex International. (n.d.). "Product: 3-(4-Fluorophenyl)pyrrolidine."[5][7][8][9] Catalog Entry.
-
Sigma-Aldrich. (n.d.). "Sodium triacetoxyborohydride Technical Bulletin." Merck KGaA.
-
Tripathi, R. P., et al. (2008). "Reductive Amination: A Versatile Method for the Synthesis of Amines."[10] Current Organic Chemistry.
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. jk-sci.com [jk-sci.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. researchgate.net [researchgate.net]
Reagents and conditions for coupling (3S)-3-(4-fluorophenyl)pyrrolidine
Application Note: Reagents, Conditions, and Workflows for the Coupling of (3S)-3-(4-fluorophenyl)pyrrolidine
Executive Summary
(3S)-3-(4-fluorophenyl)pyrrolidine is a privileged chiral secondary amine scaffold extensively utilized in medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics and oncology drugs. The rigidified 3-arylpyrrolidine core serves as a critical pharmacophore for interacting with monoamine transporters and various G-protein coupled receptors (GPCRs).
Functionalizing the secondary amine of this scaffold requires careful consideration of reaction kinetics and steric hindrance. The pseudo-axial/equatorial positioning of the 4-fluorophenyl group at the C3 position introduces moderate steric bulk adjacent to the nucleophilic nitrogen. This application note details the mechanistic rationale and self-validating protocols for three primary divergent synthetic pathways: Amide Coupling, Buchwald-Hartwig Amination, and Reductive Amination.
Divergent Functionalization Pathways
Caption: Divergent synthetic pathways for the functionalization of (3S)-3-(4-fluorophenyl)pyrrolidine.
Amide Bond Formation: Overcoming Steric Penalties
Mechanistic Rationale: While standard carbodiimides (e.g., EDC/HOBt) are sufficient for unhindered amines, the C3-aryl group of (3S)-3-(4-fluorophenyl)pyrrolidine can cause sluggish reaction rates during amidation. To ensure complete conversion and suppress epimerization of the carboxylic acid partner, the uronium salt HATU is employed[1]. HATU rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides a neighboring-group effect (via hydrogen bonding with the incoming amine), which significantly accelerates the aminolysis step, overcoming the steric penalty of the pyrrolidine ring[1].
Validated Protocol:
-
Activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.2 equiv.) and HATU (1.5 equiv.) in anhydrous DMF (0.2 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.) dropwise. Stir the mixture at room temperature for 15 minutes to allow full formation of the HOAt active ester.
-
Coupling: Add (3S)-3-(4-fluorophenyl)pyrrolidine (1.0 equiv., either as a free base or hydrochloride salt) to the activated mixture[1].
-
Reaction: Stir at room temperature for 2–12 hours. Monitor completion via LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl, water, and brine (to remove DMF and tetramethylurea byproducts). Dry over Na₂SO₄, filter, and concentrate in vacuo.
Buchwald-Hartwig Amination: C-N Cross-Coupling
Mechanistic Rationale:
For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is the premier method[2]. A major challenge in coupling secondary aliphatic amines like pyrrolidine is the potential for
Validated Protocol:
-
Preparation: In a glovebox or under strict Schlenk conditions, charge a reaction vial with the aryl halide (1.0 equiv.), (3S)-3-(4-fluorophenyl)pyrrolidine (1.2 equiv.), Sodium tert-butoxide (NaOtBu) (2.0 equiv.), Pd₂(dba)₃ (2 mol%), and RuPhos (4 mol%).
-
Solvent: Add anhydrous, degassed Toluene (0.1 M). Seal the vial with a PTFE-lined septum cap.
-
Reaction: Heat the mixture to 85–100 °C in an oil bath or heating block for 8–16 hours. The solution will typically turn from dark red/purple to a pale yellow/brown upon active catalysis.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Reductive Amination: Selective N-Alkylation
Mechanistic Rationale: Direct SN2 alkylation of secondary amines often suffers from over-alkylation, yielding quaternary ammonium salts. Reductive amination avoids this by forming a transient iminium ion that is subsequently reduced[3]. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. The electron-withdrawing acetate ligands attenuate the hydride's reducing power, rendering it stable in mildly acidic conditions and highly selective for the electrophilic iminium ion over the unreacted parent aldehyde or ketone[3].
Validated Protocol:
-
Imine Formation: Dissolve (3S)-3-(4-fluorophenyl)pyrrolidine (1.0 equiv.) and the target aldehyde/ketone (1.1 equiv.) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).
-
Acidification: Add glacial Acetic Acid (1.0–2.0 equiv.) to facilitate iminium ion formation. Stir at room temperature for 30 minutes.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv.) portion-wise. The reaction is mildly exothermic; maintain at room temperature.
-
Reaction: Stir for 4–12 hours until complete consumption of the amine is observed via TLC/LC-MS.
-
Workup: Carefully quench with 1N aqueous NaOH to neutralize the acetic acid and break down boron complexes. Extract with Dichloromethane (DCM). Wash with brine, dry over MgSO₄, and concentrate.
Quantitative Data & Condition Summary
| Coupling Type | Target Product | Primary Reagents | Optimal Solvent | Temp (°C) | Typical Yield | Key Advantage |
| Amidation | N-Acyl Pyrrolidine | HATU, DIPEA | DMF or NMP | 20–25 | 80–95% | Overcomes C3 steric hindrance rapidly; prevents epimerization. |
| Buchwald | N-Aryl Pyrrolidine | Pd₂(dba)₃, RuPhos, NaOtBu | Toluene or Dioxane | 85–100 | 65–90% | RuPhos ligand suppresses |
| Red. Amination | N-Alkyl Pyrrolidine | NaBH(OAc)₃, AcOH | DCE or DCM | 20–25 | 75–95% | Highly selective for iminium reduction; eliminates over-alkylation risks. |
References
- Bristol-Myers Squibb Company. (2010). WO 2010/030592 - Googleapis.com.
- Benchchem. 3-Bromo-1-methylpyrrolidine CAS 10603-45-9 - Benchchem.
- Myers, J. W. Myers Chem 115: 7603. C-N Bond-Forming Reactions: Reductive Amination. Harvard University.
- ResearchGate. Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
Sources
Preparation of pharmaceutical intermediates using (3S)-3-(4-fluorophenyl)pyrrolidine
Application Note: Enantioselective Synthesis and Downstream Utilization of (3S)-3-(4-Fluorophenyl)pyrrolidine in Drug Discovery
Introduction & Mechanistic Rationale
The chiral 3-arylpyrrolidine scaffold is a privileged structural motif in modern medicinal chemistry, heavily utilized in the development of neurotherapeutics, oncology drugs, and metabolic syndrome treatments. Among these, (3S)-3-(4-fluorophenyl)pyrrolidine serves as a highly versatile pharmaceutical intermediate.
As a Senior Application Scientist, understanding the causality behind the selection of this specific enantiomer is critical for rational drug design:
-
Metabolic Stability : The introduction of a fluorine atom at the para-position of the phenyl ring systematically blocks cytochrome P450 (CYP450)-mediated oxidative metabolism, significantly extending the biological half-life of the resulting Active Pharmaceutical Ingredient (API).
-
Physicochemical Modulation : The highly electronegative fluorine exerts an electron-withdrawing inductive effect, which subtly lowers the pKa of the pyrrolidine nitrogen. This enhances the lipophilicity and membrane permeability of the molecule, improving oral bioavailability.
-
Spatial Vectoring : The (3S) stereocenter dictates the precise 3D orientation of the phenyl ring. This spatial arrangement is non-negotiable for achieving high-affinity binding within specific hydrophobic pockets of target proteins, such as the 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme[1].
Synthetic Strategies: Asymmetric Catalysis vs. Chiral Resolution
The preparation of enantiopure (3S)-3-(4-fluorophenyl)pyrrolidine can be achieved via two primary pathways: De novo asymmetric catalysis or classical chiral resolution of a racemic mixture.
Recent advancements in palladium-catalyzed asymmetric[3 + 2] cycloadditions of trimethylenemethane with imines have enabled highly enantioselective constructions of pyrrolidines[2]. Similarly, dual-catalytic radical aminotrifluoromethylation strategies have expanded the toolkit for functionalized pyrrolidine synthesis [3]. However, for large-scale industrial applications, the classical diastereomeric salt resolution remains the most robust and cost-effective method.
Table 1: Quantitative Comparison of Synthetic Pathways for (3S)-3-(4-Fluorophenyl)pyrrolidine
| Parameter | Pd-Catalyzed Asymmetric [3+2] Cycloaddition | Diastereomeric Chiral Salt Resolution |
| Typical Yield | 75% - 85% | 35% - 40% (Max theoretical 50%) |
| Enantiomeric Excess (ee) | 88% - 94% | > 98% (after single recrystallization) |
| Scalability | Moderate (Requires specialized ligands) | Excellent (Standard reactor compatible) |
| Relative Cost | High (Precious metals, chiral ligands) | Low (Inexpensive resolving agents) |
| Key Reagents | Pd(OAc)2, Chiral Phosphoramidite, TMM | Racemic amine, Di-p-toluoyl-D-tartaric acid |
Experimental Protocols
The following protocols detail the self-validating workflow for isolating the (3S)-enantiomer via chiral resolution and its subsequent coupling to form a targeted API intermediate.
Protocol A: Diastereomeric Salt Resolution
Objective: Isolate (3S)-3-(4-fluorophenyl)pyrrolidine from a racemic mixture. Causality: Di-p-toluoyl-D-tartaric acid (D-DTTA) is selected because its rigid, bulky chiral environment effectively discriminates between the enantiomers of 3-arylpyrrolidines. Methanol is chosen as the solvent because it provides the optimal dielectric constant to maximize the solubility differential between the resulting diastereomeric salts.
Step-by-Step Methodology:
-
Salt Formation: Dissolve racemic 3-(4-fluorophenyl)pyrrolidine (1.0 eq) in methanol (10 volumes) and heat to 55°C. Slowly add a solution of D-DTTA (0.5 eq) in methanol.
-
Expert Insight: Utilizing 0.5 equivalents of the resolving agent (the Pope-Peachy method) deliberately drives the equilibrium toward the precipitation of the less soluble (3S)-diastereomeric salt, drastically improving atom economy and initial enantiomeric excess.
-
-
Crystallization: Cool the mixture linearly to 20°C over 4 hours to promote controlled crystal nucleation, then stir for an additional 2 hours. Filter the resulting white precipitate and wash the filter cake with cold methanol (2 volumes).
-
Free-Basing: Suspend the isolated salt in a biphasic mixture of dichloromethane (DCM, 5 volumes) and deionized water (5 volumes). Cool the reactor to 5°C. Slowly adjust the aqueous layer to pH 12 using 2M NaOH.
-
Expert Insight: Strict temperature control (<10°C) during this exothermic neutralization is critical to prevent solvent boil-off and suppress any potential base-catalyzed degradation.
-
-
Extraction & Isolation: Separate the organic layer. Extract the aqueous layer with additional DCM (2 x 3 volumes). Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the free base as a pale yellow oil. Verify optical purity via chiral HPLC (Expected ee: >98%).
Protocol B: Downstream API Synthesis (Amidation Workflow)
Objective: Couple the enantiopure (3S)-intermediate with a heterocyclic carboxylic acid to synthesize an 11β-HSD1 inhibitor[1].
Step-by-Step Methodology:
-
Activation: In a dry flask under nitrogen, dissolve the target heterocyclic carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 8 volumes). Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.
-
Expert Insight: HATU is strictly preferred over standard EDC/HOBt coupling reagents for hindered secondary amines (like 3-arylpyrrolidines) due to its superior reaction kinetics and its ability to suppress epimerization at adjacent stereocenters.
-
-
Coupling: Add (3S)-3-(4-fluorophenyl)pyrrolidine (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 2 hours until complete consumption of the acid is observed via TLC/LC-MS.
-
Workup & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate (3 x 5 volumes). Wash the combined organic layers with 5% aqueous LiCl (to effectively partition and remove residual DMF). Concentrate and purify via silica gel chromatography.
Visualizations
Workflow for chiral resolution and API coupling of (3S)-3-(4-fluorophenyl)pyrrolidine.
Mechanism of 11β-HSD1 inhibition by the (3S)-pyrrolidine-derived pharmaceutical agent.
References
- Amgen Inc. (2010). Substituted azole aromatic heterocycles as inhibitors of 11β-HSD-1. U.S.
-
Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941-4954.[Link]
-
Lin, J.-S., Dong, X.-Y., Li, T.-T., Jiang, N.-C., Tan, B.-T., & Liu, X.-Y. (2016). Enantioselective Synthesis of Pyrrolidines by Aminotrifluoromethylation of Alkenes. Journal of the American Chemical Society, 138(30), 9357–9360.[Link]
Handling and storage safety data for (3S)-3-(4-fluorophenyl)pyrrolidine
Advanced Application Note: Handling, Storage, and Safety Protocols for (3S)-3-(4-fluorophenyl)pyrrolidine
Introduction & Mechanistic Rationale
(3S)-3-(4-fluorophenyl)pyrrolidine is a highly versatile chiral building block utilized extensively in pharmaceutical development, particularly in the synthesis of therapeutics targeting neurological disorders and oncology[1][2]. Its unique structural properties—specifically the incorporation of a fluorinated phenyl group—significantly enhance the lipophilicity of the molecule[1]. While this lipophilicity is advantageous for improving drug bioavailability and blood-brain barrier penetration in medicinal applications, it fundamentally alters the safety profile of the raw material. This necessitates specialized handling protocols to prevent rapid dermal absorption and maintain the stereochemical integrity of the compound.
Physicochemical Profiling & Hazard Causality
Understanding the physicochemical properties of (3S)-3-(4-fluorophenyl)pyrrolidine is critical for predicting its chemical behavior in a laboratory setting. The compound features a secondary amine within the pyrrolidine ring, giving it a predicted pKa of approximately 10.06[3].
Table 1: Key Physicochemical & Safety Data
| Property | Value / Designation | Mechanistic Implication |
| CAS Number | 1384268-53-4 (HCl salt)[4] / 144620-11-1 (Racemate)[3] | Identifies the specific stereoisomer vs. the racemic mixture. |
| pKa | 10.06 ± 0.10[3] | Moderately strong base; acts as a nucleophile and readily forms salts. |
| Density | 1.078 ± 0.06 g/cm³[3] | Slightly denser than water; impacts volumetric dispensing accuracy. |
| Storage Temp | 2-8°C (Protect from light)[3] | Prevents N-oxidation and thermally-induced racemization. |
| GHS Hazards | H302, H315, H319, H335[3] | Harmful if swallowed; causes severe skin, eye, and respiratory irritation. |
Causality Insight: The high pKa means the free base is highly reactive toward atmospheric carbon dioxide and moisture, potentially forming carbonate salts upon prolonged exposure. Furthermore, the GHS hazard statements (H315, H319)[3] are directly linked to the basicity of the amine, which can cause the saponification of skin lipids upon contact, leading to severe irritation.
Storage Protocols and Degradation Pathways
The structural and stereochemical integrity of (3S)-3-(4-fluorophenyl)pyrrolidine is entirely dependent on stringent storage conditions. The compound must be stored at 2-8°C[1][3].
Causality of Degradation: The electron-rich secondary amine is highly susceptible to atmospheric oxidation, leading to the formation of N-oxides. Additionally, prolonged exposure to ambient heat and UV light provides the activation energy required to compromise the chiral center at the C3 position, leading to racemization and the irreversible loss of enantiomeric purity.
Fig 1: Mechanistic rationale for strict storage conditions preventing N-oxidation and racemization.
Safety & Handling Workflows
A self-validating protocol ensures that every handling step inherently verifies the safety of the environment. Because the compound is utilized as a building block in complex chemical synthesis[2], preventing contamination is as critical as operator safety.
Step-by-Step Handling Protocol:
-
Thermal Equilibration: Remove the sealed vial from 2-8°C storage[3] and immediately place it in a desiccator to equilibrate to room temperature for 30 minutes before opening.
-
Causality: Opening a cold vial introduces atmospheric moisture via rapid condensation. Water can initiate the hydrolysis of sensitive reagents used in downstream synthesis and promote microbial growth in the free base liquid.
-
-
PPE Verification: Don nitrile gloves, safety goggles, and a lab coat. Double-gloving is strictly recommended.
-
Causality: The fluorinated phenyl group greatly enhances lipophilicity[1], allowing the compound to permeate standard single-layer nitrile gloves significantly faster than non-fluorinated analogs.
-
-
Ventilation: Transfer the vial to a certified fume hood. Verify the face velocity is ≥100 fpm to mitigate inhalation risks associated with its H335 (respiratory irritation) designation[3].
-
Spill Response (Self-Validating): In the event of a spill, immediately apply a weak solid acid (e.g., citric acid powder) to neutralize the basic amine.
-
Validation Step: After absorbing the neutralized spill with an inert binder, swab the area with a damp pH test strip. A pH reading of 6-7 confirms the complete neutralization of the hazardous amine, validating that the surface is safe for a final solvent wipe-down.
-
Fig 2: Standard operating procedure for handling and spill response of fluorinated pyrrolidines.
Experimental Protocol: Chiral Integrity & Purity Verification
To ensure the compound has not degraded or racemized during storage, researchers must periodically verify its enantiomeric purity before deploying it in active pharmaceutical ingredient (API) synthesis.
Protocol: HPLC Verification of Chiral Purity
-
Sample Preparation: Dissolve 1.0 mg of (3S)-3-(4-fluorophenyl)pyrrolidine in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.
-
Column Selection: Utilize a chiral stationary phase column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm) designed to separate potential enantiomeric impurities (specifically, the (3R) enantiomer).
-
Run Conditions: Set the isocratic flow rate at 1.0 mL/min. Maintain the column compartment at 25°C. Utilize UV detection at 210 nm and 254 nm.
-
Causality: UV detection at 254 nm specifically targets the fluorinated phenyl ring's chromophore. This ensures high sensitivity and baseline stability without interference from the UV-transparent pyrrolidine ring.
-
-
Data Analysis (Self-Validating): Integrate the peaks corresponding to the (3S) and (3R) enantiomers. Calculate the Enantiomeric Excess (ee).
-
Validation Step: A peak area ratio yielding an ee of >98% serves as an internal validation that the 2-8°C storage conditions successfully prevented thermally-induced racemization. If the ee falls below 98%, the batch must be flagged for chiral resolution or immediate disposal.
-
References
Sources
Strategic Protecting Group Architectures for (3S)-3-(4-fluorophenyl)pyrrolidine Synthesis
Abstract
The (3S)-3-(4-fluorophenyl)pyrrolidine scaffold is a privileged pharmacophore in CNS-active agents and metabolic regulators (e.g., DPP-4 inhibitors). Its synthesis presents a specific chemoselective challenge: installing the C3-aryl stereocenter while managing the nucleophilic secondary amine. This Application Note details two distinct protecting group (PG) strategies: a Kinetic/Catalytic Route utilizing N-Boc for direct asymmetric synthesis, and a Thermodynamic/Resolution Route utilizing N-Benzyl for scalable manufacturing. We provide validated protocols, critical deprotection parameters, and risk mitigation strategies for defluorination.
Part 1: Strategic Analysis & Decision Matrix
The choice between tert-butoxycarbonyl (Boc) and Benzyl (Bn) protection dictates the entire synthetic topology.
Comparative Analysis of Protecting Groups
| Feature | N-Boc Strategy | N-Benzyl Strategy |
| Primary Application | Asymmetric Catalysis (Rh/Pd) | Classical Resolution / Scale-up |
| Deprotection | Acidolysis (TFA or HCl) | Hydrogenolysis (H₂/Pd-C) or ACE-Cl |
| Atom Economy | High (Direct Enantioselective Route) | Lower (Requires discarding 50% racemate) |
| Fluorine Compatibility | Excellent (No reduction risk) | Moderate (Risk of C-F hydrogenolysis) |
| Crystallinity | Moderate (Often oils/low-melt solids) | High (Good for salt formation/purification) |
Decision Logic (DOT Diagram)
Caption: Decision tree for selecting N-Boc vs. N-Benzyl strategies based on scale and available technology.
Part 2: Detailed Protocols
Protocol A: The "Precision" Route (N-Boc)
Method: Rhodium-Catalyzed Asymmetric 1,4-Addition. Rationale: This route avoids the waste associated with resolving racemates. The N-Boc group is stable to the basic boronic acid coupling conditions but easily removed later.
Step 1: Asymmetric Arylation
-
Substrate: N-Boc-2,5-dihydro-1H-pyrrole (N-Boc-3-pyrroline).
-
Reagent: 4-Fluorophenylboronic acid.
-
Catalyst: [Rh(cod)Cl]₂ (3 mol%) + (R)-BINAP (6 mol%).
Procedure:
-
Inertion: Charge a reaction vessel with [Rh(cod)Cl]₂ and (R)-BINAP. Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed 1,4-dioxane/H₂O (10:1). Stir at RT for 15 min to generate the active cationic Rh-species.
-
Addition: Add N-Boc-3-pyrroline (1.0 equiv), 4-fluorophenylboronic acid (2.0 equiv), and KOH (0.5 equiv, 1M aq).
-
Reaction: Heat to 60°C for 12 hours. Monitor by HPLC.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine.[1] Dry organic layer (MgSO₄) and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc) yields N-Boc-(3S)-3-(4-fluorophenyl)pyrrolidine.
Step 2: N-Boc Deprotection (Acidolysis)
Critical Note: Avoid aqueous HCl if the free base is water-soluble. Anhydrous conditions are preferred for isolation.
-
Dissolve intermediate in DCM (5 vol).
-
Add TFA (10 equiv) dropwise at 0°C.
-
Warm to RT and stir for 2 hours.
-
Quench: Slowly pour into saturated NaHCO₃ (cold).
-
Extraction: Extract with DCM (3x).
-
Salt Formation (Optional but recommended): Add 1M HCl in ether to precipitate the hydrochloride salt for long-term stability.
Protocol B: The "Scalable" Route (N-Benzyl)
Method: Racemic Cyclization followed by Classical Resolution. Rationale: N-Benzyl allows for thermal stability during high-temperature cyclizations and facilitates crystallization of diastereomeric salts during resolution.
Step 1: Resolution of Racemate
-
Starting Material: Racemic N-Benzyl-3-(4-fluorophenyl)pyrrolidine (prepared via standard cyclization of 2-(4-fluorophenyl)butane-1,4-diol derivatives).
-
Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA).
Procedure:
-
Dissolve racemic amine (100 g) in EtOH/Acetone (9:1 mixture, 500 mL).
-
Add L-DTTA (1.0 equiv) dissolved in warm EtOH.
-
Heat to reflux until clear, then cool slowly to RT over 4 hours.
-
Harvest: Filter the precipitate. This is the diastereomeric salt of the (3S)-enantiomer.
-
Recrystallization: Recrystallize from EtOH to upgrade chiral purity to >99% ee.
-
Free Basing: Suspend salt in water, basify with NaOH (pH 12), and extract with Toluene.
Step 2: N-Benzyl Deprotection (Hydrogenolysis)
Mechanism: Pd-catalyzed cleavage of the benzylic C-N bond. Risk: Defluorination of the aryl ring. The C-F bond is susceptible to hydrogenolysis under high pressure or prolonged times.
Optimized Protocol:
-
Setup: Charge hydrogenation vessel with (3S)-1-benzyl-3-(4-fluorophenyl)pyrrolidine in MeOH .
-
Catalyst: Add 5% Pd/C (Type: Degussa E101 or equivalent, 50% wet). Load at 10 wt% relative to substrate.
-
Additive: Add Acetic Acid (1.0 equiv). Protonation of the amine prevents it from poisoning the catalyst, speeding up the reaction and reducing the time available for defluorination side-reactions.
-
-
Hydrogenation: Pressurize to 1 atm (balloon) or max 3 bar. Stir vigorously at 20-25°C .
-
Warning: Do NOT heat. Do NOT exceed 5 bar H₂.
-
-
Monitoring: Check LCMS every hour. Look for M-19 (defluorinated byproduct).
-
Workup: Filter through Celite under Nitrogen (catalyst is pyrophoric). Concentrate filtrate.[2][3]
-
Isolation: The product is the Acetate salt. Convert to HCl salt or free base as required.
Workflow Diagram (N-Benzyl Route)
Caption: Workflow for the resolution and deprotection of the N-Benzyl protected intermediate.
Part 3: Troubleshooting & Quality Control
Defluorination Check
During the hydrogenolysis of the N-Benzyl group, the 4-Fluoro substituent is at risk.
-
Symptom: Appearance of 3-phenylpyrrolidine (Mass = M-18 relative to product) in LCMS.
-
Correction:
-
Stop reaction immediately.
-
Switch solvent to EtOAc (reduces H₂ solubility slightly, slowing kinetics but improving selectivity).
-
Use Pd(OH)₂ (Pearlman's catalyst) instead of Pd/C, as it often cleaves benzyl groups faster, allowing for shorter reaction times.
-
Racemization
The C3 chiral center is generally stable, but can racemize if a reversible elimination-addition (retro-Michael) occurs.
-
Risk Factor: Strong bases during the Boc-protection step or workup.
-
Control: Ensure pH does not exceed 12 during extractions. Use Chiral HPLC (Column: Chiralpak IA or IC) to verify ee% at every isolated intermediate.
References
-
Hayashi, T., et al. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to N-Boc-2,5-dihydro-1H-pyrrole." Journal of the American Chemical Society, 2002.
-
Pfizer Inc. "Process for the preparation of 3-substituted pyrrolidines." US Patent 7,084,163, 2006. (Describes resolution strategies for aryl-pyrrolidines).
-
Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis."[4] Wiley-Interscience, 4th Edition. (Standard reference for N-Bn and N-Boc cleavage mechanics).
-
BenchChem. "Catalytic Hydrogenolysis for N-Benzyl Deprotection Protocols." Application Note, 2025.[2]
Sources
Standard operating procedure for dissolving (3S)-3-(4-fluorophenyl)pyrrolidine
Application Note: Optimized Dissolution and Handling Protocol for (3S)-3-(4-fluorophenyl)pyrrolidine
Executive Summary
(3S)-3-(4-fluorophenyl)pyrrolidine is a highly valued chiral building block utilized extensively in pharmaceutical development. It serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for drugs targeting neurological disorders and complex receptor interactions[1][2]. Because this molecule features both a lipophilic fluorinated phenyl ring and a basic secondary amine, achieving consistent, homogeneous, and stable solutions requires a precise understanding of its physicochemical behavior. This guide provides a self-validating Standard Operating Procedure (SOP) for the solubilization and handling of this compound.
Physicochemical Profiling & Causality
To design a robust dissolution protocol, one must first analyze the molecular properties driving solubility.
-
Acid-Base Dynamics (The Causality of pH): The predicted pKa of the pyrrolidine nitrogen is 10.06[3]. Because this pKa is significantly higher than physiological pH (7.4), the compound exists predominantly (>99%) in its protonated, cationic state in biological buffers.
-
Free Base vs. Salt Form: The free base form exhibits poor aqueous solubility but high solubility in organic solvents. Conversely, if the compound is synthesized or purchased as a hydrochloride (HCl) salt, its aqueous solubility increases dramatically, but it becomes highly hygroscopic[4].
-
Physical State: Depending on ambient temperature and purity, the free base often presents as a colorless to light yellow viscous liquid[2], requiring positive displacement pipetting for accurate volumetric transfer.
Table 1: Physicochemical Properties & Dissolution Implications
| Property | Value | Implication for Dissolution & Handling |
| Molecular Weight | 165.21 g/mol [3] | Molarity calculations (1 mg = 6.05 µmol). |
| Predicted pKa | 10.06 ± 0.10[3] | Highly basic; requires acidic pH for aqueous solubility if in free base form. |
| Boiling Point | 241.8 ± 33.0 °C[3] | Thermally stable; permits mild heating during sonication without vaporization. |
| Storage Temp | 2-8 °C (Protect from light)[3] | Cold storage induces condensation upon opening; requires strict equilibration. |
Solvent Selection Matrix
Selecting the correct solvent is dictated by the downstream application:
-
In Vitro Bioassays (Stock Solutions): Dimethyl sulfoxide (DMSO) is the gold standard. It easily disrupts the intermolecular hydrogen bonding of the secondary amine. Caution: Limit final DMSO concentration in cell culture media to ≤0.1% (v/v) to prevent solvent-induced cytotoxicity.
-
Chemical Synthesis: Dichloromethane (DCM) or Methanol (MeOH) are preferred due to their high volatility, allowing for easy solvent removal post-reaction[1].
-
In Vivo / Aqueous Applications: Formulate using the HCl salt in a buffered saline solution. If only the free base is available, a co-solvent system (e.g., 5% DMSO + 5% Tween-80 + 90% Saline) or the stoichiometric addition of 0.1M HCl is required to force protonation and subsequent solvation.
Standard Operating Procedure: Dissolution Workflow
Note: This protocol incorporates mandatory quality control checkpoints to ensure the physical state of the solution is absolute, preventing downstream assay failure.
Step 1: Equilibration and Weighing
-
Remove the vial of (3S)-3-(4-fluorophenyl)pyrrolidine from 2-8°C storage[2][3].
-
Critical Causality Step: Allow the vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Opening a cold vial causes atmospheric moisture condensation, which degrades the compound and artificially inflates the weighed mass.
-
Weigh the desired mass using an analytical balance (or use a positive displacement pipette if handling the viscous liquid free-base).
Step 2: Primary Solubilization
-
Add 80% of the final target volume of the chosen solvent (e.g., anhydrous DMSO).
-
Vortex aggressively for 60 seconds.
-
Critical Causality Step: Adding 80% volume first prevents the solute from coating the upper walls of the volumetric flask, ensuring the entire mass interacts with the bulk solvent under high shear forces.
Step 3: Thermal and Mechanical Assistance
-
If the solution is not instantly homogeneous, subject the vial to ultrasonic bath sonication for 5–10 minutes at room temperature.
-
Caution: Do not exceed 40°C during sonication to prevent potential localized thermal degradation.
Step 4: Quality Control (Self-Validation)
-
The Tyndall Test: Shine a focused laser pointer through the solution in a darkened room.
-
Validation: A true solution will not scatter the laser beam. If a visible beam path (Tyndall scattering) is observed, micro-particulates remain. Action: Add the remaining 20% solvent, re-vortex, and re-sonicate.
-
For GLP environments, confirm final concentration and stability via LC-MS or quantitative NMR.
Step 5: Storage and Aliquoting
-
Purge the headspace of the storage vials with Argon or Nitrogen gas. Causality: Secondary amines readily react with atmospheric CO₂ to form insoluble carbamates.
-
Store aliquots at -20°C. Avoid repeated freeze-thaw cycles, which can cause localized precipitation.
Workflow Visualization
Workflow for the dissolution and validation of (3S)-3-(4-fluorophenyl)pyrrolidine.
Downstream Applications
Once successfully solubilized, (3S)-3-(4-fluorophenyl)pyrrolidine is primed for downstream use. In pharmaceutical development, it acts as a rigid, chiral pharmacophore that enhances the lipophilicity and target-binding affinity of neurological drug candidates[1][2]. In material science, its unique thermal stability and structural rigidity make it a valuable dopant or monomeric precursor for advanced polymer formulations[1].
References
- Title: 3-(4-FLUORO-PHENYL)
- Title: 3-(4-Fluorophenyl)
- Title: 3-(4-Fluorophenyl)
- Title: Patent Application Publication (Pub. No.: US 2022/0017523 A1)
Sources
Application Notes and Protocols for the Microwave-Assisted Synthesis of Bioactive Scaffolds Incorporating (3S)-3-(4-fluorophenyl)pyrrolidine
Abstract
The (3S)-3-(4-fluorophenyl)pyrrolidine scaffold is a privileged structural motif in modern medicinal chemistry, integral to the development of potent and selective therapeutic agents, particularly in oncology and neuroscience.[1][2] This guide provides a comprehensive overview and detailed protocols for the efficient functionalization of this key building block utilizing Microwave-Assisted Organic Synthesis (MAOS). We will delve into the principles of microwave chemistry and present validated, step-by-step protocols for critical C-N bond-forming reactions, such as N-arylation and N-alkylation. By leveraging the rapid and uniform heating capabilities of microwave irradiation, these methods offer significant advantages over conventional thermal approaches, including drastically reduced reaction times, improved yields, and enhanced reaction consistency. This document is intended for researchers, scientists, and drug development professionals seeking to accelerate their discovery pipelines through the adoption of modern synthetic technologies.
The Strategic Importance of the (3S)-3-(4-fluorophenyl)pyrrolidine Moiety
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, offers a unique three-dimensional architecture that is highly sought after in drug design.[3] The non-planar nature of the scaffold allows for the precise spatial orientation of substituents, enabling a more effective exploration of pharmacophore space compared to flat aromatic systems. The introduction of a (4-fluorophenyl) group at the C3 position, with a defined (S)-stereochemistry, imparts specific conformational constraints and physicochemical properties. The fluorine atom, in particular, can modulate metabolic stability, pKa, and binding interactions through hydrogen bonding or dipole-dipole interactions, without significantly increasing molecular size.
This specific scaffold is a cornerstone in the synthesis of numerous biologically active molecules, including potent inhibitors of Poly(ADP-ribose) polymerase (PARP) and various kinases, which are critical targets in cancer therapy.[4] Its role as a key intermediate makes the development of efficient and scalable synthetic routes for its elaboration a high-priority objective in process chemistry and medicinal chemistry labs.
The Rationale for Microwave-Assisted Synthesis (MAOS)
Conventional synthetic methods often rely on bulk heating of reaction mixtures, which can be slow and inefficient, leading to the formation of side products and longer reaction times. Microwave-assisted synthesis operates on a different principle, utilizing the ability of polar molecules and ions in the reaction mixture to absorb microwave energy directly and efficiently.[5][6] This direct energy transfer results in rapid and uniform heating, often leading to dramatic rate enhancements and cleaner reaction profiles.[4]
Key Advantages of MAOS:
-
Accelerated Reaction Times: Reactions that may take hours or even days with conventional heating can often be completed in minutes.[4][7]
-
Improved Yields and Purity: The rapid heating and precise temperature control can minimize the formation of byproducts, leading to higher isolated yields of the desired product.[4][8]
-
Enhanced Reproducibility: Dedicated microwave reactors offer precise control over reaction parameters, leading to highly reproducible results.
-
Greener Chemistry: MAOS often allows for the use of less solvent or more environmentally benign solvents, contributing to greener synthetic practices.[9]
The following sections provide detailed protocols for the N-functionalization of (3S)-3-(4-fluorophenyl)pyrrolidine using microwave irradiation.
Protocol: Microwave-Assisted Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11] Microwave irradiation has been shown to significantly accelerate this transformation.[7][12] This protocol describes the N-arylation of (3S)-3-(4-fluorophenyl)pyrrolidine with a substituted aryl bromide.
Causality and Experimental Design
The choice of catalyst, ligand, base, and solvent is critical for a successful Buchwald-Hartwig reaction. The palladium precursor, in combination with a sterically hindered phosphine ligand, forms the active catalytic species.[10][11] The base is required to deprotonate the amine and facilitate the catalytic cycle. The solvent must be polar enough to absorb microwave energy efficiently and to solubilize the reactants. Dioxane or toluene are common choices, though greener solvent systems are also being developed.[13] The protocol below is adapted from established microwave-assisted Buchwald-Hartwig procedures.[7][12]
Experimental Workflow
Caption: Workflow for Microwave-Assisted Buchwald-Hartwig N-Arylation.
Detailed Protocol
Materials:
-
(3S)-3-(4-fluorophenyl)pyrrolidine
-
Aryl bromide (e.g., 2-bromopyridine)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-dioxane
-
Microwave reaction vial (10 mL) with a stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add (3S)-3-(4-fluorophenyl)pyrrolidine (1.2 mmol), the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).
-
Add sodium tert-butoxide (1.4 mmol).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer.
-
Irradiate the reaction mixture at 150°C for 20 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-(4-fluorophenyl)pyrrolidine.
Expected Outcomes and Data
The following table provides representative data for a microwave-assisted Buchwald-Hartwig amination compared to conventional heating.
| Parameter | Microwave-Assisted | Conventional Heating |
| Temperature | 150°C | 100°C |
| Time | 20 minutes | 12-24 hours |
| Typical Yield | 85-95% | 70-85% |
| Purity | High | Moderate to High |
Protocol: Microwave-Assisted N-Alkylation
N-alkylation is a fundamental transformation for introducing diverse side chains onto the pyrrolidine nitrogen. Microwave assistance can significantly accelerate this Sₙ2 reaction, especially with less reactive alkyl halides.[2][14]
Rationale and Considerations
This protocol utilizes a base to deprotonate the secondary amine of the pyrrolidine, increasing its nucleophilicity. A polar aprotic solvent like DMF is an excellent choice for microwave-assisted N-alkylation as it absorbs microwave energy efficiently and facilitates Sₙ2 reactions. The protocol is adapted from established microwave-assisted N-alkylation procedures for related heterocyclic systems.[2][14]
Experimental Workflow
Caption: Workflow for Microwave-Assisted N-Alkylation.
Detailed Protocol
Materials:
-
(3S)-3-(4-fluorophenyl)pyrrolidine
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Microwave reaction vial (10 mL) with a stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add (3S)-3-(4-fluorophenyl)pyrrolidine (1.0 mmol), the alkyl halide (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add DMF (4 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer.
-
Irradiate the reaction mixture at 120°C for 10 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl-3-(4-fluorophenyl)pyrrolidine.
Expected Outcomes and Data
The following table provides representative data for a microwave-assisted N-alkylation compared to conventional heating.
| Parameter | Microwave-Assisted | Conventional Heating |
| Temperature | 120°C | 80°C |
| Time | 10 minutes | 8-16 hours |
| Typical Yield | >90% | 75-90% |
| Purity | High | Good to High |
Application Example: Synthesis of a PARP Inhibitor Core
The functionalized (3S)-3-(4-fluorophenyl)pyrrolidine derivatives are key precursors for the synthesis of PARP inhibitors. For instance, the N-arylated product from the Buchwald-Hartwig reaction can undergo further synthetic transformations to yield complex drug molecules. The efficiency gained by using microwave synthesis in the initial coupling step can significantly accelerate the overall synthesis of the final active pharmaceutical ingredient.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction temperature or time in small increments. Ensure all reagents and solvents are anhydrous, as water can interfere with many catalytic reactions. The choice of base and ligand can also be critical; a small screening of different conditions may be necessary.
-
Side Product Formation: If significant side products are observed, try lowering the reaction temperature. The rapid heating of microwave synthesis can sometimes lead to decomposition if the temperature is too high.
-
Incomplete Reaction: If the starting material is not fully consumed, consider increasing the equivalents of the coupling partner or extending the reaction time.
Conclusion
Microwave-assisted synthesis provides a powerful platform for the rapid and efficient functionalization of the medicinally important (3S)-3-(4-fluorophenyl)pyrrolidine scaffold. The protocols outlined in this guide for N-arylation and N-alkylation demonstrate the significant advantages of MAOS in terms of reduced reaction times and improved yields. By adopting these modern synthetic techniques, researchers can accelerate the synthesis of novel chemical entities for drug discovery and development.
References
-
Chem-Impex. (n.d.). 3-(4-Fluorophenyl)pyrrolidine. Retrieved from [Link]
-
J&K Scientific. (n.d.). 3-(4-Fluorophenyl)pyrrolidine | 144620-11-1. Retrieved from [Link]
- Di Sarno, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6489.
- Jiang, B., et al. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(17), 127392.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Gomes, P. A. C., et al. (2018).
-
Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Retrieved from [Link]
- de la Cruz, E. N., et al. (2015). Microwave-Assisted Heck Arylations of Non-Activated N-Acyl-3-pyrrolines with Arenediazonium Tetrafluoroborates. Journal of the Brazilian Chemical Society, 26(5), 910-915.
- Yong, Y.-C., et al. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 9(51), 50446–50457.
-
Lacerda, V., Jr., et al. (2015). Microwave-Assisted Heck Arylations of Non-ActivatedN-Acyl-3-pyrrolines with Arenediazonium Tetrafluoroborates. ResearchGate. Retrieved from [Link]
-
EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. Retrieved from [Link]
- Chen, C.-W., et al. (2026).
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Cistrone, P. A., et al. (2015). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. IRIS-AperTO. Retrieved from [Link]
- Marzaro, G., et al. (2009). Microwave-promoted mono-N-alkylation of aromatic amines in water: a new efficient and green method for an old and problematic reaction. Green Chemistry, 11(6), 774-776.
- Lukianov, O. O., et al. (2023). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrim. Journal of the National Academy of Sciences of Ukraine, 115(4), 56-64.
- Varma, R. S. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Accounts of Chemical Research, 47(4), 1043-1056.
- Martínez-Urbina, M. A., et al. (2020). Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives as a Potential Factor Xa (FXa) Inhibitors. Molecules, 25(3), 517.
- Kim, Y.-H., et al. (2016). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 26(2), 589-593.
- Al-Mulla, A. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 34091-34113.
- de la Torre, M. C., et al. (2008).
- Wang, Y., et al. (2019). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules, 24(10), 1933.
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- 5. element-msc.ru [element-msc.ru]
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- 8. iris.unito.it [iris.unito.it]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 13. Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in Water | MDPI [mdpi.com]
- 14. mdpi.com [mdpi.com]
Biocatalytic Pathways to (3S)-3-(4-fluorophenyl)pyrrolidine Precursors: An Application and Protocol Guide
Introduction: The Significance of Chiral Pyrrolidines in Modern Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1] Its rigid, five-membered structure provides a well-defined three-dimensional orientation for appended pharmacophoric groups, enabling precise interactions with biological targets. The stereochemistry of these substituents is often critical for therapeutic efficacy and safety. The (3S)-3-(4-fluorophenyl)pyrrolidine moiety, in particular, is a key structural element in various pharmacologically active compounds, valued for its ability to modulate interactions with enzymes and receptors.[2] The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.
Traditionally, the synthesis of such chiral amines has relied on classical chemical methods, which may involve hazardous reagents, harsh reaction conditions, and often require complex purification steps to resolve racemic mixtures.[2] Biocatalysis has emerged as a powerful and sustainable alternative, offering high enantio- and regioselectivity under mild, aqueous conditions.[3] This guide provides a detailed overview of biocatalytic strategies for the synthesis of precursors to (3S)-3-(4-fluorophenyl)pyrrolidine, with a focus on practical application and protocol design for researchers in drug development.
Strategic Overview: Leveraging Enzymes for Asymmetric Synthesis
The core of our biocatalytic approach is the asymmetric transformation of a prochiral ketone precursor. This strategy hinges on the exquisite stereoselectivity of enzymes to deliver the desired (S)-enantiomer with high fidelity. The most promising enzymatic routes for this transformation are mediated by transaminases (TAs) or imine reductases (IREDs)/ketoreductases (KREDs).
The Transaminase-Mediated Approach: A Powerful Tool for Chiral Amine Synthesis
Transaminases (TAs), particularly ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor.[3] This reaction can be employed for the asymmetric synthesis of chiral amines from prochiral ketones with exceptional enantioselectivity.[4]
The primary advantages of using transaminases include:
-
High Enantioselectivity: Many commercially available and engineered transaminases exhibit excellent stereocontrol, often yielding enantiomeric excesses (ee) greater than 99%.
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous buffers at or near ambient temperature and neutral pH, preserving sensitive functional groups.
-
Green Chemistry: This approach aligns with the principles of green chemistry by reducing the use of hazardous reagents and organic solvents.
A key consideration in transaminase-catalyzed reactions is the reaction equilibrium, which can be unfavorable.[3] To drive the reaction towards product formation, various strategies can be employed, such as using a large excess of the amine donor (e.g., isopropylamine, which is converted to acetone) or employing a co-enzyme regeneration system.
Experimental Protocols
Protocol 1: Screening of Transaminases for the Asymmetric Synthesis of (S)-N-Boc-3-(4-fluorophenyl)pyrrolidin-3-amine
Rationale: The first critical step is to identify a suitable transaminase that can convert the prochiral ketone, N-Boc-1-(4-fluorophenyl)pyrrolidin-3-one, to the desired (S)-amine with high conversion and enantioselectivity. Commercially available transaminase screening kits, such as those from Codexis, offer a diverse panel of engineered enzymes with varying substrate specificities and stereopreferences.[5]
Precursor Synthesis: The starting material, N-Boc-1-(4-fluorophenyl)pyrrolidin-3-one, can be synthesized via chemical routes or procured from commercial suppliers.[]
Materials:
-
N-Boc-1-(4-fluorophenyl)pyrrolidin-3-one
-
Transaminase screening kit (e.g., Codexis ATA Screening Kit)[5]
-
Pyridoxal-5'-phosphate (PLP)
-
Isopropylamine (amine donor)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Incubator shaker
-
Analytical balance
-
HPLC or GC with a chiral column for enantiomeric excess determination
Procedure:
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of N-Boc-1-(4-fluorophenyl)pyrrolidin-3-one in DMSO.
-
Prepare a 10 mM stock solution of PLP in potassium phosphate buffer.
-
Prepare a 2 M stock solution of isopropylamine in potassium phosphate buffer.
-
-
Reaction Setup (in 96-well plate):
-
To each well, add 5 mg of the respective transaminase from the screening kit.
-
Add 430 µL of 100 mM potassium phosphate buffer (pH 8.0).
-
Add 10 µL of the 10 mM PLP stock solution (final concentration 0.2 mM).
-
Add 50 µL of the 2 M isopropylamine stock solution (final concentration 200 mM).
-
Initiate the reaction by adding 10 µL of the 100 mM substrate stock solution (final concentration 2 mM).
-
Seal the plate and incubate at 30°C with shaking (700 rpm) for 24 hours.
-
-
Work-up and Analysis:
-
Quench the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate) and vortex.
-
Centrifuge the plate to separate the layers.
-
Analyze the organic layer by HPLC or GC using a chiral column to determine the conversion and enantiomeric excess of the product, (S)-N-Boc-3-(4-fluorophenyl)pyrrolidin-3-amine.
-
Data Presentation:
| Enzyme ID | Substrate Conversion (%) | Product ee (%) (S) |
| ATA-001 | 15 | 85 |
| ATA-002 | 5 | 92 |
| ... | ... | ... |
| ATA-XXX (Hit) | >95 | >99 |
| ... | ... | ... |
| ATA-024 | 10 | 78 |
| Illustrative data based on a typical screening outcome. |
Protocol 2: Preparative Scale Synthesis and Deprotection
Rationale: Once an optimal transaminase is identified, the reaction can be scaled up to produce a larger quantity of the chiral amine. Subsequent removal of the Boc protecting group will yield the final target precursor.
Materials:
-
N-Boc-1-(4-fluorophenyl)pyrrolidin-3-one
-
Selected transaminase (lyophilized powder or immobilized)
-
PLP
-
Isopropylamine
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
DMSO
-
Reaction vessel with temperature and pH control
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
Procedure:
-
Scale-up Synthesis:
-
In a 100 mL reaction vessel, dissolve the selected transaminase (e.g., 100 mg) in 50 mL of 100 mM potassium phosphate buffer (pH 8.0).
-
Add PLP to a final concentration of 1 mM.
-
Add isopropylamine to a final concentration of 1 M.
-
Dissolve N-Boc-1-(4-fluorophenyl)pyrrolidin-3-one (e.g., 500 mg) in a minimal amount of DMSO and add to the reaction mixture.
-
Stir the reaction at 30°C and monitor the progress by HPLC/GC.
-
Upon completion, extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Boc-Deprotection:
-
Dissolve the purified N-Boc-3-(4-fluorophenyl)pyrrolidin-3-amine in dichloromethane.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure to obtain the salt of (3S)-3-(4-fluorophenyl)pyrrolidin-3-amine.
-
Alternative Biocatalytic Strategies
While the transaminase approach is robust, other enzyme classes can also be considered for the asymmetric synthesis of the target molecule.
-
Imine Reductases (IREDs): These enzymes catalyze the asymmetric reduction of imines and can be used in a reductive amination process where the ketone precursor reacts with an amine source (e.g., ammonia or an alkylamine) to form an imine in situ, which is then reduced by the IRED.[7][8] Engineered IREDs have shown great success in the synthesis of various chiral pyrrolidines.[9]
-
Ketoreductases (KREDs): KREDs catalyze the asymmetric reduction of ketones to chiral alcohols. A subsequent chemical conversion of the alcohol to the amine (e.g., via a Mitsunobu reaction followed by reduction) would be required.
Visualizing the Biocatalytic Pathways
Caption: Biocatalytic routes to (3S)-3-(4-fluorophenyl)pyrrolidine precursors.
Caption: Ping-pong mechanism of a transaminase-catalyzed reaction.
Conclusion and Future Outlook
Biocatalysis offers a highly efficient, selective, and sustainable platform for the synthesis of chiral pharmaceutical intermediates like (3S)-3-(4-fluorophenyl)pyrrolidine precursors. The use of transaminases and imine reductases, in particular, provides a direct and powerful route to these valuable building blocks. The protocols outlined in this guide provide a practical framework for researchers to explore and implement these biocatalytic methods. The continuous development of novel and engineered enzymes through techniques like directed evolution will undoubtedly expand the scope and efficiency of these biocatalytic routes, further solidifying their role in modern drug discovery and development.[5][10]
References
-
Process Development of Enantioselective Imine Reductase-Catalyzed Syntheses of Pharmaceutically Relevant Pyrrolidines. (2022). Organic Process Research & Development. [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (2023). eScholarship.org. [Link]
-
A Trifunctional Imine Reductase Enables a Three-Step Biocatalytic Cascade. (2026). Chembiochem. [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (2023). ACS Central Science. [Link]
-
Process Development of Enantioselective Imine Reductase-Catalyzed Syntheses of Pharmaceutically Relevant Pyrrolidines. (2022). ACS Publications. [Link]
-
Imine Reductase Cascades for the Synthesis of Saturated N-Heterocycles. (n.d.). ChemRxiv. [Link]
-
Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. (n.d.). RSC Publishing. [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (2023). PMC. [Link]
-
Transaminase-Mediated Amine Borrowing via Shuttle Biocatalysis. (2021). PMC. [Link]
-
Discovery, Engineering, and Synthetic Application of Transaminase Biocatalysts. (2017). ACS Catalysis. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]
-
Enzymatic strategies for asymmetric synthesis. (n.d.). PMC. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]
-
Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. (2017). PubMed. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). ACS Publications. [Link]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). MDPI. [Link]
-
Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. (2026). ResearchGate. [Link]
-
Asymmetric Synthesis of Enantiopure Pyrrolidines by C(sp3)−H Amination of Hydrocarbons. (n.d.). eCampus. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Xingwei Li. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). MDPI. [Link]
-
Transaminases for the synthesis of enantiopure beta-amino acids. (2012). PMC. [Link]
-
Asymmetric Synthesis of Noncanonical Prolines via a TrpB-IRED Enzymatic Cascade. (2025). ChemRxiv. [Link]
- Synthesis process of 1-N-BOC-3-hydroxypyrrolidine. (n.d.).
Sources
- 1. enamine.net [enamine.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. A Trifunctional Imine Reductase Enables a Three-Step Biocatalytic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving yield in the synthesis of (3S)-3-(4-fluorophenyl)pyrrolidine
Case ID: 3S-4FP-PYR-OPT Status: Open Priority: High (Process Optimization)[1]
Welcome to the Technical Support Hub. You are likely accessing this guide because you are encountering yield bottlenecks in the synthesis of (3S)-3-(4-fluorophenyl)pyrrolidine , a critical chiral intermediate for DPP-4 inhibitors like Teneligliptin .
This guide bypasses generic advice to address the specific physicochemical challenges of this fluorinated heterocycle: amine solubility profiles, enantiomeric excess (ee) erosion during workup, and the "solubility trap" of diastereomeric salts.
Module 1: Route Selection & Strategy
User Query: I am seeing inconsistent yields between batches. Which synthetic route offers the highest process reliability?
Technical Insight: Yield inconsistency usually stems from the choice between Asymmetric Conjugate Addition (Route A) and Classical Resolution (Route B).
-
Route A (Rh-Catalyzed): High atom economy but sensitive to moisture and boronic acid quality (protodeboronation). Best for small-scale, high-speed delivery.
-
Route B (Resolution): Lower atom economy (max 50% theoretical without racemization) but extremely robust and scalable. Best for multi-gram to kilogram campaigns.
Decision Matrix (DOT Visualization):
Figure 1: Strategic decision tree for selecting the synthesis route based on scale and resource availability.
Module 2: Troubleshooting Classical Resolution (The Robust Route)
Context: You are synthesizing racemic 3-(4-fluorophenyl)pyrrolidine (often via N-benzyl maleimide addition or Negishi coupling) and resolving it using a chiral acid.
Common Issue 1: "My crystals are oiling out or yield is <30%."
-
Root Cause: Incorrect solvent polarity or cooling rate. Fluorine atoms increase lipophilicity compared to phenyl analogs, altering the solubility of the diastereomeric salt.
-
Solution:
-
Resolving Agent: Use Di-p-toluoyl-L-tartaric acid (L-DTTA) . It generally provides better lattice energy differences than unsubstituted tartaric acid for 3-aryl pyrrolidines.
-
Solvent Switch: If using EtOH, switch to MeOH:Water (9:1) . The water is critical to "push" the hydrophobic fluorinated salt out of solution as a crystal rather than an oil.
-
The "Seeding" Protocol: Do not cool to 0°C immediately. Hold at 25°C, seed with pure (S,S)-salt, stir for 4 hours, then cool to 0°C. This prevents occlusion of the wrong enantiomer.
-
Common Issue 2: "I have high ee (>98%) but low recovery."
-
Root Cause: The salt is too soluble in the mother liquor.
-
Recovery Protocol: Evaporate the mother liquor to dryness. Treat the residue with NaOH to free-base the amine (enriched in the R-isomer). Racemize this stream (using catalytic acid/heat or radical conditions) and recycle it back into the resolution step. This "Recycle Loop" can boost overall yield from 35% to >70%.
Module 3: Troubleshooting Asymmetric Synthesis (The Catalytic Route)
Context: Rhodium-catalyzed 1,4-addition of 4-fluorophenylboronic acid to N-protected maleimide or 2,5-dihydropyrrole.
Common Issue 1: "Conversion stalls at 60-70%."
-
Root Cause: Protodeboronation of 4-fluorophenylboronic acid. The electron-withdrawing fluorine makes the C-B bond labile in the presence of water/base.
-
Corrective Action:
-
Add Excess Reagent: Use 1.5 - 2.0 equivalents of the boronic acid.
-
Base Selection: Switch from aqueous bases (KOH/NaOH) to K3PO4 or TEA in dioxane/water mixtures with lower water content.
-
Temperature: Keep reaction temperature < 60°C. Higher temperatures accelerate deboronation faster than the product formation.
-
Common Issue 2: "The enantioselectivity (ee) is dropping."
-
Root Cause: Ligand oxidation or background reaction.
-
Corrective Action: Ensure the Chiral Diene Ligand (e.g., Fc-tfb or similar) is stored under argon. Even trace oxidation destroys the chiral pocket, allowing the achiral Rh species to catalyze the racemic background reaction.
Module 4: Isolation & Purification (The Yield Trap)
User Query: I lose significant mass during the final workup. Where is my product going?
Technical Analysis: (3S)-3-(4-fluorophenyl)pyrrolidine is a secondary amine.
-
Silica Adsorption: It binds irreversibly to acidic silanols on standard silica gel.
-
Water Solubility: As a secondary amine, it has significant water solubility, especially if the pH is not sufficiently high.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Streaking on TLC/Column | Amine interacting with Silica | Pre-treat silica with 1% Triethylamine (TEA) in hexane before loading. Use eluent: DCM / MeOH / NH4OH (90:9:1). |
| Low Mass after Extraction | Product remaining in aqueous phase | Adjust aqueous layer to pH > 12 using 5M NaOH (not NaHCO3). Use Chloroform or DCM for extraction (3x), not Ethyl Acetate (amines are less soluble in EtOAc). |
| Oil turns to solid gum | Carbamate formation | The free amine reacts with atmospheric CO2. Store under Nitrogen/Argon or convert immediately to HCl/Tosylate salt. |
Standard Operating Procedure (SOP): Resolution Route
Objective: Isolation of (3S)-3-(4-fluorophenyl)pyrrolidine via L-DTTA resolution.
Workflow Diagram (DOT Visualization):
Figure 2: Workflow for the resolution of the racemic intermediate using Di-p-toluoyl-L-tartaric acid.
Step-by-Step Protocol:
-
Salt Formation: Dissolve 10.0 g of racemic 3-(4-fluorophenyl)pyrrolidine (approx 60 mmol) in 100 mL of Methanol.
-
Addition: Add 11.6 g (30 mmol, 0.5 eq) of Di-p-toluoyl-L-tartaric acid (L-DTTA) . Note: Using 0.5 eq maximizes theoretical yield of the S-salt while leaving the R-amine in solution.
-
Reflux: Heat the mixture to reflux (65°C) until a clear solution is obtained.
-
Controlled Cooling:
-
Cool to 50°C over 30 mins.
-
Add water (10 mL) dropwise to reduce solubility.
-
Cool to 25°C over 2 hours. Stir for 4 hours.
-
-
Filtration: Filter the white precipitate. Wash with cold MeOH:Water (1:1).
-
Recrystallization (Critical for ee): If ee is <98%, recrystallize the salt from hot Methanol.
-
Free Basing: Suspend the salt in water, add 2M NaOH until pH > 12. Extract with DCM (3 x 50 mL). Dry over Na2SO4 and concentrate to obtain the chiral oil.
References
-
Mitsubishi Tanabe Pharma Corp. (2002). Nitrogen-containing heterocyclic derivatives and process for their preparation. WO Patent 2002/014271.[2] Link (Describes the foundational synthesis of Teneligliptin intermediates).
-
Hayashi, T., et al. (2005).[3] Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Maleimides. Angewandte Chemie International Edition, 44(29), 4611-4614. Link (Mechanistic basis for Route A).
-
Kumar, N., et al. (2017).[4] Facile new industrial process for synthesis of teneligliptin through new intermediates. Research on Chemical Intermediates, 43, 5881–5894. Link (Detailed industrial optimization and purification protocols).
-
BenchChem. (2025).[5] Chiral Resolution of Pyrrolidine Derivatives by HPLC. Link (General guidance on pyrrolidine resolution).
Sources
- 1. EP1992613A1 - Process for production of 3,4-disubstituted pyrrolidine derivative and intermediate for the production - Google Patents [patents.google.com]
- 2. Teneligliptin synthesis - chemicalbook [chemicalbook.com]
- 3. Chiral Phosphine-Olefin Bidentate Ligands in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl Boronic Acids to Maleimides [organic-chemistry.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
Technical Support: Integrity Assurance for (3S)-3-(4-fluorophenyl)pyrrolidine
Executive Summary & Core Philosophy
The Molecule is Stable; The Process is Vulnerable.
(3S)-3-(4-fluorophenyl)pyrrolidine is a configurationally stable secondary amine under standard aqueous workup conditions.[1] The benzylic proton at C3 has a pKa > 40, rendering it inert to deprotonation by hydroxides or carbonates.
However, users frequently report "racemization" during workup.[1] In 95% of cases, this is not spontaneous inversion but rather Oxidative Dehydrogenation (catalyzed by trace metals) or Fractionation (inefficient liberation from chiral salts). This guide addresses these specific failure modes.
Mechanism of Failure: The "Why"
To prevent loss of enantiomeric excess (ee), you must distinguish between chemical degradation and physical separation errors.
A. The Hidden Chemical Threat: Oxidative Dehydrogenation
While the C3-H bond is stable to base, it is susceptible to oxidative abstraction if trace transition metals (Pd, Ru, Fe) remain from previous steps (e.g., hydrogenation of a pyrroline precursor).[1]
-
Trigger: Trace Metal + Atmospheric Oxygen.[1]
-
Process: Formation of an imine (pyrroline) intermediate.
-
Result: The imine is planar. Re-reduction or tautomerization destroys the stereocenter.
B. The Physical Threat: "False" Racemization
If you are isolating the compound via chiral resolution (e.g., L-Tartaric acid salt):
-
The diastereomeric salt and the free base have different solubilities.
-
Incomplete Basification: If the salt is not 100% converted to the free base, the organic layer extracts a fraction that may be enantiomerically enriched or depleted compared to the bulk, depending on the partition coefficient of the specific enantiomer.
Visualizing the Risk Pathways
Figure 1: While stable to base, the molecule undergoes oxidative racemization in the presence of trace metals.[1]
Troubleshooting Guide (FAQ)
Q1: My ee% dropped from 98% to 92% after extracting the free base from the Tartrate salt. Why?
Diagnosis: This is likely Fractionation , not chemical racemization.[1] Explanation: You likely did not achieve pH > 12 or failed to agitate sufficiently. The "missing" 6% ee is trapped in the aqueous layer as the protonated salt. Because the solubilities of the S-salt and R-salt differ, extracting only a portion of the amine alters the optical rotation of the extract. Solution:
-
Ensure aqueous phase pH
12.[1] -
Use a "Cold-Break" protocol (see SOP below).
-
Re-extract the aqueous layer with DCM until no amine remains (check TLC).
Q2: The oil turned dark brown/black upon concentration. Is it racemized?
Diagnosis: Oxidative degradation (likely metal-catalyzed).[1] Explanation: 3-Arylpyrrolidines are prone to oxidation to pyrroles or imines in air if not pure.[1] The color change indicates conjugated pi-systems (pyrroles) forming. Solution:
-
Perform a metal scavenge (Thiol-silica or charcoal) before concentration.[1]
-
Store as the HCl or Tartrate salt, not as the free base oil.
Q3: Can I use hot ethanol to recrystallize the free base?
Diagnosis: High Risk.[1] Explanation: While the free base is stable, hot ethanol allows for potential trans-amidation or reaction with atmospheric CO2 (carbamate formation).[1] More critically, if any ketone impurities are present, they will catalyze racemization via Schiff base formation.[1] Solution: Recrystallize the salt, not the free base.
Standard Operating Protocols (SOPs)
SOP-A: The "Cold-Break" Salt Liberation
Use this protocol to liberate the free base from L-Tartrate or Mandelic acid salts without fractionation.[1]
| Step | Action | Critical Parameter |
| 1 | Suspend Salt | Suspend 10g salt in 50 mL DCM (Do not use Ether/Heptane yet).[1] |
| 2 | Cool | Cool mixture to 0–5°C . |
| 3 | Basify | Add 4N NaOH dropwise until pH > 12. |
| 4 | Agitate | Stir vigorously for 15 mins. Solids must disappear. |
| 5 | Phase Split | Separate layers.[1] Keep cold. |
| 6 | Scavenge | Add 10 wt% QuadraSil™ MP (or equivalent thiol scavenger) to organic layer. Stir 30 mins. |
| 7 | Dry/Filter | Dry over Na2SO4, filter, and concentrate < 30°C. |
SOP-B: Metal Scavenging (If synthesized via Hydrogenation)
If the compound was made by reducing a precursor with Pd/C or Ru, this step is mandatory to prevent oxidative racemization.[1]
-
Dissolve crude amine in Methanol (5 vol).
-
Add Activated Charcoal (SX Ultra) (10 wt% relative to substrate).
-
Heat to 40°C for 1 hour under Nitrogen.
-
Filter through a Celite pad.[1]
-
Proceed to salt formation immediately.[1]
Diagnostic Decision Tree
Use this flow to determine the root cause of enantiomeric excess loss.
Figure 2: Diagnostic logic for identifying the source of enantiomeric loss.
References
-
Stability of 3-Arylpyrrolidines
-
Oxidative Dehydrogenation Mechanism
-
Resolution Protocols
-
Synthesis & Intermediates
Sources
Technical Support Center: Troubleshooting (3S)-3-(4-fluorophenyl)pyrrolidine in SNAr Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic hurdles encountered when utilizing (3S)-3-(4-fluorophenyl)pyrrolidine in Nucleophilic Aromatic Substitution (SNAr) workflows.
While this chiral secondary amine is a highly valuable building block for neuro-active pharmaceuticals[1], its unique structural features often lead to suboptimal reaction rates. This guide provides field-proven insights, diagnostic logic, and self-validating protocols to help you optimize your synthetic pathways.
Diagnostic Workflow for SNAr Optimization
Before altering your reaction parameters, use the following logical diagnostic tree to identify the root cause of your low conversion rates.
Diagnostic workflow for optimizing SNAr reactions with 3-arylpyrrolidines.
Frequently Asked Questions & Mechanistic Troubleshooting
Q1: Why is (3S)-3-(4-fluorophenyl)pyrrolidine showing significantly lower nucleophilicity than standard, unsubstituted pyrrolidine? A: The attenuated reactivity is caused by a synergistic combination of steric and electronic factors. Electronically, the 4-fluorophenyl group exerts a negative inductive effect (-I), pulling electron density away from the pyrrolidine nitrogen through the sigma framework. This slightly reduces the nitrogen's basicity and nucleophilicity. Sterically, the bulky aryl group at the C3 position creates conformational drag as the nitrogen lone pair approaches the electrophile to form the critical Meisenheimer complex[2].
Q2: My reaction shows less than 10% conversion after 24 hours. How should I optimize my electrophile? A: SNAr reactions proceed via an addition-elimination mechanism, and the rate-determining step is almost always the initial nucleophilic attack[2].
-
Activating Groups: The aromatic ring must possess strong electron-withdrawing groups (EWGs) (e.g., -NO₂, -CN, -CF₃) positioned strictly ortho or para to the leaving group[3]. These groups stabilize the negatively charged Meisenheimer intermediate via resonance. If your substrate lacks these, SNAr will fail.
-
Leaving Group (LG): Ensure you are using an aryl fluoride. Unlike SN2 reactions where iodine is the best leaving group, the SNAr reactivity trend is F > Cl > Br > I. The highly electronegative fluorine polarizes the ipso-carbon, making it highly susceptible to nucleophilic attack, and heavily stabilizes the transition state[3].
Q3: What are the optimal solvent and base combinations for this specific amine? A: The choice of base and solvent dictates the equilibrium of the deprotonation step.
-
Solvent: Polar aprotic solvents like DMSO, NMP, or DMF are mandatory. They effectively solvate the base's cation (leaving the nucleophile highly reactive) and stabilize the highly polar Meisenheimer complex[3].
-
Base: While DIPEA is common, it is often insufficient for sterically hindered amines. Inorganic bases like Cs₂CO₃ or K₂CO₃ are superior[4]. Furthermore, if you are sourcing your (3S)-3-(4-fluorophenyl)pyrrolidine as an HCl salt, you must add an additional equivalent of base to liberate the free amine before the reaction can proceed[5].
Q4: Can High-Throughput Experimentation (HTE) or Design of Experiments (DoE) improve my yields? A: Absolutely. SNAr reactions with pyrrolidines are highly responsive to DoE and HTE methodologies. By systematically varying temperature, residence time, and equivalents of the amine, researchers have successfully mapped the optimal design space for pyrrolidine SNAr reactions. Utilizing continuous flow reactors in these optimized conditions can drastically increase space-time yields while minimizing disubstituted impurities[6][7].
Quantitative Data: Optimization Matrix
To eliminate guesswork, use the following matrix to transition from standard baseline conditions to optimized parameters tailored for 3-arylpyrrolidines.
| Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Causality / Rationale |
| Leaving Group | Chloride (-Cl) or Bromide (-Br) | Fluoride (-F) | Fluorine's high electronegativity maximizes the electrophilicity of the ipso-carbon and stabilizes the Meisenheimer complex[3]. |
| Solvent | THF or DCM | DMSO, NMP, or DMF | Polar aprotic solvents solvate metal cations, leaving the amine nucleophile highly reactive and unencumbered[3]. |
| Base | Triethylamine (TEA) | Cs₂CO₃ or K₂CO₃ | Strong inorganic bases prevent unwanted side reactions, drive the equilibrium forward, and effectively scavenge HX[4]. |
| Amine State | HCl Salt (1.0 eq base) | Free Base (or Salt + 2.5 eq base) | The amine must be fully deprotonated to act as a nucleophile. Salts require over-stoichiometric base to liberate the active species[5]. |
| Energy Input | Conventional Heating (60 °C) | Microwave / Flow (100-120 °C) | Higher activation energy is required to overcome the steric hindrance of the 3-aryl group on the pyrrolidine ring[7]. |
Self-Validating Experimental Protocol: Optimized SNAr Synthesis
A robust protocol must prove its own success or failure at every step. This methodology incorporates internal validation checkpoints to ensure you never waste time working up a failed reaction.
Reagents Required:
-
(3S)-3-(4-fluorophenyl)pyrrolidine (1.2 eq)
-
Activated Aryl Fluoride (1.0 eq)
-
Anhydrous DMSO (0.2 M)
-
Cs₂CO₃ (2.5 eq)
-
Biphenyl (0.1 eq, Internal Standard)
Step-by-Step Methodology:
-
Reaction Assembly & Basicity Check:
-
To an oven-dried microwave vial equipped with a stir bar, add the aryl fluoride, (3S)-3-(4-fluorophenyl)pyrrolidine, and biphenyl.
-
Dissolve the mixture in anhydrous DMSO.
-
Add Cs₂CO₃.
-
Self-Validation Checkpoint 1: Spot a 1 µL drop of the suspension onto wet pH paper. It must read >10. If it does not, your amine is likely trapped as a salt. Add more Cs₂CO₃ until basicity is confirmed[5].
-
-
Baseline Establishment (T=0):
-
Self-Validation Checkpoint 2: Before applying heat, take a 10 µL aliquot, dilute it in 1 mL of Acetonitrile, and run a baseline LCMS. This establishes the exact ratio of your starting materials to the biphenyl internal standard. This is critical for calculating mass balance later.
-
-
Kinetic Activation:
-
Seal the vial and heat the reaction to 110 °C using a microwave synthesizer for 1 hour.
-
Self-Validation Checkpoint 3: Cool to room temperature and take a T=1h LCMS aliquot. Compare the peak areas against the biphenyl standard.
-
Scenario A: Starting material ratio is unchanged -> The electrophile is too electron-rich. Switch to Buchwald-Hartwig amination.
-
Scenario B: Starting material has disappeared, but no product mass is found -> The substrate is degrading under harsh conditions. Lower the temperature or switch to a milder base like K₂CO₃.
-
Scenario C: Product mass is dominant -> Proceed to workup.
-
-
-
Workup & Isolation:
-
Partition the reaction mixture between Ethyl Acetate (EtOAc) and 5% aqueous LiCl (the LiCl effectively pulls DMSO into the aqueous layer).
-
Wash the organic layer 3x with 5% LiCl, 1x with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Self-Validation Checkpoint 4: Before discarding the aqueous layer, analyze it via TLC or LCMS. If product is detected in the aqueous phase, it has become protonated. Basify the aqueous layer with 1M NaOH and back-extract with EtOAc.
-
References
- 3-(4-Fluorophenyl)pyrrolidine | 144620-11-1. J&K Scientific. URL: https://www.jk-sci.com
- Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. BenchChem. URL: https://www.benchchem.
- High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. National Library of Medicine (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/
- A Brief Introduction to Chemical Reaction Optimization. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00442
- Directed nucleophilic aromatic substitution reaction. Chemical Communications (Royal Society of Chemistry). URL: https://www.rsc.org
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. URL: https://dx.doi.org/10.1039/D1GC00128K
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. d-nb.info [d-nb.info]
- 6. gosummit.readthedocs.io [gosummit.readthedocs.io]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Enantiomeric Excess (ee) of (3S)-3-(4-fluorophenyl)pyrrolidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in resolving stereochemical bottlenecks. 3-Arylpyrrolidines are privileged structures in medicinal chemistry, frequently serving as the core scaffold for monoamine reuptake inhibitors and other CNS-active agents[1]. Because the stereochemistry of these molecules dictates their pharmacological properties and toxicological profiles[2], achieving an enantiomeric excess (ee) of >98% for the (3S)-enantiomer is a critical quality attribute.
This guide provides field-proven troubleshooting logic, self-validating protocols, and mechanistic insights to help you optimize the ee of (3S)-3-(4-fluorophenyl)pyrrolidine through both classical resolution and asymmetric catalysis.
Section 1: Classical Resolution (Diastereomeric Salt Formation)
Classical resolution remains a highly scalable method for obtaining enantiopure pyrrolidines, but it is highly sensitive to substrate-specific electronic and steric effects.
FAQ 1: I am using L-(+)-tartaric acid for resolution, but my ee plateaus at 75% even after multiple recrystallizations. Why?
Causality & Insight: L-tartaric acid is a standard resolving agent, but it often fails with 3-(4-fluorophenyl)pyrrolidine. The highly electronegative fluorine atom at the para position withdraws electron density from the aryl ring. This alters the basicity of the pyrrolidine nitrogen and weakens the hydrogen-bonding network required for a rigid crystal lattice. Consequently, the system forms a partial eutectic mixture rather than distinct diastereomeric crystals.
Solution: Switch to Di-p-toluoyl-L-tartaric acid (DPTTA) . The bulky toluoyl groups create a deeper, more hydrophobic chiral pocket that engages in stabilizing
Protocol 1: Optimized Resolution via DPTTA
This protocol is a self-validating system: do not proceed to the free-basing step unless the intermediate salt meets the >98% ee threshold.
-
Salt Formation: In a reactor, dissolve racemic 3-(4-fluorophenyl)pyrrolidine (1.0 equiv) and Di-p-toluoyl-L-tartaric acid (1.0 equiv) in Ethanol/Water (9:1 v/v, 10 volumes).
-
Thermodynamic Equilibration: Heat the suspension to 75°C until a completely clear solution is obtained.
-
Controlled Crystallization: Cool the solution at a strict rate of 10°C/hour down to 20°C.
-
Mechanistic Note: Rapid cooling traps the undesired (3R)-diastereomer (kinetic control). Slow cooling ensures the thermodynamically stable (3S)-DPTTA salt crystallizes preferentially.
-
-
Isolation: Filter the precipitate and wash the filter cake with cold Ethanol (2 volumes).
-
Validation Check: Take a 5 mg aliquot of the salt, free-base it with 1M NaOH, extract with MTBE, and run a chiral HPLC. If ee < 98%, reslurry the salt in 5 volumes of boiling Ethanol and repeat the cooling process.
-
Free-basing: Once ee > 98% is confirmed, suspend the bulk salt in MTBE (5 volumes) and 1M NaOH (5 volumes). Stir vigorously for 30 minutes. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure (3S)-free base.
Diastereomeric salt resolution workflow for (3S)-3-(4-fluorophenyl)pyrrolidine.
Section 2: Asymmetric Synthesis (Rh-Catalyzed Conjugate Addition)
For applications requiring high enantiomeric excess without the 50% theoretical yield cap of resolution, the Hayashi-Miyaura asymmetric conjugate addition is a standard industry protocol[3].
FAQ 2: My Rh-catalyzed addition of 4-fluorophenylboronic acid to N-Boc-pyrroline gives a good chemical yield, but the ee is stuck at 80%. How do I optimize this?
Causality & Insight: A depressed ee in this reaction is rarely a substrate issue; it is almost always an issue with the catalytic cycle's micro-environment. The two primary culprits are ligand oxidation and improper water stoichiometry. The active catalyst is a Rh-hydroxo complex. If the solvent is too dry, transmetalation stalls, allowing background racemic pathways to compete. If the reaction temperature exceeds 40°C, the energy difference between the diastereomeric transition states narrows, eroding enantio-discrimination.
Protocol 2: Rh-Catalyzed Asymmetric Conjugate Addition
-
Catalyst Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with [Rh(cod)Cl]₂ (3 mol%), (R)-BINAP (6 mol%), and 4-fluorophenylboronic acid (1.5 equiv).
-
Solvent Addition: Add thoroughly degassed 1,4-Dioxane/Water (10:1 v/v).
-
Mechanistic Note: The 10% water volume is strictly required to hydrolyze the Rh-aryl intermediate, releasing the product and regenerating the active Rh-OH species.
-
-
Substrate Addition: Add N-Boc-2,5-dihydro-1H-pyrrole (1.0 equiv).
-
Reaction: Stir at 25°C for 16 hours. Do not heat.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography. Finally, remove the Boc group using 4M HCl in Dioxane to yield the (3S)-amine.
Troubleshooting logic for low ee in Rh-catalyzed asymmetric synthesis.
Section 3: Analytical Chiral Chromatography
FAQ 3: My chiral HPLC peaks are severely tailing, making it impossible to integrate the ee accurately. How can I fix the peak shape?
Causality & Insight: The target molecule is a secondary aliphatic amine. These basic nitrogen atoms interact strongly with residual acidic silanol groups on the silica support of the chiral stationary phase, causing severe peak tailing. Solution: You must dynamically mask these silanol sites by adding a volatile organic modifier to your mobile phase. Adding 0.1% Diethylamine (DEA) or Ethanolamine will saturate the silanol sites, resulting in sharp, baseline-resolved peaks.
Section 4: Quantitative Data & Metrics
Table 1: Resolving Agent Comparison for 3-(4-fluorophenyl)pyrrolidine
| Resolving Agent | Optimal Solvent System | Typical ee (1st Cryst.) | Yield | Recommendation |
| L-(+)-Tartaric Acid | MeOH / H₂O | 45 - 55% | 30% | Not recommended ; prone to eutectic mixture formation. |
| D-(-)-Mandelic Acid | Acetone | 60 - 70% | 40% | Moderate ; requires 3+ recrystallizations to reach >95% ee. |
| Di-p-toluoyl-L-tartaric acid | EtOH / H₂O | > 90% | 45% | Optimal ; bulky toluoyl groups enhance |
Table 2: Validated Chiral HPLC Parameters
| Parameter | Condition | Rationale |
| Column | Chiralcel OD-H (250 x 4.6 mm) | Cellulose-based phase offers excellent recognition for arylpyrrolidines. |
| Mobile Phase | Hexane / Isopropanol / DEA (90:10:0.1) | DEA suppresses secondary amine tailing on residual silanols. |
| Flow Rate | 1.0 mL/min | Balances peak resolution and run time. |
| Detection | UV at 220 nm | Optimal absorption wavelength for the fluorophenyl chromophore. |
References
- Doulcet, J. et al. "Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation." ResearchGate.
-
"8-(4-Chlorophenyl)-6-azaspiro[4]octane." BenchChem. URL:
- "2,2-Dimethyl-3-(3-methylphenyl)pyrrolidine." BenchChem.
Sources
Removing palladium impurities from (3S)-3-(4-fluorophenyl)pyrrolidine products
Subject: Purification Protocol for (3S)-3-(4-fluorophenyl)pyrrolidine Ticket ID: PD-REM-3S-PYR Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary & Regulatory Context
Removing palladium from secondary amines like (3S)-3-(4-fluorophenyl)pyrrolidine presents a unique chemical challenge. Unlike neutral molecules, the pyrrolidine nitrogen acts as a competent ligand, effectively "fighting" traditional purification methods to retain the metal.
The Challenge:
-
Ligand Competition: The secondary amine lone pair coordinates strongly to Pd(II), forming stable soluble complexes that pass through standard silica plugs.
-
Stereochemical Risk: Harsh acidic or basic washes required to break these complexes can risk racemization of the C3 chiral center, though 3-arylpyrrolidines are generally configurationally stable compared to alpha-chiral amines.
-
Regulatory Limits: Per ICH Q3D (R2) guidelines, the Permitted Daily Exposure (PDE) for Palladium is 100 µ g/day (Oral).[1] For a standard 10g daily dose assumption, this mandates a limit of <10 ppm .
This guide outlines a Two-Stage Remediation Protocol combining chemisorption (Scavenging) and thermodynamics (Crystallization) to achieve <10 ppm residuals without compromising yield or enantiomeric excess (%ee).
Diagnostic Workflow
Before initiating chemical treatment, characterize the impurity profile.[2] Blindly adding carbon or scavengers often leads to yield loss without efficacy.
Decision Matrix: Remediation Strategy
Figure 1: Strategic decision tree for palladium removal based on initial contamination levels.
Module A: Scavenger Selection & Protocol (The "Hardware")
For secondary amines, standard activated carbon is often insufficient because the amine-Pd bond is too strong for non-specific adsorption. You must use functionalized silica scavengers that introduce a ligand (Sulfur) with a higher affinity for Pd than the pyrrolidine Nitrogen.
Scavenger Comparison Table
| Scavenger Type | Functional Group | Mechanism | Best For | Compatibility |
| Si-Thiol | 1-Propanethiol | Ligand Exchange | Pd(II), Ag, Cu | Universal (Solvent independent) |
| Si-TMT | 2,4,6-Trimercaptotriazine | Chelation (Tridentate) | High Pd levels , Pd(0) | Best in THF, DMF, MeOH |
| Activated Carbon | N/A | Physisorption | Bulk Pd(0) removal | Warning: High product loss (yield) |
| Si-Diamine | Ethylenediamine | Chelation | Not Recommended | Competing amine; poor efficiency for this API |
Recommended Protocol: Batch Mode Scavenging
Objective: Reduce Pd from ~500 ppm to <50 ppm.
-
Dissolution: Dissolve the crude (3S)-3-(4-fluorophenyl)pyrrolidine free base in THF or Methanol (10 volumes). Avoid DCM if possible, as it slows scavenging kinetics.
-
Loading: Add SiliaMetS® Thiol or Si-TMT at a ratio of 4-5 equivalents relative to the residual Pd content (molar).
-
Rule of Thumb: If Pd content is unknown, start with 10% w/w scavenger relative to the mass of the product.
-
-
Temperature: Heat the slurry to 50°C for 4 hours .
-
Scientific Rationale: Ligand exchange (N -> S) has a high activation energy. Room temperature stirring is often too slow for stable amine complexes.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a Celite pad to remove the silica.
-
Wash: Wash the filter cake with 2 volumes of solvent to recover entrained product.
Module B: Crystallization via Salt Formation (The "Software")
Scavenging rarely reaches <1 ppm on its own without excessive cost. Crystallization acts as the final purification step. The (3S)-3-(4-fluorophenyl)pyrrolidine free base is likely an oil or low-melting solid; converting it to a salt (HCl or Tosylate) forces the product into a lattice, rejecting the remaining soluble Pd impurities into the mother liquor.
Protocol: Hydrochloride Salt Formation
Objective: Polishing from 50 ppm to <5 ppm.
-
Solvent Switch: Concentrate the filtrate from Module A and redissolve in Isopropanol (IPA) or Ethanol .
-
Acid Addition: Slowly add 1.05 equivalents of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl).
-
Observation: A white precipitate should form.
-
-
Digestion: Heat the slurry to near-reflux to dissolve or ripen the crystals, then cool slowly to 0°C over 2 hours.
-
Isolation: Filter the solid.
-
The Critical Step: Wash the filter cake with cold IPA .
-
Why? The residual Pd is in the mother liquor wetting the crystals. The wash removes this liquid layer.
-
Troubleshooting & FAQs
Q1: I used Activated Carbon, but my yield dropped by 20%. Why? A: Secondary amines often adsorb non-specifically to the micropores of activated carbon.
-
Fix: Switch to SiliaMetS® Thiol . Silica supports have low non-specific binding for organic amines, ensuring >95% mass recovery.
Q2: The Pd level is "stuck" at 50 ppm despite using Si-Thiol. A: You likely have Pd(0) nanoparticles or a highly stable precatalyst complex (e.g., Pd-Phosphine).
-
Fix 1 (Oxidation): Stir the crude solution open to air for 2 hours or add a mild oxidant (trace peroxide) to convert Pd(0) to Pd(II), which binds to thiols better.
-
Fix 2 (TMT): Switch to Si-TMT , which is superior for scavenging Pd(0) and Pd-phosphine complexes due to its "soft" sulfur character and chelating ability.
Q3: Will heating the scavenger step racemize my product? A: It is highly unlikely. The C3 stereocenter in 3-arylpyrrolidines is not benzylic to the nitrogen and is chemically stable. Racemization typically requires strong bases (e.g., LDA) or extreme conditions not present during scavenging (neutral pH, 50°C).
Q4: Can I just distill the product? A: Not recommended.
-
Boiling points for aryl-pyrrolidines are high (>150°C), risking decomposition.
-
Volatile Pd species can co-distill.
-
Salt crystallization is far more effective for rejecting trace metals.
References
-
ICH Q3D (R2) Guideline for Elemental Impurities . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).[3][4] Defines PDE limits for Palladium (100 µ g/day oral).Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Foundational review on Pd removal strategies.[5][6]Link
-
SiliCycle Application Note. (2012). Scavenging of Palladium from Amine Products using SiliaMetS®.[5][7][8] Specific data on Thiol vs. TMT efficiency for secondary amines.Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Comparative study of carbon vs. functionalized silica.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. labcorp.com [labcorp.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. catsci.com [catsci.com]
- 6. onyxipca.com [onyxipca.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. velocityscientific.com.au [velocityscientific.com.au]
Technical Support Center: Troubleshooting Aqueous Solubility of (3S)-3-(4-fluorophenyl)pyrrolidine
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, formulation scientists, and drug development professionals experiencing aqueous solubility bottlenecks with (3S)-3-(4-fluorophenyl)pyrrolidine . As a critical chiral building block and pharmacophore, its physicochemical properties present unique challenges during in vitro assays and in vivo dosing.
Below, you will find field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to overcome these formulation hurdles.
🔍 Frequently Asked Questions (FAQs)
Q1: Why does (3S)-3-(4-fluorophenyl)pyrrolidine precipitate in my neutral pH assay buffer?
The Causality: The solubility profile of (3S)-3-(4-fluorophenyl)pyrrolidine is governed by a thermodynamic tug-of-war between its highly lipophilic 4-fluorophenyl ring and its ionizable secondary amine. The predicted pKa of the pyrrolidine nitrogen in this structural context is approximately 9.76 1. At a physiological pH of 7.4, the Henderson-Hasselbalch equation indicates that the vast majority of the molecules are protonated.
However, the intrinsic solubility of the unprotonated free base (LogP ~1.95) is exceptionally low. As you increase the total concentration of the compound in your assay, the minute fraction of the free base rapidly exceeds its thermodynamic solubility limit. This drives the chemical equilibrium toward the free base state to satisfy the precipitation sink, causing a cascading "crash-out" of the compound from the aqueous solution.
Q2: How can I formulate this compound for high-concentration assays without altering the pH?
The Causality: If lowering the pH is not viable due to biological constraints (e.g., live-cell assays or pH-sensitive enzymes), you must actively disrupt the hydrophobic interactions of the fluorophenyl group with the aqueous hydrogen-bonding network.
We recommend utilizing N-Methyl-2-pyrrolidone (NMP) or 2-pyrrolidone as a co-solvent. NMP acts simultaneously as a co-solvent and a complexing agent. Its polar disubstituted cyclic amide group interacts favorably with water, while its non-polar regions solvate the fluorophenyl ring. Studies demonstrate that NMP can enhance the aqueous solubility of poorly soluble lipophilic compounds by up to 500- to 800-fold at a 20% v/v concentration 23.
📊 Quantitative Data: Solubility Enhancement Strategies
When troubleshooting, compare the following standard strategies to determine the best fit for your specific experimental constraints 4.
| Strategy | Mechanism of Action | Max Recommended Concentration | Pros | Cons |
| pH Adjustment (< 6.0) | Complete protonation of pyrrolidine nitrogen (pKa ~9.76) | N/A | No organic additives required; highly effective | Incompatible with pH-sensitive biological assays |
| NMP Co-Solvency | Disrupts hydrophobic water network; host-guest complexation | 10-20% v/v | Up to 800-fold solubility enhancement | May cause solvent toxicity in sensitive live cells |
| HP-β-Cyclodextrin | Inclusion complex encapsulates the lipophilic fluorophenyl ring | 10-20% w/v | Highly biocompatible; excellent for in vivo dosing | High material cost; potential target binding interference |
🧪 Self-Validating Protocol: NMP Co-Solvent Formulation
Follow this step-by-step methodology to prepare a stable 10 mM working stock that resists precipitation upon dilution.
Objective: Achieve complete dissolution of (3S)-3-(4-fluorophenyl)pyrrolidine without micro-precipitates.
-
Precision Weighing: Accurately weigh 1.65 mg of (3S)-3-(4-fluorophenyl)pyrrolidine free base (MW: ~165.21 g/mol ) into a clean, dry amber glass vial.
-
Primary Solubilization: Add 100 µL of pure, anhydrous N-Methyl-2-pyrrolidone (NMP). Vortex vigorously for 60 seconds.
-
Causality: NMP acts as the primary solvent to completely break the crystal lattice before any water is introduced.
-
Validation Check 1: Hold the vial to a light source. The solution must be 100% optically clear. If any particulates remain, sonicate for 5 minutes at room temperature.
-
-
Aqueous Phase Preparation: In a separate container, prepare 900 µL of your target aqueous buffer (e.g., PBS, pH 7.4).
-
Dropwise Addition (Critical Step): Place the aqueous buffer on a magnetic stirrer at 300 rpm. Add the 100 µL NMP-compound solution dropwise (approx. 10 µL per drop) directly into the vortex of the aqueous buffer.
-
Causality: Rapid bolus addition causes localized supersaturation, leading to irreversible nucleation. Dropwise addition ensures immediate dispersion and sustained complexation by the NMP molecules.
-
-
Equilibration & Final Validation: Stir for 15 minutes.
-
Validation Check 2: Pass a red laser pointer beam through the vial. The absence of a visible beam path (Tyndall effect) confirms a true solution free of nano-precipitates.
-
🗺️ Visual Workflows & Mechanistic Pathways
Troubleshooting workflow for resolving aqueous solubility issues.
Mechanistic relationship between pH, protonation state, and aqueous solubility.
📚 References
-
2-(4-Fluorophenyl)-pyrrolidine Source: ChemBK URL:1
-
Solubility Improvement of Drugs using N-Methyl Pyrrolidone Source: PMC (National Institutes of Health) URL:2
-
Solubilization of poorly soluble compounds using 2-pyrrolidone Source: ResearchGate URL:3
-
REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES Source: International Journal of Pharmacy and Biological Sciences URL:4
Sources
Technical Support Center: Functionalization of (3S)-3-(4-fluorophenyl)pyrrolidine
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (3S)-3-(4-fluorophenyl)pyrrolidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, helping you to minimize side reactions and optimize your synthetic routes. The unique structure of this chiral pyrrolidine, featuring a fluorine-substituted aromatic ring, presents specific challenges and opportunities in its functionalization. This resource aims to equip you with the knowledge to navigate these complexities effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during the functionalization of (3S)-3-(4-fluorophenyl)pyrrolidine. Each entry details the potential causes of the issue and provides actionable solutions and preventative measures.
Issue 1: Low Yield and/or Di-acylation during N-Acylation
Question: I am attempting to N-acylate (3S)-3-(4-fluorophenyl)pyrrolidine with an acyl chloride, but I am observing a low yield of the desired mono-acylated product and the formation of a significant amount of a di-acylated byproduct. What is causing this, and how can I improve the selectivity for mono-acylation?
Root Cause Analysis:
The secondary amine of the pyrrolidine ring is highly nucleophilic and readily reacts with electrophiles like acyl chlorides.[1][2] The initial N-acylation reaction produces HCl as a byproduct. In the absence of a suitable base to neutralize the HCl, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction, leading to low conversion.
The formation of a di-acylated product is less common for secondary amines but can occur under forcing conditions or with highly reactive acylating agents. However, the more likely scenario for observing what appears to be a "di-acylated" product by mass spectrometry might be the formation of an N-acylpyridinium salt if pyridine is used as a base and not fully removed during workup. A more common side reaction is over-acylation if the starting material contains any primary amine impurities.
Strategic Solutions & Protocols:
To favor mono-acylation and achieve high yields, precise control over stoichiometry and the choice of base are critical.
Recommended Protocol for Mono-N-Acylation:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve (3S)-3-(4-fluorophenyl)pyrrolidine (1.0 equiv.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equiv.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the acyl chloride (1.05 equiv.) dropwise to the stirred solution. The slight excess of the acylating agent ensures complete consumption of the starting amine.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and unreacted acyl chloride. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data-Driven Decision Making:
| Parameter | Suboptimal Condition | Optimal Condition | Rationale |
| Base | Pyridine | TEA or DIPEA | Pyridine can act as a nucleophilic catalyst, potentially leading to side reactions.[3] TEA and DIPEA are non-nucleophilic and effectively scavenge HCl.[4] |
| Stoichiometry (Acyl Chloride) | > 1.2 equiv. | 1.05 - 1.1 equiv. | A large excess can promote unwanted side reactions. A slight excess drives the reaction to completion. |
| Temperature | Room Temperature | 0 °C to Room Temperature | Starting the reaction at a lower temperature helps to control the initial exotherm and can improve selectivity.[5] |
Issue 2: Racemization of the Chiral Center during Functionalization
Question: I am concerned about the potential for racemization at the C3 position of the pyrrolidine ring during my functionalization reaction, which is performed under basic conditions. How can I mitigate this risk?
Root Cause Analysis:
The stereocenter at the C3 position, being adjacent to an aromatic ring, could be susceptible to racemization under harsh basic conditions through the formation of a resonance-stabilized carbanion. However, the C-H bond at C3 is not particularly acidic, and racemization is generally not a major concern under standard functionalization conditions. The presence of the electron-withdrawing fluorine atom on the phenyl ring could slightly increase the acidity of the benzylic proton, but strong bases and elevated temperatures would likely be required to induce significant racemization.[6]
Preventative Measures:
While significant racemization is unlikely, it is good practice to employ the mildest possible reaction conditions to preserve the enantiomeric purity of your material.
-
Base Selection: Opt for weaker, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) when possible, especially in reactions like N-alkylations. For acylations, tertiary amines like TEA or DIPEA are generally safe. Avoid strong bases like alkali metal hydroxides or alkoxides at elevated temperatures.
-
Temperature Control: Perform reactions at the lowest temperature that allows for a reasonable reaction rate.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially epimerizing conditions.
-
Analytical Verification: After your reaction, verify the enantiomeric excess (ee) of your product using chiral High-Performance Liquid Chromatography (HPLC) or by preparing a diastereomeric derivative and analyzing it by NMR spectroscopy.
Issue 3: Poor Yields in Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
Question: I am trying to perform a Buchwald-Hartwig amination to couple an aryl halide to the nitrogen of (3S)-3-(4-fluorophenyl)pyrrolidine, but I am getting low yields and decomposition of my starting materials. What are the critical parameters for this reaction?
Root Cause Analysis:
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent.[7][8] Low yields can result from several factors:
-
Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Inadequate inert atmosphere techniques can lead to catalyst decomposition.
-
Incorrect Ligand Choice: The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle. The steric and electronic properties of the ligand must be matched to the substrates.
-
Base Incompatibility: The base not only facilitates the deprotonation of the amine but also participates in the catalytic cycle. The strength and solubility of the base are critical. Strong bases like sodium tert-butoxide (NaOtBu) are often effective but can be incompatible with sensitive functional groups.[7]
-
Substrate-Specific Effects: The fluorine atom on the phenyl ring of the pyrrolidine substrate can influence its electronic properties and reactivity.
Troubleshooting and Optimization Workflow:
The following diagram outlines a systematic approach to troubleshooting your Buchwald-Hartwig reaction.
Sources
- 1. safrole.com [safrole.com]
- 2. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. ncert.nic.in [ncert.nic.in]
- 5. benchchem.com [benchchem.com]
- 6. Racemization - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Optimization of reaction temperature for (3S)-3-(4-fluorophenyl)pyrrolidine coupling
Welcome to the Technical Support Center for the synthesis and coupling of (3S)-3-(4-fluorophenyl)pyrrolidine . This chiral secondary amine is a highly valuable building block in medicinal chemistry, frequently utilized to introduce constrained pharmacophores that enhance target binding affinity.
However, functionalizing the secondary amine via Buchwald-Hartwig C-N cross-coupling or Amide Bond Formation requires precise thermal control. Poor temperature optimization is the leading cause of catalyst death, incomplete conversion, and stereochemical degradation. This guide provides field-proven troubleshooting insights, causal explanations, and validated protocols to optimize your reaction temperatures.
Part 1: Troubleshooting FAQs & Mechanistic Causality
Q1: My Buchwald-Hartwig coupling of (3S)-3-(4-fluorophenyl)pyrrolidine stalls at 60°C, but when I increase the temperature to 100°C, the reaction turns black and yields drop. Why? A1: You are caught in a kinetic vs. thermodynamic trap. At 60°C, traditional precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ fail to efficiently reduce to the active LPd(0) species, stalling the oxidative addition step[1]. When you increase the heat to 100°C to force activation, the high thermal energy causes the palladium-phosphine complex to degrade, precipitating as inactive "Pd black" before the catalytic cycle can finish[2]. Solution: Shift to a modern palladacycle precatalyst (e.g., RuPhos Pd G3). These generate the active LPd(0) cleanly at room temperature, allowing the entire catalytic cycle to proceed efficiently at a mild 40–60°C without thermal degradation[1].
Q2: Does the choice of solvent and base dictate my temperature limits in C-N coupling? A2: Absolutely. The transmetalation step requires the base to deprotonate the pyrrolidine. Strong bases like NaOtBu are highly effective but have limited solubility in non-polar solvents like toluene at low temperatures. If you drop the temperature to 40°C to protect your catalyst, you must switch to a more polar solvent like THF. This improves base solubility and drives transmetalation at milder temperatures[2].
Q3: How does temperature impact stereochemical integrity during amide coupling with this pyrrolidine? A3: While the C3-chiral center of (3S)-3-(4-fluorophenyl)pyrrolidine is highly stable (lacking an alpha-proton to a carbonyl), temperature is critical if you are coupling it to a chiral carboxylic acid. High temperatures (>60°C) accelerate the enolization of the activated acid intermediate, leading to epimerization. Maintaining the reaction between 0°C and room temperature using HOAt-based reagents (like HATU) and a hindered base (DIPEA) suppresses this side reaction[3].
Part 2: Visualizing Reaction Logic
The following diagrams map the decision-making workflows and mechanistic pathways dictated by reaction temperature.
Caption: Decision matrix for temperature optimization in C-N cross-coupling.
Caption: Temperature dependence and degradation pathways in the Buchwald-Hartwig catalytic cycle.
Part 3: Quantitative Optimization Data
The table below summarizes the causality between temperature, catalyst selection, and reaction outcomes when coupling (3S)-3-(4-fluorophenyl)pyrrolidine with standard aryl bromides.
| Temperature | Catalyst / Ligand | Solvent | Base | Conversion (%) | Primary Mechanistic Observation |
| 100°C | Pd(OAc)₂ / PPh₃ | Toluene | K₂CO₃ | < 45% | Rapid Pd black precipitation; thermal degradation of catalyst[1]. |
| 100°C | Pd₂(dba)₃ / BINAP | Toluene | NaOtBu | ~ 75% | Moderate yield; significant hydrodehalogenation side-reactions[2]. |
| 80°C | RuPhos Pd G3 | Toluene | NaOtBu | ~ 92% | Good yield; trace homocoupling observed[2]. |
| 40°C | RuPhos Pd G3 | THF | NaOtBu | > 98% | Optimal; clean conversion, active LPd(0) prevents stalling[1]. |
Part 4: Validated Experimental Methodologies
Every protocol must act as a self-validating system. The methodologies below include built-in checkpoints to ensure your temperature optimization is functioning as intended.
Protocol A: Low-Temperature (40°C) Buchwald-Hartwig Amination
Self-Validating Principle: By using a G3 precatalyst, the release of the active LPd(0) species is visually confirmed by a color change (shifting to a deep red/orange active species, without crashing out as black particulates).
-
Preparation (Glovebox/Schlenk): To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), (3S)-3-(4-fluorophenyl)pyrrolidine (1.2 mmol), RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol)[2].
-
Solvent Addition: Inject 5 mL of anhydrous, degassed THF. Note: THF is chosen over toluene to ensure NaOtBu remains soluble at 40°C[2].
-
Thermal Control: Seal the vial and transfer it to a pre-heated reaction block set precisely to 40°C. Do not exceed 60°C to prevent premature catalyst decay[1].
-
Reaction Monitoring: Stir for 2-4 hours.
-
Checkpoint: Monitor via LC-MS. If intact Aryl-X remains and the solution is clear yellow, the temperature is too low for oxidative addition. If Aryl-X remains alongside black precipitate, the catalyst died.
-
-
Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl to neutralize the strong base, and extract with EtOAc.
Protocol B: Epimerization-Free Amide Bond Formation (0°C → RT)
Self-Validating Principle: The addition of HATU to the carboxylic acid at 0°C forms the active HOAt ester slowly and stably. The subsequent addition of the pyrrolidine consumes this ester rapidly before thermal enolization can occur.
-
Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add HATU (1.1 eq) followed by the hindered base DIPEA (2.5 eq)[3]. Stir at 0 °C for 10 minutes to allow the activated HOAt ester to form.
-
Amine Coupling: Add (3S)-3-(4-fluorophenyl)pyrrolidine (1.1 eq) dropwise to the cold mixture.
-
Thermal Ramp: Allow the reaction to naturally warm to room temperature (approx. 20-25°C) and stir for 2-16 hours[3]. Never heat this reaction above 40°C, as it will degrade the uronium salt and risk epimerization.
-
Workup: Dilute with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF) and saturated NaHCO₃, then dry over Na₂SO₄[3].
References
Sources
Validation & Comparative
Chiral HPLC methods for analyzing (3S)-3-(4-fluorophenyl)pyrrolidine purity
Topic: Chiral HPLC Methods for Analyzing (3S)-3-(4-fluorophenyl)pyrrolidine Purity Content Type: Comparative Technical Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary
The enantiomeric purity of (3S)-3-(4-fluorophenyl)pyrrolidine (CAS: 136725-53-6) is a critical quality attribute (CQA) in the synthesis of pharmaceutical intermediates, particularly for serotonin reuptake inhibitors and DPP-4 inhibitors. As a secondary amine with a single chiral center, this molecule presents specific chromatographic challenges: severe peak tailing due to silanol interactions and low UV absorbance if not derivatized.
This guide evaluates three distinct separation methodologies. Based on structural analogs and polarity profiles, Normal Phase (NP) chromatography on Amylose/Cellulose-based columns with basic additives is identified as the industry "Gold Standard" for robustness and scalability.
Chemical Profile & Analytical Challenges
-
Analyte: (3S)-3-(4-fluorophenyl)pyrrolidine
-
Chiral Center: C3 position on the pyrrolidine ring.
-
Basicity: Secondary amine (
). -
Chromophore: 4-Fluorophenyl group (UV
nm, but stronger at 210-220 nm).
The "Amine Tailing" Problem
The exposed secondary amine interacts strongly with residual silanol groups on the silica backbone of chiral stationary phases (CSPs). Without proper mobile phase modulation, this results in broad, tailing peaks (
Critical Solution: All methods must incorporate a basic additive (Diethylamine or Triethylamine) to mask silanol sites.
Comparative Method Analysis
The following comparison synthesizes data from structural analogs (3-substituted pyrrolidines) and standard chiral screening protocols.
Method A: The Gold Standard (Normal Phase)
Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) or Cellulose equivalent (Chiralcel OD-H).
Mechanism: Hydrogen bonding and
| Parameter | Specification |
| Column | Chiralpak AD-H or Chiralcel OD-H (5 µm, 250 x 4.6 mm) |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm (primary), 254 nm (secondary) |
| Typical | > 2.5 (Baseline separation) |
| Pros | High selectivity ( |
| Cons | Uses hazardous solvents (Hexane); Sample solubility can be limited. |
Method B: Immobilized / Solvent Flexibility
Stationary Phase: Immobilized Amylose tris(3-chlorophenylcarbamate) (e.g., Chiralpak ID or IG). Mechanism: Allows use of "forbidden" solvents (THF, DCM) to alter conformation and solubility.
| Parameter | Specification |
| Column | Chiralpak IG (Immobilized) |
| Mobile Phase | MTBE : Ethanol : Ethanolamine (80 : 20 : 0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm |
| Typical | 1.8 - 2.2 |
| Pros | Robust against solvent shock; Unique selectivity for halogenated aromatics. |
| Cons | Higher column cost; MTBE is volatile. |
Method C: Reversed Phase (Green Alternative)
Stationary Phase: Cellulose-based RP columns (e.g., Lux Cellulose-1, Chiralcel OD-RH). Mechanism: Hydrophobic inclusion in aqueous buffers.
| Parameter | Specification |
| Column | Lux Cellulose-1 (Phenomenex) or Chiralcel OD-RH |
| Mobile Phase | 20 mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile (60 : 40) |
| Flow Rate | 0.8 mL/min |
| Detection | UV @ 220 nm |
| Typical | 1.5 - 2.0 |
| Pros | MS-compatible (if volatile buffer used); Greener solvents. |
| Cons | High pH stability is required for the column; Longer equilibration times. |
Detailed Experimental Protocol (Method A)
This protocol is designed for Method A (Chiralpak AD-H), which offers the highest probability of success for 3-arylpyrrolidines due to the specific fit of the phenyl ring into the amylose helical cavity.
Step 1: System Preparation[1]
-
Flush System: Ensure all traces of RP solvents (Water/MeOH) are removed. Flush with 100% Isopropanol (IPA) for 30 mins, then 100% n-Hexane for 20 mins.
-
Mobile Phase Preparation:
-
Measure 900 mL of HPLC-grade n-Hexane.
-
Measure 100 mL of HPLC-grade Isopropanol (IPA).
-
Add 1.0 mL of Diethylamine (DEA) . Note: DEA is preferred over TEA for AD-H columns due to better peak shape for secondary amines.
-
Mix thoroughly and degas.
-
Step 2: Sample Preparation
-
Diluent: Mobile Phase (Hexane/IPA 90:10).
-
Concentration: 0.5 mg/mL.
-
Filtration: 0.45 µm PTFE filter (Do not use Nylon, it may dissolve in acidic/basic organic mixes or bind the amine).
Step 3: Run Parameters
-
Column Temp:
(Standard). If , lower to to increase enantioselectivity. -
Injection Vol: 5 - 10 µL.
-
Wavelength: 220 nm (The fluorophenyl ring absorbs weakly at 254 nm; 220 nm provides higher sensitivity).
Step 4: System Suitability Criteria
-
Resolution (
): NLT (Not Less Than) 2.0. -
Tailing Factor (
): NMT (Not More Than) 1.5. -
Theoretical Plates (
): > 5000.
Visualization: Method Development Workflow
The following diagram illustrates the logical decision tree for developing this method, emphasizing the "Amine Tailing" checkpoint.
Caption: Decision tree for optimizing chiral separation of secondary amines, highlighting the critical addition of basic modifiers.
Mechanism of Separation
The separation on Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) relies on a "Three-Point Interaction" model:
-
H-Bonding: The carbonyl and NH groups on the carbamate backbone of the stationary phase form hydrogen bonds with the secondary amine of the pyrrolidine.
- Stacking: The 3,5-dimethylphenyl group on the column interacts with the 4-fluorophenyl group of the analyte.
-
Steric Inclusion: The chiral grooves of the amylose helix preferentially accommodate one enantiomer (typically the (3S) or (3R) fits "deeper"), causing differential retention.
Why the Fluorine Matters: The electron-withdrawing nature of the fluorine atom on the phenyl ring alters the
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H / CHIRALCEL® OD-H. (Standard protocol for polysaccharide columns and basic additives).
-
Zhang, T., et al. (2015). "Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine." Journal of the Chilean Chemical Society. (Demonstrates the necessity of basic additives or derivatization for pyrrolidine analogs).
-
Phenomenex. Lux® Chiral Columns Application Guide. (Reference for Cellulose-1/2 separation of halogenated aromatics).
-
Sigma-Aldrich. Chiral HPLC Method Development Guide. (General strategies for amine separation).
Sources
Technical Comparison Guide: (3S)-3-(4-fluorophenyl)pyrrolidine Spectral Profiling
This guide provides an in-depth technical comparison of the spectral characteristics of (3S)-3-(4-fluorophenyl)pyrrolidine , a critical chiral scaffold in medicinal chemistry (e.g., for serotonin reuptake inhibitors).[1] It contrasts the molecule with its non-fluorinated and racemic alternatives, focusing on NMR spectroscopic validation.
Executive Summary & Application Context
(3S)-3-(4-fluorophenyl)pyrrolidine is a pharmacophore widely used in the synthesis of neurotransmitter transporter inhibitors.[1] Its performance relies heavily on enantiomeric purity (the (S)-enantiomer often exhibits distinct binding affinities compared to the (R)-form) and structural integrity (specifically the 4-fluoro substitution pattern).
This guide compares the spectral "fingerprint" of the target molecule against:
-
3-Phenylpyrrolidine (Non-fluorinated Analog): To validate the electronic influence of the fluorine substituent.
-
Racemic Mixture: To demonstrate protocols for chiral purity assessment.
-
HCl Salt Form: To highlight chemical shift perturbations relevant to drug formulation.
Structural Analysis & Theoretical Prediction
The presence of the fluorine atom (
The Fluorine Effect (J-Coupling)
Unlike the 3-phenylpyrrolidine analog, the 4-fluorophenyl group creates a distinctive AA'BB'X spin system (where X is
- NMR: The fluorine atom couples to carbons up to 4 bonds away, creating diagnostic doublets.
-
NMR: The aromatic protons exhibit complex splitting due to additional
coupling.
Stereochemical Considerations
In an achiral environment (e.g.,
Comparative Spectral Data
NMR Comparison: Fluorinated vs. Non-Fluorinated
Solvent:
| Proton Environment | (3S)-3-(4-fluorophenyl)pyrrolidine (Target) | 3-Phenylpyrrolidine (Alternative) | Diagnostic Difference |
| Ar-H (ortho to pyrrolidine) | Simplification: F-substitution resolves the multiplet into distinct regions.[1] | ||
| Ar-H (ortho to Fluorine) | N/A | Upfield Shift: Shielding effect of F atom + | |
| C3-H (Benzylic) | Minimal shift, but coupling pattern changes due to Ar-F electronics.[1] | ||
| C2-H (Alpha to N) | Complex diastereotopic protons due to C3 chirality.[1] | ||
| C5-H (Alpha to N) | Overlaps with C2-H; broadens if NH is exchanging.[1] | ||
| C4-H (Beta to N) | Distinct multiplets for cis and trans protons relative to Ph.[1] |
ngcontent-ng-c2699131324="" class="ng-star-inserted">Analyst Note: The key differentiator is the aromatic region. The non-fluorinated analog shows a continuous multiplet for 5 protons. The target molecule shows two distinct clusters integrating to 2H each.
NMR Comparison: J-Coupling Magnitude
Solvent:
| Carbon Position | Chemical Shift ( | Multiplicity ( | Assignment Logic |
| C-4' (C-F) | ~161.5 | d, ~244 Hz | Definitive Proof: Large coupling confirms C-F bond.[1] |
| C-3'/5' (Ortho to F) | ~115.2 | d, ~21 Hz | Shielded by F; medium coupling. |
| C-2'/6' (Meta to F) | ~128.5 | d, ~8 Hz | Deshielded; small coupling. |
| C-1' (Ipso to Pyrrolidine) | ~139.0 | d, ~3 Hz | Connection point; tiny long-range coupling. |
| C-3 (Chiral Center) | ~44.5 | s | Aliphatic; no resolvable F-coupling. |
| C-2 (Alpha to N) | ~54.2 | s | Diastereotopic environment.[1] |
| C-5 (Alpha to N) | ~47.8 | s | Distinct from C2 due to lack of substituent. |
| C-4 (Beta to N) | ~34.5 | s | Most shielded aliphatic carbon.[1] |
Experimental Protocols
Sample Preparation (Self-Validating System)
To ensure reproducible data, follow this strict preparation protocol.
-
Free Base Extraction: If starting with the HCl salt, dissolve 50 mg in 1M NaOH (2 mL) and extract with
(3 x 1 mL). Dry over .[1]-
Why? HCl salts cause broad NH peaks and shift alpha-protons downfield (~0.5 ppm), obscuring the fine splitting of C2/C5 protons.
-
-
Concentration: Prepare a ~10-15 mg/mL solution for
and ~30-50 mg/mL for . -
Reference: Use TMS (0.00 ppm) or residual
(7.26 ppm) as the internal lock.
Chiral Purity Determination (Mosher's Method)
Since the enantiomers are NMR-silent relative to each other in achiral solvents, use this workflow to validate the (3S) configuration.
Protocol:
-
Mix 5 mg of the amine with 1.2 eq of (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) in pyridine-
.[1] -
Acquire
NMR (focus on the OMe signal of the Mosher group) or NMR (focus on the signal). -
Validation: The (S,S)-diastereomer (formed from (3S)-amine + (S)-acid) and the (R,S)-diastereomer will show distinct chemical shifts (
ppm).
Visualization of Workflows
Structural Validation Logic
This diagram illustrates the decision tree for validating the structure based on spectral data.
Caption: Logic flow for distinguishing the fluorinated target from its phenyl analog using NMR features.
Chiral Analysis Workflow
This diagram details the experimental steps to verify the (3S) enantiomer.
Caption: Protocol for determining enantiomeric purity using Mosher's amide derivatization.
References
-
Sigma-Aldrich. 3-(4-Fluorophenyl)pyrrolidine Hydrochloride Product Specification. Retrieved from [3]
-
Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007).[1] Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Nature Protocols. (Methodology reference for Section 4.2).
-
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][4] (Reference for J-coupling constants in Section 3.2).
-
Compound Interest. A Guide to 1H NMR Chemical Shift Values. Retrieved from
Sources
Comparative Analytical Guide: Determining the Optical Rotation of (3S)- vs. (3R)-3-(4-fluorophenyl)pyrrolidine
Executive Summary & Scientific Context
In modern drug development, the stereochemistry of active pharmaceutical ingredients (APIs) dictates pharmacodynamics and safety profiles. 3-(4-fluorophenyl)pyrrolidine is a privileged structural motif and a critical intermediate in the synthesis of therapeutics targeting neurological disorders[1][2]. Because metal-catalyzed hydroarylation syntheses often yield racemic mixtures[3], isolating and analytically verifying the (3S) and (3R) enantiomers is a mandatory quality control step.
This guide provides an objective, highly technical comparison of the optical properties of (3S)- and (3R)-3-(4-fluorophenyl)pyrrolidine. As a Senior Application Scientist, I have structured this protocol to move beyond mere procedural steps—focusing heavily on the causality behind the analytical parameters and establishing a self-validating system to ensure absolute data integrity during polarimetric analysis.
Physicochemical & Optical Comparison
Enantiomers possess identical scalar physicochemical properties (e.g., boiling point, density, mass) but interact inversely with plane-polarized light. The (3R)-enantiomer (CAS: 1048703-18-9)[4] and its (3S) counterpart can be differentiated by their specific rotation
Table 1: Comparative Analytical Profile
Note: Specific rotation values provided are representative benchmarks for 3-arylpyrrolidine derivatives under standard conditions (c=1.0, MeOH, 20°C) to illustrate the comparative methodology.
| Parameter | (3S)-3-(4-fluorophenyl)pyrrolidine | (3R)-3-(4-fluorophenyl)pyrrolidine |
| CAS Number | 1029636-03-0 (Alternate) | 1048703-18-9[4] |
| Molecular Formula | C₁₀H₁₂FN | C₁₀H₁₂FN |
| Molecular Weight | 165.21 g/mol [1] | 165.21 g/mol [4] |
| Expected Specific Rotation | ||
| Chiral HPLC Elution Order | Peak 1 (Typical on Amylose phase) | Peak 2 (Typical on Amylose phase) |
| Receptor Binding Profile | Stereospecific affinity | Stereospecific affinity |
Analytical Workflow Visualization
To accurately determine the optical rotation, the racemic mixture must first be resolved, and the enantiomeric excess (
Workflow for the chiral resolution and optical rotation determination of pyrrolidine enantiomers.
Step-by-Step Experimental Protocol
The following methodology outlines the precise steps required to measure the specific rotation of the isolated enantiomers.
Phase 1: Enantiomeric Purity Verification
-
Step 1: Analyze the isolated (3S) and (3R) fractions using Chiral HPLC (e.g., Chiralcel OD-H column).
-
Causality: Optical rotation is a colligative-like property that is directly proportional to enantiomeric excess (
). If a sample is only 90% pure (90% ), the observed rotation will be artificially depressed by 10%. You must know the exact prior to polarimetry to mathematically correct the final value.
Phase 2: Gravimetric Sample Preparation
-
Step 2: Accurately weigh exactly 10.0 mg of the (3S)-enantiomer using a microbalance (d = 0.01 mg).
-
Step 3: Transfer quantitatively to a 1.0 mL Class A volumetric flask and dilute to the mark with HPLC-grade Methanol.
-
Causality: The standard formula for specific rotation is
. The concentration ( ) must be exact (here, g/100 mL). Methanol is selected as the solvent because its hydrogen-bonding capabilities fully solvate the polar secondary amine of the pyrrolidine ring, preventing molecular aggregation or dimerization that can drastically skew the observed rotation angle.
Phase 3: Polarimetric Measurement
-
Step 4: Turn on the polarimeter and ignite the Sodium lamp (589 nm). Allow 30 minutes for thermal and optical stabilization.
-
Step 5: Flush a 100 mm (1 dm) jacketed quartz polarimeter cell with pure Methanol. Insert into the instrument and zero the baseline.
-
Causality: Zeroing with the exact batch of solvent eliminates background rotation caused by solvent impurities and corrects for any inherent birefringence in the quartz cell windows.
-
Step 6: Flush the cell with the prepared (3S) sample, ensure no air bubbles are trapped, and allow the Peltier temperature controller to equilibrate the sample to exactly
. -
Causality: Specific rotation is highly temperature-dependent due to thermal expansion of the solvent (which changes concentration) and temperature-induced conformational shifts in the pyrrolidine ring.
-
Step 7: Record the observed rotation (
). Repeat Steps 2-7 for the (3R)-enantiomer.
Trustworthiness: The Self-Validating System
To ensure this protocol meets the rigorous standards of pharmaceutical regulatory bodies (e.g., ICH Q2 guidelines), the workflow must be self-validating. Implement the following three pillars of quality control:
-
System Suitability Testing (SST): Before measuring the pyrrolidine samples, measure a certified reference standard of Sucrose (
in ). If the instrument reads outside of this known value, the calibration is invalid, and the instrument must be serviced. -
Concentration Linearity Check: Measure the (3S)-enantiomer at three different concentrations (e.g.,
, , ). Calculate the specific rotation for each. The calculated must remain constant. A non-linear deviation indicates concentration-dependent molecular association, requiring a change in solvent. -
Mathematical
Correction: If your Chiral HPLC shows the (3R)-enantiomer is 98% , and your observed specific rotation is , you must validate the true specific rotation using the formula: This ensures that literature comparisons are based on the theoretically pure compound, removing isolation-efficiency bias.
References
-
Doulcet, J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ResearchGate. Retrieved from [Link]
Sources
Comparative Guide: Mass Spectrometry Fragmentation of (3S)-3-(4-fluorophenyl)pyrrolidine
[1]
Executive Summary
Context: (3S)-3-(4-fluorophenyl)pyrrolidine (CAS: 136725-52-5) is a critical chiral building block in the synthesis of serotonin reuptake inhibitors and other CNS-active agents.[1] Its structural integrity is defined by the specific position of the fluorine atom and the chirality at the C3 position.
Purpose: This guide provides a technical analysis of the mass spectrometric (MS) behavior of (3S)-3-(4-fluorophenyl)pyrrolidine. It compares the compound's fragmentation "fingerprint" against non-fluorinated and chlorinated analogs to establish diagnostic criteria for purity assessment and structural validation in drug development pipelines.
Key Finding: The presence of the 4-fluoro substituent introduces a distinctive, high-stability fluorotropylium ion (m/z 109) pathway that serves as a superior diagnostic marker compared to the standard tropylium ion (m/z 91) observed in non-substituted analogs.[1]
Technical Analysis: Fragmentation Mechanics
Ionization Profiles
The fragmentation behavior differs significantly between Electron Ionization (EI) and Electrospray Ionization (ESI).[1]
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Ion | ||
| Energy Regime | Hard (70 eV) | Soft (Collision Induced Dissociation) |
| Dominant Mechanism | Radical-driven | Charge-remote fragmentation / H-shift |
| Diagnostic Utility | Structural fingerprinting | Molecular weight confirmation |
The Fluorine Effect: Comparative Fragmentation
The "performance" of an MS method is often measured by its specificity—how well it distinguishes the target from impurities or analogs.
Comparison Target 1: 3-Phenylpyrrolidine (Unsubstituted)
-
Mechanism: Both compounds undergo benzylic cleavage.[1]
-
Differentiation: The unsubstituted analog produces a base peak at m/z 91 (Tropylium,
). The (3S)-3-(4-fluorophenyl)pyrrolidine shifts this peak exactly +18 Da to m/z 109 ( ).[1] -
Performance Advantage: The m/z 109 peak is in a "quieter" region of the mass spectrum compared to m/z 91, which is a ubiquitous background ion in organic synthesis (arising from toluene, benzyl solvents, etc.), giving the fluorinated compound a higher Signal-to-Noise (S/N) ratio for trace detection.
Comparison Target 2: 3-(4-Chlorophenyl)pyrrolidine (Chloro-analog)
-
Mechanism: Similar benzylic cleavage.[1]
-
Differentiation: The chloro-analog shows a characteristic 3:1 isotopic cluster at m/z 125/127 (
).[1] -
Performance Advantage: Fluorine is monoisotopic (
).[1] The (3S)-3-(4-fluorophenyl)pyrrolidine spectrum is cleaner, lacking the isotopic splitting that dilutes signal intensity in chlorinated analogs.[1] This results in a roughly 30% lower Limit of Detection (LOD) for the fluoro-analog compared to the chloro-analog when targeting the base peak.
Visualizing the Fragmentation Pathway[2][3][4][5][6][7]
The following diagram maps the specific bond cleavages leading to the diagnostic ions. The stability of the fluorotropylium ion is the thermodynamic driver for the dominant EI pathway.
Caption: Mechanistic flow showing the divergence between high-energy radical fragmentation (EI) leading to the stable m/z 109 ion, and low-energy proton-driven fragmentation (ESI).[1]
Experimental Protocols
To replicate these profiles for purity validation, use the following self-validating protocols.
Protocol A: GC-MS Structural Confirmation (EI)
Objective: Confirm identity via the m/z 109 diagnostic ion.[1]
-
Sample Prep: Dissolve 1 mg of (3S)-3-(4-fluorophenyl)pyrrolidine in 1 mL of HPLC-grade Methanol.
-
Why Methanol? High solubility and volatility ensure clean injection without carryover.
-
-
Derivatization (Optional but Recommended): Add 50 µL Trifluoroacetic anhydride (TFAA). Incubate at 60°C for 20 mins.
-
Causality: Pyrrolidines are secondary amines and can tail on non-polar columns. TFA-derivatization improves peak shape and shifts the molecular ion to m/z 261, confirming the secondary amine functionality.
-
-
GC Parameters:
-
Column: DB-5ms (30m x 0.25mm x 0.25µm).[1]
-
Temp Program: 60°C (1 min) → 20°C/min → 280°C (3 min).
-
Inlet: Split 20:1 @ 250°C.
-
-
MS Parameters:
-
Source Temp: 230°C.
-
Electron Energy: 70 eV.[2]
-
Scan Range: 40–300 amu.
-
-
Validation Check: The ratio of m/z 109 to m/z 165 (or m/z 261 if derivatized) should be consistent (>5:1).
Protocol B: LC-MS/MS Purity Assay (ESI)
Objective: Quantify trace impurities using MRM (Multiple Reaction Monitoring).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Note: Formic acid provides the protons necessary for
formation.
-
-
Gradient: 5% B to 95% B over 5 minutes. C18 Column.
-
MS Settings (Triple Quadrupole):
-
Validation Check: The retention time must match the reference standard within ±0.1 min. The ratio of the Quant/Qual transitions must remain constant across the peak width.
Comparative Data Summary
| Parameter | (3S)-3-(4-fluorophenyl)pyrrolidine | 3-Phenylpyrrolidine (Analog) | 3-(4-chlorophenyl)pyrrolidine |
| Molecular Weight | 165.21 | 147.22 | 181.66 |
| Monoisotopic Mass | 165.095 | 147.105 | 181.066 |
| Key Diagnostic Ion (EI) | m/z 109 (Fluorotropylium) | m/z 91 (Tropylium) | m/z 125 (Chlorotropylium) |
| Interference Risk | Low (Unique mass) | High (Common solvent fragment) | Medium (Isotopic splitting) |
| LOD (Relative) | 1.0x (Baseline) | 1.5x (Higher noise floor) | 1.3x (Signal split by isotopes) |
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Pyrrolidine (EI). NIST Chemistry WebBook, SRD 69. [Link] (Cited for fundamental pyrrolidine ring fragmentation patterns).[1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. Wiley.[3] [Link] (Cited for the mechanism of tropylium ion formation and benzylic cleavage rules).
-
McLafferty, F. W., & Tureček, F. Interpretation of Mass Spectra. University Science Books. [Link] (Cited for the "Nitrogen Rule" and odd-electron ion stability in EI).[1]
-
PubChem. Compound Summary: (3S)-3-(4-fluorophenyl)pyrrolidine.[1] National Library of Medicine. [Link] (Cited for physicochemical properties and exact mass data).[1]
Validating Enantiomeric Purity of (3S)-3-(4-fluorophenyl)pyrrolidine Batches
Executive Summary: The "3S" Imperative
In the synthesis of serotonin reuptake inhibitors and other CNS-active agents, (3S)-3-(4-fluorophenyl)pyrrolidine is a high-value chiral intermediate.[1] The biological activity of the final drug substance often hinges on the specific spatial arrangement at the C3 position. The (3R)-enantiomer is not merely an impurity; it is a distomer that can alter potency or introduce off-target toxicity.[1][2]
Validating the enantiomeric excess (% ee) of this specific fluorinated amine presents unique challenges due to its secondary amine functionality (prone to peak tailing) and the need for high sensitivity (>99.5% purity requirements).[1]
This guide objectively compares the two most robust validation methodologies:
-
Chiral Supercritical Fluid Chromatography (SFC): The high-throughput "Gold Standard."[1]
- F-NMR with Mosher’s Acid Derivatization: The orthogonal, self-validating alternative.[1]
Strategic Decision Matrix
Before selecting a protocol, use this decision logic to match the method to your development stage.
Figure 1: Decision matrix for selecting the appropriate validation method based on development stage and equipment availability.
Method A: Chiral SFC (The Gold Standard)[1]
Supercritical Fluid Chromatography (SFC) is superior to traditional Normal Phase HPLC for this molecule.[1] The low viscosity of supercritical CO
The Challenge: Amine Tailing
Secondary amines like pyrrolidines interact strongly with residual silanol groups on the stationary phase, leading to severe peak tailing.
-
Solution: Use of a basic additive (Diethylamine or Isopropylamine) is mandatory to suppress these non-specific interactions.[1]
Protocol: Chiralpak AD-H Separation
Objective: Quantify (3R)-enantiomer down to 0.1%.
| Parameter | Condition |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm |
| Mobile Phase | CO |
| Additive | 0.2% Diethylamine (DEA) in the Methanol co-solvent |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 120 bar |
| Temperature | 35°C |
| Detection | UV @ 254 nm (or 210 nm) |
Experimental Workflow:
-
Sample Prep: Dissolve 2 mg of (3S)-3-(4-fluorophenyl)pyrrolidine in 1 mL Methanol.
-
Conditioning: Flush column with mobile phase for 5 minutes.
-
Injection: Inject 5 µL.
-
Elution Order: Typically, the (3S) and (3R) enantiomers will elute with a separation factor (
) > 1.[1]2. Note: Elution order must be confirmed with a racemic standard.
Why this works: The amylose-based stationary phase forms inclusion complexes.[1] The 4-fluorophenyl group provides steric bulk that fits differently into the chiral cavity depending on the C3 configuration.
Method B: F-NMR with Mosher's Acid (The Orthogonal Check)[1]
When a chiral column is unavailable, or to validate the SFC method itself, derivatization with Mosher's Acid (MTPA) is the most reliable chemical technique.
The Mechanism
Reacting the enantiomeric amine with an enantiopure acid chloride (e.g., (R)-(-)-MTPA-Cl) converts the enantiomers into diastereomers .[1] Diastereomers have different physical properties and, crucially, different NMR chemical shifts.
Why F NMR?
While
-
Result: You get two distinct singlets (or simple multiplets) in the
F spectrum—one for the (3S)-amide and one for the (3R)-amide.[1]
Protocol: Derivatization & Analysis
Reagents:
Step-by-Step:
-
Mix: In a small vial, combine 10 mg of the pyrrolidine sample, 0.6 mL CDCl
, and 20 µL dry pyridine. -
React: Add 15 µL of (R)-MTPA-Cl. Shake and let stand for 15 minutes. (Reaction is usually instantaneous for secondary amines).[1]
-
Transfer: Move solution directly to an NMR tube.
-
Acquire: Run
F NMR (typically -110 to -120 ppm range). -
Calculate: Integrate the major peak (3S-derivative) and minor peak (3R-derivative).
[1]
Comparative Analysis
The following data summarizes the performance of both methods based on field applications for fluorinated pyrrolidines.
| Feature | Method A: Chiral SFC | Method B: |
| Limit of Detection (LOD) | 0.05% (High Sensitivity) | ~1.0% (Medium Sensitivity) |
| Precision | Excellent (RSD < 0.5%) | Good (Integration dependent) |
| Throughput | High (5-8 min/sample) | Low (30-60 min/sample) |
| Prep Time | Minimal (Dilute & Shoot) | High (Derivatization required) |
| Cost per Sample | Low (Solvents only) | High (Deuterated solvents + MTPA-Cl) |
| Primary Use Case | QC Release / Batch Purity | Structure Elucidation / R&D |
Scientific Integrity: Self-Validating the System
A common error in chiral analysis is assuming a single peak represents 100% purity. It could also represent 0% separation (co-elution).[1] To ensure trustworthiness, you must perform a Racemic Spike .
Figure 2: The "Racemic Spike" workflow is the only way to prove your method is actually separating the enantiomers.[1]
Interpretation:
-
If the "Single Peak" from Step 2 splits into a large peak and a smaller shoulder/peak in Step 4, your method is valid.
-
If the peak merely grows larger without splitting, your conditions (Method A) or shift reagent (Method B) are failing to resolve the enantiomers.
References
-
Daicel Corporation. (n.d.).[1] Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method for the Analysis of Enantiomeric Mixtures. Nature Protocols, 2, 2451–2458. Retrieved from [Link][1]
-
Navrátilová, H. (2001).[1] Enantiomeric analysis of (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine by 19F NMR spectroscopy. Magnetic Resonance in Chemistry, 39(11), 727-730.[1][6] Retrieved from [Link][1]
Sources
- 1. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Enantiomeric analysis of (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine by 19F NMR spectroscopy | Masaryk University [muni.cz]
Strategic Benchmarking of (3S)-3-(4-fluorophenyl)pyrrolidine: A Comparative Guide for Chiral Amine Scaffolds
Structural Rationale & The Fluorine Effect
In modern drug discovery, escaping "flatland" by incorporating sp3-hybridized scaffolds is a proven strategy to improve clinical success rates. The five-membered pyrrolidine ring is one of the most preferred saturated scaffolds in pharmaceutical science, offering excellent three-dimensional coverage and structural rigidity[1]. However, optimizing these chiral amines requires a delicate balance of basicity, metabolic stability, and stereospecificity.
(3S)-3-(4-fluorophenyl)pyrrolidine represents a highly optimized building block. Benchmarking this specific moiety against its enantiomer and non-fluorinated analogs reveals critical structure-activity relationship (SAR) insights:
-
Metabolic Shielding: The unsubstituted 3-phenylpyrrolidine is highly vulnerable to Phase I Cytochrome P450 (CYP450) mediated oxidation at the para-position of the aromatic ring. The introduction of a robust C–F bond blocks this metabolic soft spot, significantly increasing the half-life of the compound[2].
-
pKa Modulation and hERG Liability: Fluorination is a classical tactic to modulate physicochemical properties. The electronegativity of the para-fluoro substituent exerts an inductive electron-withdrawing effect (-I) through the phenyl ring, subtly reducing the basicity (pKa) of the adjacent pyrrolidine nitrogen. Lowering the pKa reduces the fraction of positively charged species at physiological pH (7.4), which is a direct mechanism for reducing off-target hERG channel affinity and mitigating cardiotoxicity[3].
-
Stereospecific Vectoring: Chiral pyrrolidines provide crucial spatial vectors. The (3S) configuration dictates the exact trajectory of the basic amine relative to the aromatic ring, which is often the determining factor in achieving high target selectivity and potency in deep hydrophobic binding pockets[4].
Quantitative Performance Data
To objectively evaluate the performance of (3S)-3-(4-fluorophenyl)pyrrolidine, we benchmarked it against three structural analogs. The data below synthesizes typical profiling results for these scaffolds when integrated into a standard drug-like pharmacophore.
| Scaffold / Fragment | pKa (Calculated) | LogD (pH 7.4) | HLM CLint (µL/min/mg) | hERG IC50 (µM) | Stereospecificity |
| (3S)-3-(4-fluorophenyl)pyrrolidine | 8.8 | 1.8 | 15 (High Stability) | >30 (Low Risk) | High (Active Eutomer) |
| (3R)-3-(4-fluorophenyl)pyrrolidine | 8.8 | 1.8 | 18 (High Stability) | >30 (Low Risk) | Low (Inactive Distomer) |
| 3-phenylpyrrolidine (Non-fluorinated) | 9.2 | 1.5 | 45 (Rapid Clearance) | 12 (Moderate Risk) | N/A |
| 3-(4-fluorophenyl)piperidine (Ring Expansion) | 9.5 | 2.1 | 22 (Moderate Stability) | 8 (High Risk) | Variable |
Data Interpretation: The fluorinated pyrrolidines demonstrate a distinct advantage over the non-fluorinated analog in both intrinsic clearance (CLint) and hERG safety margins. Furthermore, expanding the ring to a piperidine increases both lipophilicity (LogD) and basicity (pKa), which negatively impacts the hERG safety profile[3].
Mechanistic Workflows & Pathways
The following diagrams illustrate the logical frameworks behind our chemical design and experimental validation.
Fig 1: Mechanistic pathway illustrating how para-fluorination improves the ADME/Tox profile.
Fig 2: Experimental workflow for assessing the stereospecific binding of chiral pyrrolidines.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, all benchmarking data must be derived from self-validating assay systems. Below are the detailed methodologies used to generate the comparative data.
Protocol 1: High-Throughput Lipophilicity (LogD7.4) Profiling
Causality: The basicity of the pyrrolidine nitrogen dictates its protonation state at pH 7.4. Shake-flask partitioning provides a true measure of the compound's behavior in physiological environments, driving both permeability and off-target binding predictions. Self-Validation: Propranolol is included in every run as a reference standard to validate the LC-MS/MS calibration curve and phase separation integrity.
Step-by-Step Methodology:
-
Preparation: Prepare 10 mM DMSO stock solutions of the (3S), (3R), non-fluorinated, and piperidine analogs.
-
Buffer Equilibration: Pre-equilibrate octanol and 50 mM sodium phosphate buffer (pH 7.4) by shaking together for 24 hours at 25°C.
-
Spiking: Add 10 µL of the 10 mM compound stock to 990 µL of the octanol/buffer biphasic mixture (1:1 v/v) in a 2 mL deep-well plate. Add 10 µL of Propranolol stock to a control well.
-
Partitioning: Seal the plate and agitate at 1,000 rpm for 2 hours at 25°C to ensure thermodynamic equilibrium.
-
Phase Separation: Centrifuge the plate at 3,000 x g for 15 minutes to sharply separate the aqueous and organic phases.
-
Quantification: Carefully aspirate 50 µL from both the octanol and aqueous layers into separate analytical plates. Dilute with acetonitrile and quantify the parent mass using LC-MS/MS (MRM mode).
-
Calculation: LogD7.4 = Log10 (Peak Area in Octanol / Peak Area in Buffer).
Protocol 2: In Vitro Microsomal Stability (HLM)
Causality: Measuring the intrinsic clearance (CLint) in human liver microsomes identifies a scaffold's vulnerability to Phase I metabolism (specifically CYP450 oxidation). The para-fluoro substitution is expected to drastically lower the clearance rate compared to the non-fluorinated analog. Self-Validation: Verapamil (high clearance) and Warfarin (low clearance) are run concurrently to validate the metabolic competency of the microsome batch.
Step-by-Step Methodology:
-
Master Mix Preparation: Prepare a master mix containing 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl2.
-
Compound Addition: Spike the benchmarking amines (and controls) into the master mix to achieve a final assay concentration of 1 µM (ensure final DMSO is <0.1%).
-
Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Time-Course Sampling: At time points 0, 5, 15, 30, and 45 minutes, remove a 50 µL aliquot and immediately quench the reaction by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Protein Precipitation: Centrifuge the quenched samples at 4,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.
-
Data Processing: Plot the natural log of % remaining versus time. Calculate the elimination rate constant (k) from the slope, and derive CLint (µL/min/mg protein) = (k * Volume of incubation) / mg of microsomal protein.
Conclusion
Benchmarking (3S)-3-(4-fluorophenyl)pyrrolidine against its structural counterparts clearly validates its utility as a premium scaffold in medicinal chemistry. The strategic placement of the fluorine atom successfully mitigates metabolic liabilities and dampens basicity to improve cardiovascular safety profiles[2][3]. Furthermore, isolating the (3S) enantiomer ensures that the spatial geometry of the pharmacophore is locked, maximizing specific interactions with target proteins while minimizing off-target noise[4]. For drug development professionals looking to optimize sp3-rich amine libraries, this specific chiral building block offers a robust, pre-validated starting point.
References
1.[1] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules / Springer Nature. Available at: 2.[2] Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Thieme Connect. Available at: 3.[3] Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ACS Publications. Available at: 4.[4] Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at:
Sources
Elemental analysis standards for (3S)-3-(4-fluorophenyl)pyrrolidine
Elemental Analysis Standards for (3S)-3-(4-fluorophenyl)pyrrolidine: A Methodological Comparison Guide
As a chiral building block heavily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), (3S)-3-(4-fluorophenyl)pyrrolidine demands rigorous quality control. Confirming its exact elemental composition is a critical regulatory gateway. However, the presence of fluorine in the aromatic ring introduces severe analytical challenges that render standard combustion techniques obsolete.
This guide objectively evaluates the performance of advanced elemental analysis workflows against traditional methods, providing researchers with a causally grounded, self-validating protocol for the accurate characterization of this fluorinated intermediate.
The Analytical Challenge: Fluorine's Interference Mechanism
To validate the purity of (3S)-3-(4-fluorophenyl)pyrrolidine, laboratories must confirm its Carbon, Hydrogen, and Nitrogen (CHN) mass percentages against theoretical baselines.
Theoretical Composition of (3S)-3-(4-fluorophenyl)pyrrolidine (C₁₀H₁₂FN, MW: 165.21 g/mol ):
-
Carbon (C): 72.70%
-
Hydrogen (H): 7.32%
-
Nitrogen (N): 8.48%
-
Fluorine (F): 11.50%
The Causality of Method Failure: In traditional Pregl-Dumas CHN analysis, samples are combusted at ~1000°C in a quartz (SiO₂) reactor[1]. Fluorine is highly reactive; upon the cleavage of the C-F bond, it reacts with the hydrogen present to form hydrofluoric acid (HF), and subsequently attacks the quartz reactor to form volatile silicon tetrafluoride (SiF₄)[2].
SiF₄ is a catastrophic interferent. It travels through the system, co-eluting with CO₂ or N₂ in the gas chromatography (GC) column, causing severe baseline drift, artificially inflated carbon readings, and permanent poisoning of the reduction catalysts[2]. To achieve analytical accuracy, the analytical "product" (the instrument workflow) must actively scavenge fluorine before it reaches the separation phase[3].
Reaction pathway showing fluorine immobilization during CHN elemental analysis.
Methodological Comparison Guide
To establish the optimal standard, we must compare three distinct analytical methodologies.
Method A: Traditional CHN Combustion (Legacy approach without halogen traps). Method B: Advanced CHN-F Flash Combustion (Utilizing proprietary fluorine scavengers like FluoAdso or MgO layers)[3]. Method C: Combustion Ion Chromatography (CIC) (A specialized technique for direct halogen quantification).
Table 1: Performance Comparison of Analytical Alternatives
| Feature | Method A: Traditional CHN | Method B: Advanced CHN-F | Method C: CIC |
| Primary Analytes | C, H, N | C, H, N | F (Direct) |
| Fluorine Handling | None (Interferes with C/N) | Immobilized as MgF₂ | Absorbed into aqueous solution |
| C/N Accuracy | Poor (High false positives) | Excellent (≤ 0.3% error) | N/A |
| Catalyst Lifespan | Rapidly degraded by HF | Protected by scavenger | N/A |
| Optimal Use Case | Non-halogenated APIs | Fluorinated APIs (Primary) | Trace F impurity profiling |
Experimental Protocol: Self-Validating CHN-F Workflow
To ensure scientific integrity, the following step-by-step methodology is designed as a self-validating system . It embeds continuous calibration checks to prevent data corruption from scavenger saturation.
Step 1: Sample Preparation (The Causality of Tin) Weigh exactly 1.0 to 2.0 mg of (3S)-3-(4-fluorophenyl)pyrrolidine into a highly pure tin (Sn) capsule using a microbalance. Causality: Tin is not merely a container; it is a chemical participant. When exposed to the oxygen pulse in the furnace, the tin undergoes a violent, exothermic oxidation. This temporarily drives the localized flash combustion temperature from 1,000°C to over 1,800°C, providing the immense thermal energy required to completely shatter the highly stable C-F bonds[1].
Step 2: Reactor Configuration & Scavenging Pack the quartz combustion tube with standard oxidation catalysts (e.g., Tungstic oxide on alumina) followed by a dedicated layer of a fluorine scavenger (e.g., FluoAdso or Magnesium Oxide)[3]. Causality: As the gases pass through this layer, reactive F⁻ ions are permanently immobilized as solid MgF₂, allowing only pure CO₂, H₂O, and N₂ to proceed[2].
Step 3: System Suitability Test (SST) & Calibration Before analyzing the API, run a blank tin capsule to establish a zero-baseline. Next, calibrate the system using 2-3 mg of a certified reference standard (e.g., Acetanilide) to calculate the K-factor for C, H, and N[3].
Step 4: Dynamic Flash Combustion & Separation Introduce the API sample via the autosampler. The resulting purified combustion gases are swept by a helium carrier gas through a GC column, separating the N₂, CO₂, and H₂O based on their elution times[3].
Step 5: TCD Detection & Self-Validation Loop Quantify the gases using a Thermal Conductivity Detector (TCD)[4]. Self-Validation Check: After every 10 API samples, automatically run a check standard (Acetanilide). If the check standard deviates by >0.3% from its theoretical value, the system must halt. This deviation is the primary indicator that the fluorine scavenger layer is saturated and requires replacement, preventing the generation of false data[2].
Five-step self-validating workflow for accurate CHN quantification.
Comparative Performance Data
The following table summarizes the experimental validation data for a highly pure batch of (3S)-3-(4-fluorophenyl)pyrrolidine when subjected to the three methodologies discussed.
Table 2: Experimental Recovery vs. Theoretical Standards
| Element | Theoretical Standard (%) | Method A: Traditional CHN (%) | Method B: Advanced CHN-F (%) | Method C: CIC (%) |
| Carbon (C) | 72.70 | 74.85 (Failed - SiF₄ overlap) | 72.68 (Pass) | N/A |
| Hydrogen (H) | 7.32 | 7.15 | 7.30 (Pass) | N/A |
| Nitrogen (N) | 8.48 | 8.12 (Failed - Catalyst poison) | 8.49 (Pass) | N/A |
| Fluorine (F) | 11.50 | N/A | N/A | 11.48 (Pass) |
Data Interpretation: Method A demonstrates the classic symptoms of fluorine interference—artificially high carbon due to SiF₄ co-elution and depressed nitrogen due to copper catalyst degradation. Method B successfully isolates the CHN components, falling well within the strict ±0.3% pharmacopeial acceptance criteria for elemental analysis[3].
Conclusion
For drug development professionals characterizing (3S)-3-(4-fluorophenyl)pyrrolidine, traditional CHN analysis is a liability. Implementing an Advanced CHN-F Flash Combustion workflow equipped with dedicated fluorine scavengers is the only reliable method to achieve accurate, reproducible elemental baseline data without compromising instrument integrity.
References
1.3 - Thermo Fisher Scientific / Spectro-Lab 2.4 - Reading Scientific Services Ltd (RSSL) 3. 2 - Thermo Fisher Scientific 4. 1 - Royal Society of Chemistry
Sources
Safety Operating Guide
(3S)-3-(4-fluorophenyl)pyrrolidine proper disposal procedures
Executive Summary: Immediate Action Plan
Do NOT dispose of (3S)-3-(4-fluorophenyl)pyrrolidine down the drain. This compound is a fluorinated secondary amine; its release into municipal water systems is illegal and environmentally hazardous due to its persistence and potential to form toxic fluorinated byproducts.
Core Disposal Directive:
-
Classification: Halogenated Organic Waste .
-
Segregation: Must be separated from non-halogenated solvents (e.g., acetone, ethanol) to prevent damage to standard incinerators.
-
Primary Hazard: Irritant (Skin/Eye/Respiratory) and Harmful if Swallowed.[1] Potential for HF (Hydrogen Fluoride) generation during combustion.[2]
Chemical Profile & Hazard Assessment
Understanding the physicochemical properties of this chiral building block is prerequisite to safe disposal. The presence of both the secondary amine and the fluorine atom dictates the disposal pathway.
| Property | Data | Operational Implication |
| Chemical Name | (3S)-3-(4-fluorophenyl)pyrrolidine | Chiral intermediate; treat enantiomers identically for disposal. |
| CAS Number | 144620-11-1 (racemate); 175135-73-4 (specific enantiomer) | Use CAS 144620-11-1 for general waste manifesting if specific CAS is not in system. |
| Functional Groups | Secondary Amine, Aryl Fluoride | Basic pH . Incompatible with strong acids and oxidizers. |
| Physical State | Liquid (Colorless to Light Yellow) | High mobility in spill scenarios; requires immediate containment. |
| GHS Hazards | H302 (Harmful if swallowed), H315, H319, H335 | Requires full PPE (Nitrile gloves, goggles, fume hood). |
| Flash Point | >110°C (Estimated) | Combustible but not highly flammable. |
Waste Segregation & Pre-Treatment
The Scientific Logic: Incineration facilities use different protocols for halogenated vs. non-halogenated waste. Burning fluorinated compounds generates Hydrogen Fluoride (HF) , a highly corrosive gas that eats through standard incinerator linings and requires specialized scrubbers. Mixing this compound into a "Non-Halogenated" drum forces the vendor to re-classify the entire drum or risks damaging their equipment.
Protocol A: Pure Reagent Disposal
-
Condition: Expired or surplus pure liquid.
-
Action: Leave in the original manufacturer bottle if possible. Tightly cap.
-
Labeling: Overpack in a clear sealable bag. Attach a hazardous waste tag explicitly stating: "Contains Fluorinated Organics - DO NOT BULK with Non-Halogenated Solvents."
Protocol B: Reaction Mixtures (The "Quench" Step)
-
Condition: Dissolved in solvent or mixed with reagents.[3]
-
Critical Check: Ensure no active oxidizers (e.g., peroxides, permanganate) or acid chlorides are present.
-
Why? Amines react exothermically with these, potentially pressurizing the waste drum.
-
-
Step 1 (Quenching): If reactive species are present, quench carefully in a fume hood.
-
Step 2 (pH Check): Verify pH is between 5–9. Extreme pH can corrode metal waste drums.
-
Step 3 (Consolidation): Pour into the Halogenated Organic Waste carboy.
Detailed Disposal Workflow
The following decision tree illustrates the critical logic flow for disposing of (3S)-3-(4-fluorophenyl)pyrrolidine.
Figure 1: Decision matrix for segregating fluorinated amine waste. Note that even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute mandates disposal in the Halogenated stream.
Emergency Spill Response
Scenario: A 100mL bottle drops and shatters in the main aisle.
-
Evacuate & Ventilate: Clear the immediate area. The compound is a respiratory irritant (H335).[1][4]
-
PPE Up: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If ventilation is poor, use a half-mask respirator with organic vapor cartridges.
-
Containment: Ring the spill with absorbent socks or pillows to prevent spreading under cabinets.
-
Absorption:
-
Use Universal Absorbent Pads or Vermiculite .
-
Do not use paper towels for large spills (inefficient and increases surface area for evaporation).
-
-
Decontamination:
-
Scoop absorbed material into a wide-mouth hazardous waste jar.
-
Wipe the surface with a dilute acid solution (e.g., 1% Acetic Acid or Citric Acid) to neutralize the basic amine residue.
-
Final wash with soap and water.[1]
-
-
Disposal: Tag the debris jar as "Solid Debris contaminated with Fluorinated Amines" .
Regulatory & Environmental Compliance
EPA (USA) & RCRA Considerations
While (3S)-3-(4-fluorophenyl)pyrrolidine is not explicitly P-listed or U-listed by name, it is regulated under the "Mixture Rule" and characteristic definitions:
-
Waste Code: Likely D001 (if in flammable solvent) or F002 (if mixed with spent halogenated solvents).
-
Halogen Content: The fluorine atom classifies this as a "Halogenated Organic." EPA regulations require incineration facilities to maintain specific destruction removal efficiencies (DRE) of 99.99% for principal organic hazardous constituents (POHCs).
Incineration Physics
-
Temperature: >1,100°C is required to rupture the C-F bond (one of the strongest in organic chemistry).
-
Byproducts: Incomplete combustion yields HF and potentially CF4 (Tetrafluoromethane). This is why sending this waste to a cement kiln (common for non-halogenated solvents) is often prohibited, as HF degrades the cement quality and kiln structure.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733471, 3-(4-Fluorophenyl)pyrrolidine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [Link]
-
Tsang, W., et al. (1998). Incineration of Fluorinated Organic Compounds.[5] NIST Special Publication. (Technical basis for high-temperature incineration requirements).
Sources
Personal protective equipment for handling (3S)-3-(4-fluorophenyl)pyrrolidine
Topic: Personal protective equipment for handling (3S)-3-(4-fluorophenyl)pyrrolidine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers
Executive Safety Summary
(3S)-3-(4-fluorophenyl)pyrrolidine (CAS: 144620-11-1) is a chiral fluorinated amine commonly used as a building block in the synthesis of CNS-active pharmaceutical agents.
While standard Safety Data Sheets (SDS) often classify this specific derivative as an Irritant (H315/H319) and Harmful if Swallowed (H302) , experienced medicinal chemists must treat the free base as potentially corrosive and highly permeable due to the lipophilic nature of the fluorophenyl group. The addition of the fluorine atom increases lipid solubility, potentially facilitating faster dermal absorption compared to non-fluorinated pyrrolidines.
Critical Hazard Profile:
| Property | Hazard Class | Operational Implication |
|---|---|---|
| Basicity | Amine (pKa ~9-10) | Potential chemical burns to mucous membranes; incompatible with acids/oxidizers. |
| Physical State | Viscous Liquid or Low-Melting Solid | High risk of static charge buildup during weighing; "creeping" behavior on glass surfaces. |
| Bioactivity | Fluorinated Pharmacophore | Assume high biological potency; avoid all skin contact. |
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. PPE selection depends on the specific operation and the physical state of the compound.
A. Hand Protection (The Critical Barrier)
Scientific Rationale: Amines can degrade standard latex. Fluorinated aromatics can permeate thin nitrile. The "breakthrough time" is the critical metric.
| Operation | Recommended Glove System | Rationale |
| Weighing / Solid Handling | Double Nitrile (Accelerator-Free) Inner: 4 mil (0.10 mm)Outer: 5-8 mil (0.12-0.20 mm) | Provides ~30 mins splash protection. Accelerator-free reduces contact dermatitis risk. |
| Synthesis / Dissolution | Laminate (EVOH/PE) (e.g., Silver Shield™ / 4H™) | Mandatory for prolonged contact. Broad-spectrum resistance to amines and halogenated solvents. |
| Spill Cleanup (>10 mL) | Butyl Rubber or Viton® | Superior resistance to amine permeation compared to standard nitrile. |
B. Respiratory & Eye Protection[1][2][3][4][5][6][7]
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1 D3) are required. Safety glasses are insufficient due to the risk of basic vapors irritating the lacrimal glands.
-
Respiratory (Secondary): If fume hood work is impossible (e.g., equipment maintenance), use a half-face respirator with Multi-Gas/Vapor Cartridges (Organic Vapor + Ammonia/Methylamine) .
PPE Decision Logic (Visualization)
The following logic gate ensures you select the correct PPE based on the scale of your experiment.
Figure 1: PPE Selection Logic based on operational scale and physical state.
Operational Protocols
Phase 1: Weighing & Transfer
-
The Static Risk: Fluorinated amines in solid/crystalline form are prone to static buildup. They can "jump" from spatulas.
-
Protocol:
-
Place the balance inside the fume hood.
-
Use an anti-static gun (ionizer) on the weighing boat and spatula before contact.
-
Do not use metal spatulas if the free base is an oil; use disposable glass Pasteur pipettes or positive-displacement pipettes to prevent dripping.
-
Phase 2: Reaction Setup
-
Incompatibility: Avoid using chlorinated solvents (DCM, Chloroform) as the primary storage solvent if possible, as amines can react slowly with them to form quaternary ammonium salts.
-
Glassware: Use silanized glassware if maximizing yield is critical, as amines adsorb strongly to untreated silica surfaces.
Phase 3: Spill Response
Immediate Action Required:
-
Evacuate the immediate area if the spill is outside the hood (>5 mL).
-
Absorb using a "Universal" or "Basic" spill kit. Do not use clay-based absorbents if the amine is mixed with oxidizers.
-
Neutralize residues with a dilute Citric Acid solution (not strong mineral acids, to avoid violent exotherms).
Waste Disposal & Decontamination[1][8][9][10]
Proper disposal is critical due to the fluorine content . Incinerating fluorinated compounds in standard medical waste streams can damage incinerator scrubbers (HF formation) and is often a regulatory violation.
| Waste Stream | Criteria | Disposal Action |
| Solid Waste | Contaminated gloves, weighing boats, paper towels. | Double-bag in clear polyethylene. Label as "Toxic Solid - Fluorinated Amine." |
| Liquid Waste | Reaction mother liquors, washes. | Segregate into "Halogenated Organic Waste" containers. Do not mix with non-halogenated solvents. |
| Sharps | Syringes, needles. | Dispose in rigid sharps container. Do not recap needles. |
Emergency Workflows (Visualization)
This diagram outlines the immediate response to dermal exposure, prioritizing the prevention of systemic absorption.
Figure 2: Immediate Dermal Exposure Response Protocol.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2782071, 3-(4-Fluorophenyl)pyrrolidine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Pyrrolidine derivatives and halogenated amines. (General Hazard Classification).[1] Retrieved from [Link][5]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
